(5-Methylisoxazol-4-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)3-7-8-4;/h3H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWVRQWUOCFISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-Methylisoxazol-4-yl)methanamine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of (5-Methylisoxazol-4-yl)methanamine Hydrochloride
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document delves into its chemical identity, a robust synthetic pathway, predicted analytical characteristics, applications, and essential safety protocols, structured to provide both foundational knowledge and actionable insights.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Leflunomide and various antibiotics like sulfamethoxazole.[1][2] These five-membered heterocycles are bioisosteres for other functional groups and their unique electronic properties allow them to serve as versatile synthons in drug design. This compound provides a valuable entry point into this chemical space, presenting a primary amine on a functionalized isoxazole ring, making it an ideal intermediate for constructing more complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.[2]
Physicochemical and Structural Properties
This compound is the salt form of the parent amine, enhancing its stability and solubility in polar solvents. Its core structure consists of a 5-methylisoxazole ring substituted at the 4-position with an aminomethyl group.
Diagram 1: Chemical Structure of this compound
A 2D representation of the title compound's structure.
Table 1: Core Chemical Properties
| Property | Value |
| IUPAC Name | (5-Methyl-1,2-oxazol-4-yl)methanamine;hydrochloride |
| CAS Number | 1949836-91-2 |
| Molecular Formula | C₅H₉ClN₂O |
| Molecular Weight | 148.60 g/mol |
| Physical Form | Solid (predicted) |
| Melting Point | Data not publicly available |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |
Synthesis and Purification Protocol
The synthesis of this compound is a multi-step process that begins with the construction of the isoxazole ring, followed by functional group manipulations to install the aminomethyl side chain. The pathway outlined below is constructed from established, high-yield reactions reported in patent literature and standard organic chemistry transformations.[3][4][5][6]
Diagram 2: Synthetic Workflow
A multi-step pathway for the synthesis of the target compound.
Step-by-Step Methodology
Part A: Synthesis of 5-Methylisoxazole-4-carboxylic acid (Precursor)
This part is adapted from established industrial processes for preparing the key isoxazole intermediate.[3][4]
-
Ring Formation : React ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride at approximately 100-120°C to form ethyl 2-(ethoxymethylene)-3-oxobutanoate.[4] This intermediate is typically used directly without purification.
-
Cyclization : The crude ethoxymethylene intermediate is then cyclized by reacting it with hydroxylamine sulfate. This reaction is performed at a low temperature (-5°C to 10°C) in the presence of a weak base like sodium acetate to regioselectively yield ethyl 5-methylisoxazole-4-carboxylate.[3]
-
Hydrolysis : The resulting ester is hydrolyzed to the carboxylic acid. A robust method involves heating the ester in 60% aqueous sulfuric acid, which provides a high yield of 5-methylisoxazole-4-carboxylic acid after workup and crystallization.[4] The solid product has a reported melting point of 144-148 °C.
Part B: Conversion to this compound
This part employs standard transformations for converting a carboxylic acid to a primary amine via an amide intermediate.
-
Acid Chloride Formation : Convert the 5-methylisoxazole-4-carboxylic acid to its corresponding acid chloride. A mixture of the carboxylic acid and thionyl chloride in a solvent like toluene is heated (e.g., at 80°C) until the reaction is complete. The excess thionyl chloride and solvent are then removed under reduced pressure. This intermediate is highly reactive and is typically used immediately in the next step.
-
Amide Synthesis : The crude 5-methylisoxazole-4-carbonyl chloride is dissolved in an appropriate solvent and slowly added to a cooled (0°C) concentrated solution of aqueous ammonia (ammonium hydroxide). This exothermic reaction forms 5-methylisoxazole-4-carboxamide, which can often be isolated as a solid precipitate.
-
Amide Reduction : The primary amide is reduced to the primary amine using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[5][6] The 5-methylisoxazole-4-carboxamide is added portion-wise to a suspension of LiAlH₄ in a dry ether solvent, such as tetrahydrofuran (THF), and the mixture is refluxed to drive the reaction to completion.
-
Workup and Salt Formation : The reaction is carefully quenched (e.g., using the Fieser workup method) to decompose excess LiAlH₄ and the resulting aluminum salts are filtered off. The organic filtrate containing the free amine, (5-Methylisoxazol-4-yl)methanamine, is dried and concentrated. The final hydrochloride salt is prepared by dissolving the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific compound are not widely published, its ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles and data from analogous structures.
Table 2: Predicted ¹H and ¹³C NMR Data (Solvent: DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Isoxazole CH | ~8.4 - 8.6 (s, 1H) | ~150 - 155 | The isoxazole proton at the C3 position is expected to be a singlet in the aromatic region. |
| Isoxazole C -CH₃ | - | ~168 - 172 | Quaternary carbon (C5) attached to the methyl group. |
| Isoxazole C -CH₂NH₃⁺ | - | ~110 - 115 | Quaternary carbon (C4) at the point of substitution. |
| -CH₃ | ~2.4 - 2.6 (s, 3H) | ~10 - 12 | A sharp singlet for the methyl group attached to the isoxazole ring. |
| -CH₂ -NH₃⁺ | ~3.9 - 4.1 (t or q, 2H) | ~35 - 40 | Methylene protons adjacent to the ammonium group will be downfield and may show coupling to the NH₃⁺ protons. |
| -CH₂-NH₃⁺ | ~8.2 - 8.5 (br s, 3H) | - | Broad singlet for the ammonium protons, which are exchangeable with D₂O. |
Note: Predicted shifts are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary.
Applications in Medicinal Chemistry
The primary utility of this compound is as a versatile building block. The primary amine serves as a nucleophilic handle for a wide array of chemical reactions, allowing for its incorporation into larger, more complex molecules.
-
Amide and Sulfonamide Synthesis : The amine can be readily acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to form diverse libraries of amides and sulfonamides for biological screening.
-
Reductive Amination : It can be reacted with aldehydes and ketones in the presence of a reducing agent to form secondary amines, enabling the extension of side chains.
-
Scaffold Decoration : It provides a functionalized isoxazole core that can be further elaborated, serving as a key intermediate in the synthesis of targeted therapies, such as kinase inhibitors or receptor antagonists. The isoxazole ring itself can act as a hydrogen bond acceptor and participate in π-stacking interactions within a biological target.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.
-
First Aid :
-
Eyes : In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
Skin : Wash off immediately with soap and plenty of water.
-
Ingestion : If swallowed, rinse mouth with water and seek immediate medical attention.
-
-
Storage : Keep the container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate that provides efficient access to the pharmacologically significant 5-methylisoxazole scaffold. Its straightforward, multi-step synthesis from common starting materials and the reactivity of its primary amine functional group make it an essential tool for medicinal chemists and drug discovery scientists aiming to develop novel therapeutics.
References
- A process for preparing 5-methylisoxazole-4-carboxylic-(4'- trifluoromethyl)-anilide. (2003). Google Patents.
- Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (2003). Google Patents.
- A method for synthesizing leflunomide. (2001). Google Patents.
- HMDB: a knowledgebase for the human metabolome. (2009).
-
Hofmann Rearrangement. (n.d.). Chemist Wizards. Retrieved from [Link]
- Supplementary Information for "Hydroboration of Imines Catalyzed by n-Butyllithium and Lithium Anilides". (n.d.). The Royal Society of Chemistry.
-
Hofmann Rearrangement: Mechanism & Examples. (2019). NROChemistry. Retrieved from [Link]
-
PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE. (2003). WIPO Patentscope. Retrieved from [Link]
- 13-C NMR Chemical Shift Table. (n.d.).
- Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. (2014). Mini reviews in medicinal chemistry, 14(5), 449–457.
-
Hofmann rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved from [Link]
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
-
Hofmann rearrangement. (n.d.). chemeurope.com. Retrieved from [Link]
-
13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
-
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]
- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). RSC Advances, 12(45), 29331–29342.
-
Ch22: Reduction of Amides using LiAlH4 to amines. (n.d.). University of Calgary. Retrieved from [Link]
- Reduction of Amides with LiAlH4. (2023). YouTube.
-
Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester. Retrieved from [Link]
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). Molecules, 28(14), 5378.
- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). Anti-Infective Agents, 13(1).
Sources
(5-Methylisoxazol-4-yl)methanamine hydrochloride molecular weight
An In-Depth Technical Guide to (5-Methylisoxazol-4-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications
Abstract
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and drug discovery sectors. Its rigid isoxazole core, substituted with a reactive primary aminomethyl group, presents a valuable scaffold for the synthesis of novel therapeutic agents. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic pathway, robust analytical characterization methods, and the principal applications of this compound as a versatile building block in medicinal chemistry.
Physicochemical Properties
This compound is the salt form of the parent amine, which enhances its stability and aqueous solubility, making it amenable for use in various synthetic and screening protocols. The core structure consists of a 5-methylated isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The key functional component for further chemical elaboration is the aminomethyl group at the C4 position.
Below is the chemical structure of the (5-Methylisoxazol-4-yl)methanamine cation.
Caption: Chemical structure of the (5-Methylisoxazol-4-yl)methanamine cation.
Quantitative data and key identifiers for the hydrochloride salt are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClN₂O | Calculated |
| Molecular Weight | 148.59 g/mol | Calculated |
| CAS Number | 1949836-91-2 | [1] |
| Parent Amine CAS | 139458-29-0 | [2] |
| Appearance | White to off-white solid | Typical for amine salts |
| Solubility | Soluble in water, methanol | Expected property |
Synthesis and Purification
The synthesis of this compound is a multi-step process that relies on the initial construction of the isoxazole ring, followed by functional group manipulations to install the aminomethyl side chain. The most logical and efficient pathway begins with the synthesis of 5-methylisoxazole-4-carboxylic acid, a well-documented intermediate.[3]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for (5-Methylisoxazol-4-yl)methanamine HCl.
Experimental Protocol: A Representative Synthesis
This protocol is based on established chemical transformations for the synthesis of the isoxazole core and subsequent functional group reductions.[4][5]
Step 1: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate
-
Rationale: This step constructs the core heterocyclic ring. Reacting ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride generates an enol ether intermediate.[4] Subsequent cyclization with a hydroxylamine salt (e.g., hydroxylamine sulfate) under controlled temperature conditions yields the desired isoxazole ester with high regioselectivity.[5]
-
Procedure:
-
Combine ethylacetoacetate, triethylorthoformate, and acetic anhydride. Heat the mixture to 100-120°C for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture. In a separate flask, prepare a solution of hydroxylamine sulfate and a base like sodium acetate in water, cooled to 0-5°C.
-
Slowly add the crude ethyl ethoxymethyleneacetoacetate ester from the first step to the hydroxylamine solution, maintaining the low temperature.
-
Stir for several hours, allowing the mixture to slowly warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Step 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid
-
Rationale: The ester is hydrolyzed to the corresponding carboxylic acid, which is the key precursor for installing the amine functionality. Strong acid catalysis is required to cleave the ester bond.
-
Procedure:
-
Reflux the crude ethyl 5-methylisoxazole-4-carboxylate in an aqueous solution of a strong acid (e.g., 60% H₂SO₄) for 3-4 hours.[5]
-
Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 5-methylisoxazole-4-carboxylic acid.[3]
-
Step 3: Amide Formation and Reduction to the Amine
-
Rationale: The carboxylic acid is first converted to a more reactive species (an acid chloride) and then to a primary amide. The amide is then reduced to the primary amine. This two-step sequence is a classic and robust method for this transformation.
-
Procedure:
-
Gently reflux the carboxylic acid in thionyl chloride (SOCl₂) for 2-3 hours. Remove excess SOCl₂ under vacuum to obtain the crude acid chloride.
-
Carefully add the acid chloride to a cooled, concentrated solution of ammonium hydroxide. Stir vigorously until the amide precipitates.
-
Filter and dry the resulting 5-methylisoxazole-4-carboxamide.
-
In a separate flask under an inert atmosphere (e.g., nitrogen), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Slowly add a solution of the amide in THF to the reducing agent suspension.
-
After the addition is complete, reflux the mixture for several hours.
-
Carefully quench the reaction by sequential addition of water and NaOH solution. Filter the resulting salts and concentrate the filtrate to obtain the crude free base, (5-methylisoxazol-4-yl)methanamine.
-
Step 4: Hydrochloride Salt Formation
-
Rationale: Conversion to the hydrochloride salt improves the compound's handling properties, stability, and solubility for biological assays.
-
Procedure:
-
Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Slowly add a solution of HCl in diethyl ether (or a similar solvent) dropwise with stirring.
-
The hydrochloride salt will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Analytical Characterization
A self-validating system of orthogonal analytical techniques is essential to confirm the identity, purity, and structure of the final compound.
Caption: Workflow for the analytical characterization of the final product.
Key Characterization Protocols
-
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise arrangement of protons and carbons in the molecule.
-
Method: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Expected ¹H NMR Signals:
-
A singlet for the methyl (CH₃) protons.
-
A singlet for the methylene (CH₂) protons adjacent to the amine.
-
A singlet for the proton on the isoxazole ring (at C3).
-
A broad signal for the ammonium (-NH₃⁺) protons.
-
-
Expected ¹³C NMR Signals: Distinct signals for each of the 5 carbon atoms in the molecule, consistent with their chemical environment.
-
-
Protocol 3.2: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the parent molecule.
-
Method: Use Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: A prominent peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z ≈ 113.07, confirming the mass of the C₅H₈N₂O cation.
-
-
Protocol 3.3: Elemental Analysis
-
Objective: To provide an ultimate confirmation of the compound's elemental composition and purity.
-
Method: Combustion analysis to determine the percentage of Carbon, Hydrogen, and Nitrogen.
-
Expected Result: The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₅H₉ClN₂O.
-
Applications in Drug Discovery
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents, including antibacterial drugs like sulfamethoxazole and anti-inflammatory agents.[6][7][8] The value of this compound lies in its utility as a versatile building block for creating new chemical entities.
-
Fragment-Based Drug Design (FBDD): The molecule represents an ideal fragment that can be used to explore chemical space. The primary amine serves as a chemical handle for elaboration, allowing for the attachment of various R-groups through amide bond formation, reductive amination, or other amine-related chemistries.
-
Scaffold Hopping and Bioisosteric Replacement: The 5-methylisoxazole ring can be used as a bioisostere for other aromatic or heterocyclic rings (e.g., phenyl, pyridine) to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and target-binding interactions.
-
Introduction of Key Pharmacophoric Features: The compound provides a rigid scaffold that positions a basic nitrogen atom at a defined vector. This is critical for targeting proteins where a hydrogen bond donor or a positive charge is required for high-affinity binding, such as in kinases, proteases, or GPCRs.[9]
Caption: Use of the title compound as a building block in drug discovery.
Conclusion
This compound is a high-value chemical building block for researchers in drug development. Its well-defined structure, accessible synthesis from common starting materials, and the strategic placement of a reactive amine handle make it a powerful tool for generating novel molecular libraries. The robust analytical methods described herein provide a clear framework for ensuring the quality and integrity of the material, which is paramount for its successful application in the synthesis of next-generation therapeutics.
References
-
PubChem. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (WO2003042193A1).
-
PubChem. (3-Methylisoxazol-5-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]
-
Sadhana, K., et al. (2020). An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. Journal of Chemical Sciences. Available from: [Link]
-
PubChem. Isoxazol-5-ylmethanamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (US20030139606A1).
-
Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]
-
PubChem. 5-Methylisoxazole. National Center for Biotechnology Information. Available from: [Link]
-
Arctom Scientific. (5-Methylisoxazol-4-yl)methanamine. Available from: [Link]
-
Le, P. V. M., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. This compound CAS#: 1949836-91-2 [chemicalbook.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Sulfamethoxazole - 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, N1-(5-Methylisoxazol-3-yl)sulfanilamide [sigmaaldrich.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
An In-depth Technical Guide to the Solubility of (5-Methylisoxazol-4-yl)methanamine hydrochloride
Introduction: The Crucial Role of Solubility in Drug Discovery
In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount parameter, profoundly influencing a compound's journey from the laboratory to clinical application.[1][2] Poor solubility can impede absorption, lead to variable bioavailability, and create significant hurdles in formulation development.[1][2] This guide provides a comprehensive technical overview of the solubility of (5-Methylisoxazol-4-yl)methanamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. The isoxazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities.[3]
This document is designed for researchers, chemists, and drug development professionals. It will not only explore the theoretical solubility profile of this compound based on its structural attributes but will also provide detailed, field-proven protocols for its empirical determination. The methodologies described herein are grounded in the principles of thermodynamic and kinetic solubility, providing a robust framework for a thorough investigation.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to interpreting its solubility behavior. Below is a summary of the key properties for this compound.
| Property | Value | Source |
| IUPAC Name | (5-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride | |
| CAS Number | 1949836-91-2 | [4] |
| Molecular Formula | C₅H₉ClN₂O | |
| Molecular Weight | 148.6 g/mol | |
| Appearance | To be determined experimentally (likely a crystalline solid) | |
| pKa | To be determined experimentally (amine function will be basic) | |
| LogP | To be determined experimentally |
Theoretical Solubility Profile: A Structural Perspective
The molecular structure of this compound offers key insights into its expected solubility.
-
The Isoxazole Ring: The isoxazole ring, with its nitrogen and oxygen heteroatoms, is inherently polar.[3] This polarity suggests a favorable interaction with polar solvents like water and alcohols through dipole-dipole interactions and hydrogen bonding.[3]
-
The Amine Hydrochloride Salt: The presence of the methanamine group as a hydrochloride salt is the most significant contributor to its expected aqueous solubility. Amine hydrochlorides are ionic salts that readily dissociate in water to a protonated, positively charged amine and a chloride anion. This ionic character dramatically increases the polarity of the molecule, generally leading to good solubility in aqueous media.[5] The solubility of amines in dilute aqueous acid is a reflection of their basicity and their conversion to the more polar ammonium ion.
-
The Methyl Group: The 5-methyl group is a small, non-polar substituent. While it contributes a minor hydrophobic character, its influence is likely to be minimal compared to the highly polar amine hydrochloride and the isoxazole ring.
Based on these features, it is anticipated that this compound will exhibit high solubility in aqueous solutions. Its solubility is expected to be pH-dependent, with higher solubility at lower pH values where the amine is fully protonated. In organic solvents, its solubility is predicted to be higher in polar solvents such as methanol and ethanol and lower in non-polar solvents like hexane.[3]
A Strategic Approach to Solubility Determination
A thorough solubility assessment involves a multi-faceted approach, progressing from qualitative screening to precise quantitative measurements. The following workflow provides a logical pathway for characterizing the solubility of this compound.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Methodology:
-
Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the buffer to the vial (e.g., 1 mL).
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for 24 to 48 hours to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to avoid artificially high results.
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same buffer.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.
Conclusion
A thorough understanding and empirical determination of the solubility of this compound are indispensable for its advancement as a potential drug candidate. Its chemical structure, particularly the presence of an amine hydrochloride salt, strongly suggests good aqueous solubility. The protocols outlined in this guide provide a robust framework for quantitatively confirming this hypothesis and generating the high-quality data necessary to inform formulation strategies and further preclinical development. By adhering to these methodologically sound and logically structured approaches, researchers can confidently characterize this critical physicochemical property, thereby enabling informed decision-making in the drug development process.
References
-
Solubility of Things. Isoxazole. [Link]
-
ResearchGate. Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. [Link]
-
PMC - PubMed Central. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. [Link]
-
Sciencemadness.org. Solubility of organic amine salts. [Link]
-
PubChem - NIH. Isoxazol-5-ylmethanamine hydrochloride. [Link]
-
Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]
-
MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
PubChem. (3-Methylisoxazol-5-yl)methanamine. [Link]
-
Queen's University. Solubility of Organic Compounds. [Link]
-
Wikipedia. Isoxazole. [Link]
-
Quora. Are amines soluble in organic solvents?. [Link]
-
ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]
-
PubChem - NIH. 5-Methylisoxazole. [Link]
-
PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]
-
AMERICAN ELEMENTS. (3,5-Dimethylisoxazol-4-yl)methanamine. [Link]
-
PubChem - NIH. 5-Methylisoxazole-4-carboxylic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound CAS#: 1949836-91-2 [chemicalbook.com]
- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to the Stability and Storage of (5-Methylisoxazol-4-yl)methanamine Hydrochloride
Executive Summary
(5-Methylisoxazol-4-yl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmacologically active agents. The integrity and purity of this compound are paramount for reproducible and reliable research outcomes. This guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling procedures for this compound. By synthesizing data from safety datasheets, analogous compound studies, and established pharmaceutical stability testing principles, this document serves as an essential resource for ensuring the long-term viability of this important research chemical.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is critical for its appropriate handling and application.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₅H₉ClN₂O | |
| Molecular Weight | 148.6 g/mol | N/A |
| CAS Number | 139458-29-0 (free base) | |
| Appearance | Off-white to white solid | |
| SMILES | Cl.NCC1=C(C)ON=C1 |
Intrinsic Stability Profile
The stability of this compound is governed by the interplay between the generally robust isoxazole ring and the reactive primary amine hydrochloride moiety. While the isoxazole aromatic system confers a degree of stability, it is not inert and can be susceptible to degradation under specific environmental pressures.
Impact of pH
The pH of the environment is a critical determinant of the compound's stability. The isoxazole ring, while stable in acidic to neutral conditions, exhibits significant lability under basic (alkaline) conditions. This susceptibility is a known characteristic of the isoxazole scaffold, as demonstrated in studies of related compounds like Leflunomide.
-
Acidic and Neutral Conditions (pH < 7.4): The compound is expected to show good stability. The protonated amine group (as the hydrochloride salt) further protects the molecule from certain nucleophilic attacks.
-
Basic Conditions (pH > 7.4): Under alkaline conditions, the isoxazole ring is prone to hydrolytic opening. This degradation process is often accelerated by increases in temperature. The primary degradation pathway involves nucleophilic attack on the ring, leading to cleavage of the N-O bond.
Thermal Stability
Elevated temperatures can induce thermal decomposition. While the isoxazole ring itself can decompose at very high temperatures (160–280°C), for practical laboratory and storage purposes, the more relevant temperature range is guided by pharmaceutical stability testing protocols (e.g., 40-80°C). As a hydrochloride salt, the compound is generally more thermally stable than its free base form. However, prolonged exposure to heat should be avoided to prevent the initiation of degradation cascades.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, is a common cause of degradation for many organic molecules. Forced degradation studies, as mandated by ICH guidelines, routinely include photostability testing to assess the impact of light. It is crucial to protect this compound from light to prevent photolytic degradation.
Oxidative Stability
The presence of oxidizing agents can pose a threat to the stability of the compound. The amine functionality and the isoxazole ring can be susceptible to oxidation. Therefore, contact with strong oxidizing agents should be avoided.
Recommended Storage and Handling Protocols
To preserve the integrity and ensure the long-term stability of this compound, adherence to the following protocols is essential. These recommendations are synthesized from supplier safety data sheets and best practices in chemical management.
Optimal Storage Conditions
-
Container: Store in a tightly sealed container to prevent moisture ingress and exposure to air. Glass containers are often recommended.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and moisture-related degradation.
-
Temperature: Store in a cool, dry place. For enhanced stability and to slow potential degradation, refrigerated storage at 2-8°C is recommended.
-
Light: Protect from direct sunlight and strong artificial light. Use of amber vials or storage in a dark cabinet is advised.
Safe Handling Procedures
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Avoid contact with skin and eyes.
Potential Degradation Pathway: Alkaline Hydrolysis
The most probable degradation pathway under common laboratory conditions is the base-catalyzed hydrolytic opening of the isoxazole ring. This proceeds via nucleophilic attack, leading to ring scission and the formation of new, potentially less active or undesirable impurities.
Caption: Proposed degradation of the isoxazole ring under basic conditions.
Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development and is essential for developing stability-indicating analytical methods. These studies deliberately expose the compound to harsh conditions to identify likely degradation products and pathways.
Experimental Protocol for Forced Degradation
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active substance.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and monitor at short intervals (e.g., 30 min, 1, 2, 4 hours) due to expected lability.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 6, 12, 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Also, heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples, along with an unstressed control, using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Caption: Workflow for a comprehensive forced degradation study.
Conclusion
The chemical stability of this compound is robust under controlled conditions but is compromised by exposure to high pH, elevated temperatures, and light. Its integrity as a research chemical is best preserved by storing it in a tightly sealed, light-resistant container in a cool, dry, and preferably refrigerated (2-8°C) environment. Understanding its primary degradation pathway—base-catalyzed hydrolysis of the isoxazole ring—and employing systematic forced degradation studies are crucial for developing stability-indicating analytical methods and ensuring the quality of experimental outcomes in drug discovery and development.
References
- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride.
-
Lee, J., et al. (2004). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
- European Medicines Agency. (2023).
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- Patel, K., et al. (2021). *Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
The Isoxazole Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its electronic nature, ability to engage in various non-covalent interactions, and its role as a versatile bioisostere, have cemented its importance in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the isoxazole moiety. We will delve into its fundamental chemical characteristics, explore its prevalence in both natural products and synthetic pharmaceuticals, and extensively review its diverse pharmacological activities. This guide will cover the anticancer, anti-inflammatory, and antimicrobial properties of isoxazole derivatives, elucidating their mechanisms of action and structure-activity relationships. Furthermore, we will present key synthetic strategies and experimental protocols for the evaluation of these compounds, offering valuable insights for researchers in the field of drug discovery and development.
The Isoxazole Moiety: A Foundation of Versatility
The isoxazole is an azole with an oxygen atom adjacent to the nitrogen.[1][2] This five-membered heterocyclic ring is an unsaturated and aromatic compound.[1][2] The arrangement of the heteroatoms and the delocalized π-electron system endows the isoxazole ring with a unique set of physicochemical properties that are highly advantageous for drug design.
Key Physicochemical Properties:
-
Electronic Nature: The isoxazole ring is electron-rich, which allows it to participate in various electronic interactions with biological targets.[3] The presence of the electronegative oxygen and nitrogen atoms creates a dipole moment, influencing the molecule's polarity and solubility.
-
Hydrogen Bonding: The nitrogen atom in the isoxazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to enzymes and receptors.[4]
-
Metabolic Stability: The aromatic nature of the isoxazole ring often imparts a degree of metabolic stability to the parent molecule, a desirable trait for drug candidates.
-
Synthetic Tractability: The isoxazole ring can be synthesized through various established methods, allowing for the facile generation of diverse libraries of compounds for biological screening.[1][5]
The name "isoxazole" was first proposed by Hantszch, as the isomer "oxazole" had already been discovered.[1][2] The nomenclature "oxa" refers to the oxygen atom, "aza" to the nitrogen atom, "iso" indicates it is an isomer, and "ole" designates the five-membered ring structure.[1][2]
A Privileged Scaffold in Medicinal Chemistry
The isoxazole moiety is considered a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its utility in medicinal chemistry stems from its ability to serve as a versatile core structure and as a bioisostere for other functional groups.
The Isoxazole Ring as a Versatile Core
The isoxazole ring provides a rigid framework upon which various substituents can be strategically placed to optimize interactions with a biological target. This allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2] The modification of the isoxazole structure is a key strategy in the development of new treatments with improved efficacy and reduced toxicity.[1][2]
Isoxazole as a Bioisostere
Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The isoxazole ring is often employed as a bioisostere for other aromatic or heterocyclic rings, as well as for functional groups like amides and esters. This bioisosteric replacement can lead to improved metabolic stability, enhanced target affinity, and altered selectivity.
Diverse Pharmacological Activities of Isoxazole Derivatives
The incorporation of the isoxazole moiety into molecular structures has led to the discovery of compounds with a broad spectrum of pharmacological activities.[1][6][7] These include anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[8][9]
Anticancer Activity
Isoxazole derivatives have demonstrated significant potential as anticancer agents, with several compounds showing potent cytotoxicity against a variety of cancer cell lines.[10][11][12] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.[11][13]
Mechanisms of Anticancer Action:
-
Enzyme Inhibition: Many isoxazole-containing compounds exert their anticancer effects by inhibiting critical enzymes. For instance, some derivatives are potent inhibitors of thymidylate synthase, an enzyme essential for DNA synthesis and cell proliferation.[13] Others have been shown to inhibit topoisomerase, an enzyme involved in DNA replication and repair.[11]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain isoxazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][13]
-
Signaling Pathway Modulation: Isoxazole compounds can interfere with intracellular signaling pathways that are often dysregulated in cancer.[10] This includes pathways involved in cell growth, survival, and metastasis.
-
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that stabilizes a number of proteins required for tumor cell growth. Isoxazole-based HSP90 inhibitors, such as NVP-AUY922, have shown promise as anticancer agents.[12]
The following Graphviz diagram illustrates a simplified overview of the anticancer mechanisms of isoxazole derivatives.
Caption: Anticancer Mechanisms of Isoxazole Derivatives.
Table 1: Selected Isoxazole Derivatives with Anticancer Activity
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value | Reference |
| N-phenyl-5-carboxamidyl Isoxazole | Colon 38, CT-26 | 2.5 µg/mL | [1] |
| Isoxazoline derivative of Sclareol (34a) | HepG2, HuCCA-1, A549 | 13.20–21.16 µM | [6][14] |
| C-glycoside-linked Isoxazole (29) | MCF-7 | 0.67 µM | [6] |
| Isoxazole Curcumin derivative (40) | MCF-7 | 3.97 µM | [15] |
| Isoxazole-carboxamide (2d) | HeLa | 15.48 µg/ml | [16] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Isoxazole derivatives have emerged as a promising class of anti-inflammatory agents, with some compounds exhibiting potency comparable to or even exceeding that of established drugs.[17][18][19]
Mechanisms of Anti-inflammatory Action:
-
COX-2 Inhibition: A primary mechanism of action for many anti-inflammatory isoxazoles is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[2][17] The FDA-approved drug Valdecoxib is a selective COX-2 inhibitor that features an isoxazole core.[1][2]
-
Cytokine Modulation: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in the inflammatory cascade. Certain isoxazole derivatives have been shown to suppress the production of these cytokines.[17]
-
Inhibition of Inflammatory Cell Infiltration: Some isoxazole compounds can reduce the infiltration of inflammatory cells, such as neutrophils and macrophages, into sites of inflammation.[18]
The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory activity of isoxazole derivatives.
Caption: Anti-inflammatory Evaluation Workflow.
Antimicrobial Activity
The rise of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial agents. Isoxazole derivatives have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi.[1][20][21]
Antibacterial Activity:
Isoxazole-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[1][20] The presence of certain substituents on the isoxazole ring, such as methoxy, dimethylamino, and halogen groups, can enhance antibacterial potency.[1] Several FDA-approved antibiotics, including Cloxacillin, Dicloxacillin, and Flucloxacillin, incorporate an isoxazole moiety.[5]
Antifungal Activity:
While less common than their antibacterial counterparts, some isoxazole derivatives exhibit antifungal properties.[1][22] For example, the echinocandin antifungal drug Micafungin, approved by the FDA, works by inhibiting the synthesis of a crucial component of the fungal cell wall.[1]
Other Biological Activities
In addition to the major activities discussed above, isoxazole derivatives have been reported to possess a range of other biological properties, including:
-
Antioxidant Activity: Some isoxazole compounds can scavenge free radicals and protect against oxidative stress, which is implicated in numerous diseases.[5][22]
-
Anticonvulsant Activity: The isoxazole ring is present in some anticonvulsant drugs, suggesting its potential for the treatment of epilepsy and other seizure disorders.[1]
-
Analgesic Activity: Certain isoxazole derivatives have demonstrated pain-relieving properties.[1][23]
-
Antitubercular Activity: The isoxazole scaffold has been explored for the development of new drugs to combat tuberculosis.[1]
Synthesis and Experimental Evaluation
The exploration of the biological potential of isoxazole derivatives is underpinned by robust synthetic methodologies and reliable biological assays.
General Synthetic Strategies
A common and versatile method for the synthesis of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Another widely used approach involves the reaction of hydroxylamine with a β-dicarbonyl compound or an α,β-unsaturated ketone (chalcone).[1][2]
Experimental Protocol: Synthesis of Isoxazoles from Chalcones
-
Chalcone Synthesis: The precursor chalcone is typically synthesized via a Claisen-Schmidt condensation of an appropriate aldehyde and ketone in the presence of a base.[1][2]
-
Cyclization: The purified chalcone is then reacted with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base such as sodium acetate or potassium hydroxide.[24]
-
Work-up and Purification: The reaction mixture is worked up to isolate the crude isoxazole product, which is then purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized isoxazole is confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry.[25]
Key Biological Assays
The biological evaluation of newly synthesized isoxazole derivatives is crucial to determine their therapeutic potential.
Table 2: Common Biological Assays for Isoxazole Derivatives
| Activity | Assay | Description |
| Anticancer | MTT/MTS Assay | A colorimetric assay to assess cell viability and proliferation. |
| Flow Cytometry | Used to analyze the cell cycle and detect apoptosis. | |
| Western Blotting | To determine the expression levels of key proteins in signaling pathways. | |
| Anti-inflammatory | Carrageenan-induced Paw Edema | An in vivo model to assess acute anti-inflammatory activity.[19][24] |
| LPS-induced Cytokine Production | An in vitro assay to measure the inhibition of pro-inflammatory cytokine release from immune cells.[17][18] | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[26] |
| Disk Diffusion Assay | A qualitative method to assess the antimicrobial activity of a compound. |
Conclusion and Future Perspectives
The isoxazole moiety has firmly established itself as a cornerstone of modern medicinal chemistry.[8][9] Its unique combination of physicochemical properties and synthetic accessibility has enabled the development of a vast array of biologically active compounds.[1][2] The diverse pharmacological activities of isoxazole derivatives, particularly in the areas of oncology, inflammation, and infectious diseases, underscore their therapeutic potential.[6][7]
Future research in this field is likely to focus on several key areas:
-
Development of Multi-Targeted Therapies: The design of isoxazole-based compounds that can modulate multiple biological targets simultaneously holds promise for the treatment of complex diseases like cancer.[8][9]
-
Personalized Medicine Approaches: The versatility of the isoxazole scaffold may allow for the development of targeted therapies tailored to the specific molecular characteristics of a patient's disease.[8][9]
-
Exploration of New Biological Space: Continued synthetic efforts to create novel isoxazole derivatives will undoubtedly uncover new biological activities and therapeutic applications.
References
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). ijpca.com. Retrieved January 19, 2026, from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1373. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). ResearchGate. [Link]
- Kumari, V. S. A., Mohan, C. D., & Rangappa, S. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 321-333.
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). researchgate.net. Retrieved January 19, 2026, from [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Taylor & Francis Online. [Link]
-
Marcinkowska, M., Mączyński, M., & Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697. [Link]
-
A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017). ResearchGate. [Link]
-
Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). ijpbs.net. Retrieved January 19, 2026, from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]
-
Yakan, H., & Taslimi, P. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Serbian Chemical Society, 84(11), 1205-1215. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
-
Gontijo, V. A. P., da Cruz, L. F., & de Souza, T. B. (2021). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 26(18), 5530. [Link]
-
Mączyński, M., Zimecki, M., & Kupis, W. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports, 68(5), 1039-1044. [Link]
-
Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). scholarsresearchlibrary.com. Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. [Link]
-
Potential activities of isoxazole derivatives. (2024, August 2). LinkedIn. [Link]
-
Biological Evaluation of Newly Synthesized Isoxazole Derivatives. (2017). iMedPub. [Link]
-
Eid, E. E. M., & Hawash, M. M. (2021). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Molecules, 26(5), 1435. [Link]
-
Biologically active drugs containing isoxazole moiety. (2024). ResearchGate. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023, February 9). Encyclopedia.pub. [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]
-
Dudek, B., Bąchor, U., & Drozd-Szczygieł, E. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(22), 16104. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. espublisher.com [espublisher.com]
- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 13. tandfonline.com [tandfonline.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. ijrrjournal.com [ijrrjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Potential activities of isoxazole derivatives [wisdomlib.org]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique physicochemical properties, including its electronic distribution and ability to participate in various non-covalent interactions, have rendered it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of isoxazole derivatives, delving into their synthesis, multifaceted pharmacological activities, and the intricate structure-activity relationships that govern their biological effects. We will examine key approved drugs that feature this versatile core and explore detailed experimental protocols for the synthesis and evaluation of novel isoxazole-containing compounds. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the pursuit of innovative drug discovery and development.
The Isoxazole Core: Physicochemical Properties and Strategic Importance
The isoxazole nucleus is an aromatic heterocycle that offers a unique combination of features making it highly attractive for medicinal chemistry applications.[1] Its structure, characterized by an N-O bond, imparts a distinct electronic nature, influencing its interactions with biological targets. The isoxazole ring can act as a bioisostere for other functional groups, such as amide or ester bonds, offering a strategy to improve metabolic stability and pharmacokinetic profiles of lead compounds.[1] The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding, a critical interaction in drug-receptor binding. Furthermore, the planar nature of the isoxazole ring allows it to participate in π-π stacking interactions with aromatic residues in protein binding pockets.
Caption: The fundamental structure of the isoxazole ring.
Synthetic Strategies for Isoxazole Derivatives
The construction of the isoxazole ring can be achieved through various synthetic methodologies, with the 1,3-dipolar cycloaddition and the reaction of β-dicarbonyl compounds with hydroxylamine being the most prevalent. The choice of synthetic route is often dictated by the desired substitution pattern on the isoxazole core.
1,3-Dipolar Cycloaddition: A Convergent Approach
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a powerful and versatile method for the synthesis of isoxazoles and isoxazolines, respectively.[2] Nitrile oxides are typically generated in situ from aldoximes via oxidation.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as ethanol.
-
Nitrile Oxide Generation: Add an oxidizing agent, for example, Chloramine-T (1.2 eq), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Caption: General workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.
Synthesis from Chalcones: A Stepwise Approach
The Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde yields a chalcone (an α,β-unsaturated ketone), which can then be cyclized with hydroxylamine to form a 3,5-disubstituted isoxazole.[3]
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones [3]
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve the aromatic ketone (1.0 eq) and aromatic aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of a strong base (e.g., 40% KOH) dropwise and stir at room temperature for several hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid by filtration and recrystallize from ethanol.
-
-
Isoxazole Formation:
-
Reflux a mixture of the purified chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol in the presence of a base (e.g., 40% KOH) for several hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into crushed ice and extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Dry the organic layer, concentrate, and purify the isoxazole derivative by column chromatography.
-
Pharmacological Activities of Isoxazole Derivatives
Isoxazole derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a wide range of biological targets.[4]
Anticancer Activity
The isoxazole scaffold is a prominent feature in many potent anticancer agents. These derivatives exert their effects through various mechanisms, including kinase inhibition and the induction of apoptosis.[5]
Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4b | HepG2 | 6.38 | [6] |
| MCF-7 | 8.21 | [6] | |
| HCT-116 | 7.54 | [6] | |
| 25a | HepG2 | 7.12 | [6] |
| MCF-7 | 9.96 | [6] | |
| HCT-116 | 8.43 | [6] | |
| 7l | ZIKV MR766 | 1.35 | [7] |
| 10a | DU145 | 0.96 | [8] |
| 10b | DU145 | 1.06 | [8] |
| Curcumin-Isoxazole | MCF-7 | 3.97 | [8] |
Many isoxazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For instance, certain 3,4-diaryl-isoxazoles have been identified as selective inhibitors of Casein Kinase 1 (CK1), acting as ATP-competitive inhibitors.[2] This inhibition disrupts downstream signaling pathways like Wnt and Hedgehog, leading to cell cycle arrest and apoptosis.[2]
Caption: ATP-competitive inhibition of a protein kinase by an isoxazole derivative.
Several isoxazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a highly desirable mechanism for an anticancer drug as it eliminates malignant cells in a controlled manner. The pro-apoptotic activity of some isoxazoles is associated with the activation of caspases, a family of proteases that execute the apoptotic program, and an increase in the Bax/Bcl-2 ratio, which shifts the cellular balance towards cell death.[6][9]
Caption: The intrinsic apoptosis pathway induced by an isoxazole derivative.
Antimicrobial Activity
The isoxazole moiety is present in several clinically used antibiotics, including the penicillinase-resistant penicillins cloxacillin, dicloxacillin, and flucloxacillin.[4] Numerous novel isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with many exhibiting promising activity against a range of pathogens.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Isoxazole Derivatives
| Compound Code | E. coli | S. aureus | Reference |
| 178d | 117 | 100 | [10] |
| 178e | 110 | 95 | [10] |
| 178f | 95 | 115 | [10] |
| Cloxacillin | 120 | 100 | [10] |
| TPI-2 | 6.25 | 6.25 | [11] |
| TPI-5 | 6.25 | 6.25 | [11] |
| TPI-14 | 6.25 | 6.25 | [11] |
| Ciprofloxacin | 1.56 | 1.56 | [11] |
Anti-inflammatory Activity
Isoxazole derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. Valdecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features an isoxazole core and exhibits selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[2]
Table 3: COX-2 Inhibitory Activity of Selected Isoxazole Derivatives
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| IXZ3 | 0.95 | >50 | >52.6 | [12] |
| C3 | 0.93 | 22.57 | 24.26 | [] |
| C5 | 0.85 | 35.55 | 41.82 | [] |
| C6 | 0.55 | 33.95 | 61.73 | [] |
Some isoxazole derivatives also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[14]
Caption: Inhibition of TNF-α production in macrophages by an isoxazole derivative.
Structure-Activity Relationship (SAR) Studies
The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended functionalities. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Key SAR observations across various studies include:
-
Anticancer Activity: Electron-withdrawing groups, such as halogens, on the phenyl rings of 3,5-diarylisoxazoles often enhance cytotoxic activity. The presence of methoxy groups can have varied effects depending on their position.[8]
-
Antimicrobial Activity: For antibacterial agents, the presence of electron-withdrawing groups like fluorine and chlorine at the para-position of phenyl rings generally leads to increased activity.[10]
-
Anti-inflammatory Activity: The nature of the substituent at the 5-position of the isoxazole ring is critical for COX-2 selectivity. A sulfonamide or methylsulfonyl group at this position is a common feature of selective COX-2 inhibitors.
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance in the quest for new and improved therapeutic agents. Future research will likely focus on the development of isoxazole-based compounds with novel mechanisms of action, improved selectivity for their biological targets, and favorable drug-like properties. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of isoxazole-containing drugs to address unmet medical needs.
References
- Effects of synthetic isoxazole derivatives on apoptosis of K562 cells.
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH.
- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.
- Structure–activity relationship of isoxazole derivatives.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
- A review of isoxazole biological activity and present synthetic techniques. ScienceDirect.
- Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH.
- Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers. Benchchem.
- Isoxazole derivatives showing antimicrobial activity (61–69).
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole deriv
- Antimicrobial activity of isoxazole derivatives: A brief overview.
- Design, synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI.
- Isoxazole Derivatives as Regul
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evalu
- TNF-Alpha Signaling P
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Synthon: A Guide to the Synthesis of Bioactive Molecules Using (5-Methylisoxazol-4-yl)methanamine Hydrochloride
Introduction: The Isoxazole Moiety in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a diverse array of therapeutic agents. Molecules incorporating the isoxazole moiety have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1] The inherent stability and synthetic tractability of the isoxazole core make it an attractive building block for the construction of complex molecular architectures.
This application note focuses on the synthetic utility of a key isoxazole-containing building block, (5-Methylisoxazol-4-yl)methanamine hydrochloride . The primary amino group attached to the C4 position of the 5-methylisoxazole ring serves as a versatile handle for the introduction of diverse functionalities, primarily through the formation of robust amide and sulfonamide linkages. We will provide detailed protocols for these critical transformations, underpinned by mechanistic insights to guide the researcher in the rational design and synthesis of novel bioactive molecules.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction setup and optimization.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClN₂O | PubChem |
| Molecular Weight | 148.6 g/mol | PubChem |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in water, methanol, and DMSO | --- |
Note: Some properties are typical for similar compounds and may vary.
Core Synthetic Applications: Amide and Sulfonamide Bond Formation
The primary amine of (5-Methylisoxazol-4-yl)methanamine is a nucleophile that readily participates in reactions with electrophilic partners. The hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction. The two most common and impactful applications in drug discovery are amide coupling and sulfonamide formation.
I. Synthesis of Bioactive Amides via Amide Coupling
The amide bond is a fundamental linkage in a vast number of pharmaceutical agents due to its high metabolic stability.[2] The reaction of (5-Methylisoxazol-4-yl)methanamine with carboxylic acids, facilitated by a coupling agent, provides a reliable route to a diverse library of N-substituted amides.
Amide bond formation from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[3] Coupling reagents, such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU), convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine.
The following diagram illustrates the general workflow for a HATU-mediated amide coupling reaction.
Caption: General workflow for HATU-mediated amide coupling.
This protocol describes a general procedure for the coupling of this compound with benzoic acid as a model carboxylic acid.
Materials:
-
This compound
-
Benzoic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzoic acid (1.2 mmol) in anhydrous DMF (10 mL) at room temperature, add HATU (1.2 mmol).
-
Stir the mixture for 10 minutes to allow for the pre-activation of the carboxylic acid.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Add DIPEA (3.0 mmol) dropwise to the stirring solution. The base is crucial to neutralize the hydrochloride salt and the hexafluorophosphate byproduct of the coupling reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any unreacted benzoic acid and other acidic impurities.
-
Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((5-methylisoxazol-4-yl)methyl)benzamide.
Expected Outcome:
This procedure is expected to yield the desired amide product in good to excellent yields (typically 70-95%), depending on the purity of the starting materials and the efficiency of the purification. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
II. Synthesis of Bioactive Sulfonamides
Sulfonamides are another class of compounds with immense therapeutic importance, famously known for their antibacterial properties but also finding applications as diuretics, anticonvulsants, and anti-inflammatory agents.[4] The reaction of (5-Methylisoxazol-4-yl)methanamine with a sulfonyl chloride provides a straightforward entry to this class of molecules.
The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a classic nucleophilic substitution reaction.[5] The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic amine. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
The following diagram illustrates the general workflow for sulfonamide synthesis.
Caption: General workflow for sulfonamide synthesis.
This protocol provides a general method for the synthesis of a sulfonamide from this compound and p-toluenesulfonyl chloride.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend this compound (1.0 mmol) in anhydrous DCM (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (2.5 mmol) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the cooled amine solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure 4-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide.
Expected Outcome:
The desired sulfonamide is typically obtained in good yields (65-90%). The purity and identity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy (which will show characteristic S=O stretches), and mass spectrometry.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in amide coupling | Incomplete activation of carboxylic acid; insufficient base; moisture in the reaction. | Ensure HATU is fresh; use a slight excess of coupling agent; ensure all reagents and solvents are anhydrous; use a stronger, non-nucleophilic base like DIPEA. |
| Low yield in sulfonamide synthesis | Inactive sulfonyl chloride; insufficient base. | Use freshly purchased or purified sulfonyl chloride; ensure adequate base is present to neutralize HCl byproduct. |
| Side products observed | Racemization of chiral carboxylic acids; formation of ureas from carbodiimide coupling agents. | For chiral acids, consider using coupling agents known to suppress racemization (e.g., COMU); use uronium-based coupling agents like HATU to avoid urea byproducts. |
| Difficult purification | Byproducts from coupling agents (e.g., DCU from DCC). | Use water-soluble coupling agents like EDC so byproducts can be removed with aqueous washes; for HATU, byproducts are generally removed during aqueous workup and chromatography. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its primary amine functionality provides a reliable anchor point for the construction of amide and sulfonamide linkages, which are prevalent in a wide range of pharmaceuticals. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers in drug discovery to efficiently utilize this synthon in the creation of novel and potent therapeutic candidates. The straightforward nature of these reactions, coupled with the potential for diversification, underscores the importance of this isoxazole derivative in modern medicinal chemistry.
References
-
PubChem Compound Summary for CID 135478491, this compound. National Center for Biotechnology Information. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Agrawal, N., & Mishra, P. (2018). Isoxazole: A privileged scaffold for drug design and development. Mini-Reviews in Medicinal Chemistry, 18(1), 29-43. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Poulsen, S. A., & Kiefel, M. J. (2001). The sulfonamide functional group in medicinal chemistry. Current Medicinal Chemistry, 8(13), 1545-1579. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Bhattacharya, B. (2010). Sulfonamides: a new class of chemical agents for the treatment of cancer. Expert Opinion on Therapeutic Patents, 20(12), 1673-1691. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Proficient routes were devised for coupling different aromatic/aliphatic acids with amines to form amide linkage using various catalysts. (2022). International Journal of Industrial Chemistry. [Link]
-
A new method for the direct synthesis of primary and secondary amides from carboxylic acids is described using Mg(NO3)2$6H2O or imidazole as a low-cost and readily available catalyst, and urea as a stable, and easy to manipulate nitrogen source. (2020). RSC Advances. [Link]
-
Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. (2022). Molecules. [Link]
-
(3-Methylisoxazol-5-yl)methanamine. PubChem. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
Bioactive amides of fatty acids. (1998). Biochemistry (Moscow). [Link]
-
Preparation of sulfonamides from N-silylamines. (2014). Tetrahedron Letters. [Link]
-
Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2023). Molecules. [Link]
-
AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Bioactive amides from Glycosmis species. (1996). Journal of Natural Products. [Link]
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. [Link]
-
5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2022). Molecules. [Link]
-
4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. [Link]
Sources
- 1. 1248913-16-7|N-Methyl-1-(5-methylisoxazol-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: (5-Methylisoxazol-4-yl)methanamine Hydrochloride in Modern Organic Synthesis
Introduction: Unlocking the Potential of the Isoxazole Scaffold
The isoxazole motif is a cornerstone in medicinal chemistry and drug discovery, prized for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions.[1] Within this privileged class of heterocycles, (5-Methylisoxazol-4-yl)methanamine hydrochloride emerges as a highly versatile and valuable building block. Its structure, featuring a primary amine tethered to a substituted isoxazole core, offers a strategic handle for the elaboration of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this potent synthetic tool.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClN₂O | [2] |
| Molecular Weight | 148.60 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water, methanol; sparingly soluble in other polar organic solvents (predicted) | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [3][4] |
Safety and Handling Precautions:
Strategic Synthesis of this compound
The synthesis of this key building block can be efficiently achieved from the readily available 5-methylisoxazole-4-carboxylic acid. The synthetic strategy involves a two-step sequence: formation of the corresponding carboxamide followed by its reduction to the primary amine.
Sources
- 1. echemi.com [echemi.com]
- 2. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. enamine.enamine.net [enamine.enamine.net]
Reaction conditions for coupling with (5-Methylisoxazol-4-yl)methanamine hydrochloride
An Application Guide to Coupling Reactions with (5-Methylisoxazol-4-yl)methanamine Hydrochloride
Introduction
(5-Methylisoxazol-4-yl)methanamine is a pivotal heterocyclic building block in medicinal chemistry and drug development. The isoxazole scaffold is present in numerous clinically significant pharmaceuticals, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, while also serving as a bioisosteric replacement for other functional groups like amides or esters.[1] This guide provides detailed protocols and technical insights for performing common coupling reactions with the hydrochloride salt of this amine, focusing on the formation of amide bonds, secondary amines via reductive amination, and N-alkylation. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind procedural choices, ensuring scientifically sound and reproducible outcomes.
Part 1: Critical Starting Material Considerations
Before commencing any reaction, it is crucial to understand the properties of this compound.
1.1 The Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the primary amine is protonated. It is not nucleophilic in this form. Therefore, for any coupling reaction to proceed, the free amine must be liberated in situ. This is accomplished by adding a non-nucleophilic base. A common choice is a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). At least one equivalent of base is required to neutralize the HCl salt, with additional equivalents often necessary depending on the specific reaction mechanism.
1.2 Isoxazole Ring Stability: The 5-methylisoxazole ring is a relatively stable aromatic heterocycle. It is robust enough to withstand a variety of standard reaction conditions, including those used for amide coupling (e.g., carbodiimides, acyl chlorides) and reductive amination.[2][3] However, harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring-opening or other side reactions, a known reactivity pattern for some isoxazole systems.[4] The protocols outlined here utilize conditions under which the isoxazole core is expected to remain intact.
Part 2: Amide Bond Formation - The Quintessential Coupling Reaction
The most common application for this amine is the formation of an amide bond through coupling with a carboxylic acid. This reaction is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid.[5]
2.1 Mechanism and Reagent Selection The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine.[6] The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the risk of racemization (if the carboxylic acid is chiral), and cost.
Below is a decision-making workflow to guide reagent selection.
Caption: Decision workflow for selecting an amide coupling reagent.
2.2 Experimental Protocols
Protocol 2.2.1: Carbodiimide-Mediated Coupling (EDC/HOBt)
This method is widely used due to its efficiency and the ease of removing the urea byproduct via aqueous workup. 1-Hydroxybenzotriazole (HOBt) is included as an additive to suppress racemization and improve reaction rates by forming a more reactive HOBt-ester intermediate.[6]
-
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add DIPEA (2.5 equiv) dropwise. The first 1.1 equivalents neutralize the amine salt, and the remainder acts as a base for the coupling reaction.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic phase sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]
-
Protocol 2.2.2: Uronium Salt-Mediated Coupling (HATU)
HATU is a highly efficient, uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered or electron-deficient substrates.[8][9] It is based on the less-racemizing HOAt additive.
-
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.1 equiv) to the mixture.
-
Add DIPEA (3.0 equiv) dropwise. The solution may change color.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Combine the organic extracts and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
-
2.3 Data Summary for Amide Coupling
| Parameter | EDC/HOBt Protocol | HATU Protocol | Acyl Chloride Method[3] |
| Coupling Reagent | EDC·HCl / HOBt | HATU | SOCl₂ or (COCl)₂ |
| Base | DIPEA or TEA | DIPEA | Pyridine or TEA |
| Solvent | DCM or DMF | DMF | Toluene, DCM, or THF |
| Temperature | 0 °C to RT | Room Temperature | 0 °C to RT |
| Typical Time | 12-24 h | 1-4 h | 2-6 h |
| Key Advantages | Economical, low toxicity byproducts | High efficiency, fast, low racemization | Highly reactive, cost-effective |
| Key Considerations | Slower, potential for side reactions | Higher cost, hygroscopic | Requires two steps, corrosive reagents |
Part 3: C-N Bond Formation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone).[10] The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent.
Caption: General workflow for one-pot reductive amination.
Protocol 3.1: One-Pot Reductive Amination
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild, selective for imines over carbonyls, and does not react with most common solvents.[11]
-
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv), this compound (1.2 equiv), and the solvent (DCM or DCE).
-
Add DIPEA (1.5 equiv) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise. The addition may cause some effervescence.
-
Stir the reaction at room temperature for 4-16 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up:
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting secondary amine by flash column chromatography.
-
Part 4: C-N Bond Formation via N-Alkylation
Direct alkylation of the amine with an alkyl halide is a straightforward method for synthesizing substituted amines. The primary challenge is preventing over-alkylation. Using the amine as the limiting reagent can help mitigate this.
Protocol 4.1: N-Alkylation with an Alkyl Halide
-
Materials:
-
This compound (1.0 equiv)
-
Alkyl Halide (e.g., Iodide or Bromide) (0.95 equiv)
-
Potassium Carbonate (K₂CO₃) or DIPEA (2.5 equiv)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
-
Procedure:
-
Combine this compound (1.0 equiv) and a powdered, anhydrous base like K₂CO₃ (2.5 equiv) in a flask with anhydrous MeCN or DMF.
-
Stir the suspension vigorously for 15-30 minutes.
-
Add the alkyl halide (0.95 equiv) dropwise.
-
Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate or DCM and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify by flash column chromatography, noting that a mixture of starting material, mono-alkylated, and di-alkylated products may be present.
-
Conclusion
This compound is a versatile synthetic intermediate. Successful coupling reactions hinge on the crucial first step: in-situ neutralization of the hydrochloride salt to unmask the nucleophilic free amine. For amide bond formation, a range of modern coupling reagents can be employed, with HATU offering superior performance for challenging substrates and EDC/HOBt providing a reliable, cost-effective alternative. Furthermore, the amine readily participates in reductive amination and N-alkylation reactions, opening avenues to a wide array of functionalized isoxazole derivatives for discovery research. The protocols provided herein serve as a robust starting point for developing and optimizing these critical synthetic transformations.
References
-
PubChem. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Construction of Isoxazole ring: An Overview. Journal of Chemical Health Risks. (2024). [Link]
-
Guedes, Í. M. F., et al. (2020). The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds. Beilstein Journal of Organic Chemistry, 16, 183-195. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic Letters, 13(15), 3854-3857. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 133-141. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Tetrahedron Letters. (2011). [Link]
-
Tarasova, Y. A., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11678-11722. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. (2022). [Link]
-
Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5629. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
- Confalone, P. N. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. U.S.
-
Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
Wang, T., & Ye, L. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]
-
PubChemLite. N-(5-methylisoxazol-3-yl)-4-[(e)-(6-methyl-4-oxo-chromen-3-yl)methyleneamino]benzenesulfonamide. [Link]
-
Singh, P. P., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(12), 8235-8246. [Link]
-
Tourwé, D., et al. (2000). Synthesis of ketomethylene amino pseudopeptide analogues via reductive amination of glyoxals derived from alpha-amino acids. Bioorganic & Medicinal Chemistry Letters, 10(2), 153-155. [Link]
-
Eid, E. E. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 6649883. [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds [beilstein-journals.org]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01329H [pubs.rsc.org]
- 5. Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols for the N-acylation of (5-Methylisoxazol-4-yl)methanamine hydrochloride
Introduction: The Strategic Importance of N-Acylated Isoxazoles in Medicinal Chemistry
The isoxazole motif is a cornerstone in modern drug discovery, prized for its unique electronic properties and ability to participate in various biological interactions.[1][2] As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole ring system is a versatile scaffold found in numerous clinically approved drugs.[3][4] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5] The strategic modification of isoxazole-containing molecules is therefore of paramount importance to medicinal chemists aiming to fine-tune pharmacokinetic and pharmacodynamic properties.
N-acylation of amine-functionalized isoxazoles, such as (5-Methylisoxazol-4-yl)methanamine, represents a critical transformation in the synthesis of novel therapeutic agents. This process introduces an amide functionality, which can significantly alter a compound's solubility, metabolic stability, and target-binding affinity. This application note provides a comprehensive, field-proven protocol for the N-acylation of (5-Methylisoxazol-4-yl)methanamine hydrochloride, offering insights into the underlying chemical principles and practical guidance for successful execution in a research setting.
Mechanistic Rationale: Nucleophilic Acyl Substitution
The N-acylation of (5-Methylisoxazol-4-yl)methanamine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[6][7] The primary amine of the isoxazole derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding N-acylated product.[8]
Given that the starting material is a hydrochloride salt, a base is required to neutralize the HCl and liberate the free amine for the reaction to proceed. A non-nucleophilic organic base, such as triethylamine (TEA), is ideal for this purpose as it effectively scavenges the liberated proton without competing with the primary amine as a nucleophile.[9]
Experimental Protocol: N-Acylation of this compound
This protocol provides a general method for the N-acylation of this compound with a generic acyl chloride.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purpose |
| This compound | C₅H₉ClN₂O | 148.60 | Starting material |
| Acyl Chloride (generic) | R-COCl | Variable | Acylating agent |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base (acid scavenger) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Solvent |
| Saturated aqueous sodium bicarbonate solution | NaHCO₃ | 84.01 | Quenching and workup |
| Brine (Saturated aqueous sodium chloride solution) | NaCl | 58.44 | Workup |
| Anhydrous magnesium sulfate or sodium sulfate | MgSO₄ or Na₂SO₄ | 120.37 or 142.04 | Drying agent |
| Thin Layer Chromatography (TLC) plates (Silica gel) | - | - | Reaction monitoring |
| Deuterated solvent for NMR (e.g., CDCl₃) | - | - | Product characterization |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material (a typical concentration is 0.1-0.5 M).
-
Add triethylamine (TEA) (2.2 equivalents) to the solution. The excess base ensures the neutralization of both the hydrochloride salt and the HCl generated during the reaction.[10]
-
Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the free amine.
-
-
Addition of the Acylating Agent:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of ethyl acetate and hexanes. The product spot should have a different Rf value than the starting amine.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.[12]
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Reaction does not proceed | Incomplete neutralization of the hydrochloride salt or degradation of reagents. | Ensure the use of anhydrous solvent and fresh triethylamine. Allow sufficient time for the free amine to form before adding the acyl chloride. |
| Formation of multiple products | Di-acylation or side reactions. | Add the acyl chloride slowly at 0 °C. Use a slight excess of the amine if di-acylation is a significant issue. |
| Low yield | Incomplete reaction or loss of product during workup. | Ensure the reaction has gone to completion by TLC. Be careful during the extraction and washing steps to avoid product loss. |
| Product is difficult to purify | Co-elution with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Workflow and Pathway Visualization
The following diagrams illustrate the N-acylation reaction mechanism and the experimental workflow.
Caption: N-acylation reaction mechanism overview.
Caption: Experimental workflow for N-acylation.
Conclusion
The N-acylation of this compound is a robust and reliable transformation that provides access to a diverse range of novel isoxazole derivatives for drug discovery and development. The protocol outlined in this application note, grounded in established chemical principles, offers a clear and reproducible method for achieving this important synthetic step. By understanding the underlying mechanism and potential pitfalls, researchers can confidently employ this procedure to generate valuable compounds for further biological evaluation.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- Acylation Mechanism - A Level Chemistry Revision Notes. Save My Exams.
- The Role of Triethylamine in Pharmaceutical Synthesis: Applic
- Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
- TRIETHYLAMINE.
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
- Advances in isoxazole chemistry and their role in drug discovery.
- Triethylamine: Applications in Pharmaceutical & Chemical Industry. Chemenu.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- How Do Acyl Chlorides Form Primary and Secondary Amides?. YouTube.
- the reaction of acyl chlorides with ammonia and primary amines. Chemguide.
- reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Doc Brown.
- N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase
- Application Notes and Protocols: N-Alkylation and N-Acyl
- One mole of acetyl chloride is added to a liter of triethylamine,... | Study Prep. Pearson+.
- Preparation of N-acylated amines.
- Acid chloride reaction with amine. r/OrganicChemistry - Reddit.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
- N-acylation of amides through internal nucleophilic c
- Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
- Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC - NIH.
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. PubChem.
- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
- Isoxazol-5-ylmethanamine hydrochloride. PubChem.
- Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
- N-Methyl-1-(5-methylisoxazol-4-yl)methanamine. BLD Pharm.
- This compound CAS#: 1949836-91-2. ChemicalBook.
- Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzo
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.
- (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride. PubChem.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Triethylamine: Applications in Pharmaceutical & Chemical Industry | Aure Chemical [aurechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Use of (5-Methylisoxazol-4-yl)methanamine hydrochloride in parallel synthesis
An Application Guide to the Parallel Synthesis of Compound Libraries Utilizing (5-Methylisoxazol-4-yl)methanamine Hydrochloride
Introduction: The Strategic Role of Scaffolding in Modern Drug Discovery
In the landscape of contemporary drug discovery, the rapid generation of diverse and structurally novel compound libraries is paramount to identifying new therapeutic leads.[1] Parallel synthesis has emerged as a cornerstone technology, enabling the systematic and efficient creation of thousands of discrete small molecules to fuel high-throughput screening (HTS) campaigns.[2] The success of these campaigns hinges on the quality and design of the chemical scaffolds used as starting points.
The isoxazole ring is considered a "privileged" structure in medicinal chemistry.[3][4] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions mean it is frequently found in a wide array of biologically active compounds and approved drugs.[4][5] this compound offers a particularly valuable building block for library synthesis. It combines this privileged isoxazole core with a reactive primary aminomethyl group, providing an ideal anchor point for diversification through a variety of robust chemical transformations. Its hydrochloride salt form ensures stability and ease of handling, while the free amine can be readily liberated in situ for reaction.
This technical guide provides detailed protocols and expert insights for leveraging this compound in parallel synthesis workflows to construct high-quality compound libraries for drug discovery professionals.
Core Synthetic Applications and Protocols
The primary amine of (5-methylisoxazol-4-yl)methanamine serves as a versatile handle for derivatization. The following sections detail three fundamental, high-throughput-compatible reactions for library production.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is the most common reaction in pharmaceutical chemistry, prized for its stability and its ability to mimic the peptide bond.[6] The reaction requires the activation of a carboxylic acid to facilitate nucleophilic attack by the amine. Modern coupling reagents have made this transformation highly efficient and amenable to automation.
Causality and Reagent Selection: The choice of coupling reagent is critical for ensuring high conversion and minimizing side reactions, particularly epimerization when using chiral carboxylic acids. A combination of a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive such as 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective.[7] EDC activates the carboxylic acid, while HOAt forms a less-reactive intermediate that suppresses side reactions and enhances coupling efficiency.[7] A non-nucleophilic base, N,N'-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the starting amine and to scavenge the acid produced during the reaction.
Experimental Workflow: Parallel Amide Coupling
Caption: Automated workflow for parallel reductive amination.
Detailed Protocol: 96-Well Plate Format
-
Amine Free-Base Preparation:
-
In a suitable vessel, dissolve this compound in a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Add 1.1 equivalents of a base (e.g., triethylamine) and stir for 30 minutes. Use this free-amine solution for the next step.
-
-
Reaction Assembly:
-
Dispense 100 µL (20 µmol) of the free-amine solution into each well of a 96-well reaction block.
-
Dispense 110 µL of a 0.2 M solution of the corresponding aldehyde or ketone (22 µmol, 1.1 eq) to each well.
-
Add sodium triacetoxyborohydride (30 µmol, 1.5 eq) to each well, preferably using a solid dispensing unit or as a slurry in the reaction solvent.
-
-
Incubation:
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM. The organic layers can be passed through a phase separator plate and collected for evaporation.
-
Purify the resulting library via preparative HPLC-MS.
-
| Parameter | Condition | Rationale |
| Solvent | DCM, DCE, or THF | Aprotic solvents that do not react with the reducing agent. |
| Amine:Carbonyl:Reducer | 1 : 1.1 : 1.5 | Slight excess of carbonyl pushes imine formation. Excess reducer ensures complete conversion. |
| Temperature | 25°C | The reaction is typically efficient at ambient temperature. |
| Time | 12 - 18 hours | Sufficient time for imine formation and subsequent reduction. |
Urea and Thiourea Formation: Probing Hydrogen-Bonding Space
Ureas and thioureas are important functional groups in drug discovery, often acting as potent hydrogen bond donors and serving as bioisosteres for amides. [8][9]Their synthesis via the addition of an amine to an isocyanate or isothiocyanate is exceptionally robust, high-yielding, and atom-economical, making it ideal for parallel synthesis. [10] Causality and Reagent Selection: This reaction is typically very clean and does not require a catalyst. The primary consideration is ensuring the amine is in its free-base form to act as a nucleophile. As with the other protocols, a stoichiometric amount of a non-nucleophilic base like DIPEA is added to neutralize the starting material's hydrochloride salt.
Experimental Workflow: Parallel Urea/Thiourea Synthesis
Caption: Automated workflow for parallel urea and thiourea library synthesis.
Detailed Protocol: 96-Well Plate Format
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous Tetrahydrofuran (THF).
-
Prepare a 0.21 M stock solution for each isocyanate or isothiocyanate building block in an array in anhydrous THF.
-
Prepare a 0.22 M stock solution of DIPEA in anhydrous THF.
-
-
Reaction Assembly:
-
Dispense 100 µL (20 µmol) of the amine hydrochloride solution into each well of a 96-well reaction block.
-
Dispense 100 µL (22 µmol, 1.1 eq) of the DIPEA solution to each well and briefly agitate.
-
Dispense 100 µL (21 µmol, 1.05 eq) of the corresponding isocyanate or isothiocyanate solution to each well.
-
-
Incubation:
-
Seal the reaction block and shake at room temperature for 2-4 hours. The reaction is often complete within this timeframe.
-
-
Workup and Purification:
-
For reactions where a slight excess of isocyanate was used, an aminomethyl polystyrene scavenger resin can be added to the wells and shaken for an additional 2 hours to remove unreacted electrophile.
-
Filter the reaction mixtures and evaporate the solvent. The resulting library is often of high purity and may not require further purification before screening.
-
| Parameter | Condition | Rationale |
| Solvent | THF, DCM, or Acetonitrile | Aprotic solvents that do not react with isocyanates. |
| Amine:Electrophile:Base | 1 : 1.05 : 1.1 | A slight excess of electrophile ensures full consumption of the starting amine. Base neutralizes the HCl salt. |
| Temperature | 25°C | The reaction is rapid and exothermic; no heating is required. |
| Time | 2 - 4 hours | Most reactions are complete within a short period. |
High-Throughput Analysis and Purification
The goal of parallel synthesis is to produce libraries of discrete, well-characterized compounds. Therefore, a robust workflow for purification and analysis is essential. [11] Purification Workflow
Caption: General workflow for library purification and quality control.
-
Purification: Mass-directed preparative High-Performance Liquid Chromatography (HPLC) is the industry standard. [12]This technique automates the isolation of the target compound from each well based on its specific mass, enabling high-throughput purification. [13]For libraries containing basic amines, ion-exchange chromatography can also be a rapid and effective method. [14]* Analysis: Each compound in the final library must be analyzed to confirm its identity and purity. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) provides rapid purity assessment and mass confirmation. For a representative subset of the library, Nuclear Magnetic Resonance (NMR) spectroscopy is used to definitively confirm the chemical structure. [11]
Conclusion
This compound stands out as a superior building block for parallel synthesis in drug discovery. Its stable salt form, privileged isoxazole core, and synthetically versatile primary amine handle allow for the efficient and systematic generation of large, diverse, and high-quality compound libraries. The robust protocols for amide coupling, reductive amination, and urea/thiourea formation detailed in this guide provide a solid foundation for researchers and scientists to accelerate their hit-finding and lead-optimization efforts, ultimately driving the discovery of next-generation therapeutics.
References
- Title: High throughput analysis and purification in support of automated parallel synthesis Source: Molecular Diversity URL
- Title: Combinatorial synthesis and biological evaluation of isoxazole-based libraries as antithrombotic agents Source: PubMed URL
- Title: Combinatorial synthesis and biological evaluation of isoxazole-based libraries as antithrombotic agents | Request PDF Source: ResearchGate URL
- Title: Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles Source: PMC - NIH URL
- Title: An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry Source: PMC - NIH URL
- Title: ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography | Request PDF Source: ResearchGate URL
- Title: Preparative Purification Solutions in Drug Discovery Synthesis Source: YouTube URL
- Title: Synthesis and Applications of Small Molecule Libraries Source: Chemical Reviews URL
- Title: Synthesis of Fused Isoxazoles: A Comprehensive Review Source: MDPI URL
- Title: Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)
- Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL
- Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: PubMed URL
- Title: Parallel Chemistry & Compound Libraries for drug discovery Source: Taros Chemicals URL
- Title: Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: PMC - NIH URL
- Title: Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)
- Title: Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis Source: PubMed Central URL
- Title: Hitchhiker's guide to reductive amination Source: Organic Chemistry Portal URL
- Title: AMINO-N-(5-METHYL ISOXAZOL-3-YL)
- Title: Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents Source: PMC - PubMed Central URL
- Title: Evolution of amide bond formation | Request PDF Source: ResearchGate URL
- Title: Efficient Synthesis of Various Secondary Amines Through a Titanium(IV)
- Title: Thiourea synthesis by thioacylation Source: Organic Chemistry Portal URL
- Title: Synthesis, characterization and in vitro antibacterial activity of thiourea and urea derivatives of steroids Source: PubMed URL
- Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - PubMed Central URL
Sources
- 1. Parallel Chemistry & Compound Libraries for drug discovery [tarosdiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Combinatorial synthesis and biological evaluation of isoxazole-based libraries as antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 11. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. High throughput analysis and purification in support of automated parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Purification of (5-Methylisoxazol-4-yl)methanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity
(5-Methylisoxazol-4-yl)methanamine and its derivatives are key building blocks in medicinal chemistry, forming the structural core of numerous compounds investigated for a wide range of therapeutic applications. The hydrochloride salt form is often preferred due to its crystallinity, stability, and enhanced solubility, which are advantageous properties for both synthesis and pharmaceutical formulation.[1]
However, the synthetic routes leading to these compounds can generate a variety of impurities, including starting materials, reagents, regioisomers, and byproducts of side reactions.[2] The presence of these impurities can confound biological assays, compromise toxicological studies, and prevent the formation of a stable, crystalline active pharmaceutical ingredient (API). Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of successful drug discovery and development.
This guide provides a detailed overview of the primary techniques and protocols for purifying (5-Methylisoxazol-4-yl)methanamine hydrochloride derivatives, focusing on the underlying principles to empower researchers to adapt and optimize these methods for their specific molecules.
Core Purification Strategies: A Multi-faceted Approach
The purification of these polar, ionizable amine derivatives often requires a combination of techniques. The choice of strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity level.
Recrystallization: The Workhorse for Crystalline Solids
For solid, crystalline hydrochloride salts, recrystallization is often the most efficient and scalable method for achieving high purity.[2][3] The principle lies in dissolving the crude product in a suitable solvent system at an elevated temperature and allowing it to slowly cool, whereupon the desired compound crystallizes out, leaving impurities behind in the "mother liquor."
Causality Behind Solvent Selection:
-
Solubility Gradient: The ideal solvent or solvent system will fully dissolve the compound at a high temperature but exhibit poor solubility at low temperatures.
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).
-
Common Solvents: Ethanol, methanol, isopropanol, and mixtures with anti-solvents like diethyl ether or ethyl acetate are frequently effective for recrystallizing isoxazole derivatives.[2][3][4][5]
The Free Base Strategy: Unlocking Chromatographic Power
Amine hydrochloride salts are highly polar and often exhibit poor behavior on standard silica gel chromatography, leading to tailing and potential decomposition.[6] A powerful and widely used strategy is to convert the hydrochloride salt to its neutral "free base" form, purify this less polar intermediate, and then reform the hydrochloride salt in the final step.
Why this works:
-
Improved Chromatography: The neutral free base is significantly less polar than the salt, allowing for purification via standard normal-phase (silica gel) or reversed-phase chromatography with much better peak shape and resolution.[6]
-
Removal of Non-Basic Impurities: The initial acid-base workup to generate the free base effectively removes neutral and acidic impurities through liquid-liquid extraction.[7]
Advanced Chromatographic Techniques
When recrystallization is ineffective or extremely high purity is required, chromatographic methods are indispensable.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for high-purity analysis and purification of polar compounds.[8] The use of non-polar stationary phases (like C18) with polar mobile phases (water/acetonitrile/methanol mixtures, often with pH modifiers) is well-suited for separating polar amine salts.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RP-HPLC for very polar compounds that show little or no retention in reversed-phase systems.[8][9][10] It uses a polar stationary phase with a primarily organic mobile phase, providing a unique selectivity.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be highly effective for purifying salts. Strong Cation Exchange (SCX) cartridges are particularly useful for a "catch-and-release" purification of amines.[11]
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Diethyl Ether System
This protocol is a general method for purifying a solid this compound derivative.
Step-by-Step Methodology:
-
Place the crude hydrochloride salt (e.g., 1.0 g) in a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture to a gentle reflux with stirring until the solid completely dissolves.
-
If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Remove the flask from the heat source. Slowly add diethyl ether dropwise to the hot solution with continuous stirring until a faint, persistent cloudiness appears.
-
Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator (4°C) for at least 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold diethyl ether to remove any residual mother liquor.
-
Dry the crystals under high vacuum to a constant weight to remove all residual solvents.
Protocol 2: Purification via the Free Base Strategy
This protocol details the conversion of the hydrochloride salt to the free base, purification by flash chromatography, and reconversion to the pure hydrochloride salt.
Part A: Conversion to Free Base
-
Dissolve the crude hydrochloride salt (e.g., 1.0 g) in deionized water (10 mL).
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) with stirring until the pH of the solution is between 9-10.[11][12]
-
Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).[7][11]
-
Combine the organic extracts, wash with saturated brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Part B: Silica Gel Flash Chromatography
-
Adsorb the crude free base onto a small amount of silica gel.
-
Load the adsorbed material onto a pre-packed silica gel column.
-
Elute the column with an appropriate solvent system. A common system for amines is a gradient of dichloromethane (DCM) to DCM/Methanol (e.g., 98:2 to 95:5).
-
Pro-Tip: To prevent peak tailing, it is highly recommended to add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the mobile phase.[6]
-
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
Part C: Re-formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
With vigorous stirring, slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) or isopropanol dropwise until precipitation is complete.
-
Stir the resulting slurry for 30 minutes.
-
Collect the pure hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Visualization of Purification Workflows
Diagram 1: Decision Tree for Purification Strategy
This diagram illustrates the logical flow for selecting an appropriate purification method based on the initial state and purity of the crude product.
Caption: Decision workflow for selecting a purification technique.
Diagram 2: The Free Base Purification Cycle
This diagram visualizes the key stages of converting the salt to its free base for purification and then back to the salt.
Caption: Workflow for purification via the free base intermediate.
Data Summary Tables
Table 1: Common Recrystallization Solvent Systems
| Solvent 1 (Solubilizing) | Solvent 2 (Anti-solvent) | Typical Ratio (v/v) | Notes |
| Ethanol | Diethyl Ether | 1:2 to 1:5 | Excellent for inducing crystallization of polar salts. |
| Methanol | Ethyl Acetate | 1:3 to 1:6 | Methanol is a very strong solvent; use sparingly. |
| Isopropanol | Hexanes | 1:1 to 1:4 | Good for less polar derivatives. |
| Water | Acetone | Varies | Useful for highly water-soluble hydrochlorides. |
Table 2: Typical Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase Example | Key Application |
| Normal-Phase | Silica Gel | 95:5 DCM / Methanol + 0.5% Triethylamine | Purification of the free base form. |
| RP-HPLC | C18 Silica | 80:20 Water / Acetonitrile + 0.1% TFA | High-purity final polishing of the hydrochloride salt. |
| HILIC | Silica, Amide, or Zwitterionic | 85:15 Acetonitrile / 10mM Ammonium Acetate | For very polar derivatives with poor retention in RP-HPLC. |
| SCX | Sulfonic Acid Resin | Load: Methanol; Wash: Methanol; Elute: 2M NH₃ in Methanol | Rapid "catch-and-release" purification of the free base. |
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- ResearchGate. (2018). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
-
Shu, W., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
- ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?.
-
Explain Everything. (2020). Conversion of Amines to Amine Salts. YouTube. Available at: [Link]
-
Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. Available at: [Link]
-
Bidlingmeyer, B. A., et al. (1984). Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. Available at: [Link]
- ECHEMI. (n.d.). What is the best method to convert HCl amine salt to free amine?.
- Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?.
-
Dr. Catalysis. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. Available at: [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Available at: [Link]
-
Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
- Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. m.youtube.com [m.youtube.com]
- 8. waters.com [waters.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
Application Notes and Protocols for the Scale-Up Synthesis of (5-Methylisoxazol-4-yl)methanamine Hydrochloride
Introduction
(5-Methylisoxazol-4-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure found in numerous biologically active compounds, contributing to their unique pharmacological profiles.[1][2] This document provides a comprehensive guide for the multi-kilogram scale synthesis of (5-Methylisoxazol-4-yl)methanamine hydrochloride, designed for researchers, chemists, and process development professionals.
These application notes are structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy and experimental parameters. The protocols herein are self-validating, with in-process controls and characterization data to ensure the desired product quality at each stage.
Synthetic Strategy Overview
The overall synthetic route is a three-step process starting from commercially available starting materials. The strategy was designed for scalability, safety, and efficiency.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
This initial step involves the construction of the core isoxazole ring system. The chosen method is a robust and high-yielding reaction.
Reaction Scheme:
Caption: Synthesis of the isoxazole intermediate.
Protocol
A detailed procedure for the synthesis of ethyl 5-methylisoxazole-4-carboxylate is outlined in a patent by Heinemann et al., which describes reacting ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester. This intermediate is then cyclized with hydroxylamine in the presence of a base to yield the desired product.[3] For a scalable process, a one-pot method is preferable.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | 186.21 | 10.0 | 53.7 |
| Methanol | 32.04 | 30 L | - |
| 50% Aqueous Hydroxylamine | 33.03 (anhydrous) | 3.55 | 53.7 |
Procedure:
-
Charge a suitable reactor with methanol (30 L) and cool to 0-5 °C.
-
Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (10.0 kg, 53.7 mol) to the cooled methanol.
-
Slowly add 50% aqueous hydroxylamine (3.55 kg, 53.7 mol of anhydrous hydroxylamine) to the reaction mixture, maintaining the temperature between 0-5 °C. The addition should take approximately 1-2 hours.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature (20-25 °C) and then heat to reflux for 1 hour.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add hexane (50 L) and stir for 30 minutes.
-
Add saturated sodium bicarbonate solution (10 L) followed by water (40 L). Stir vigorously and then allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with hexane (2 x 20 L).
-
Combine all organic layers and wash with water (2 x 25 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 5-methylisoxazole-4-carboxylate as a yellow oil.
Expected Yield: 79-85%[4] Purity (HPLC): >98%[4]
Part 2: Reduction to (5-Methylisoxazol-4-yl)methanol
The ester is reduced to the corresponding primary alcohol, a key intermediate for the subsequent amination step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[5][6]
Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All equipment must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Reaction Scheme:
Caption: Reduction of the ester to the primary alcohol.
Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Ethyl 5-methylisoxazole-4-carboxylate | 155.15 | 8.0 | 51.6 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.35 | 61.9 |
| Tetrahydrofuran (THF), anhydrous | - | 80 L | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | 2.35 L | - |
| 15% Sodium Hydroxide Solution | - | 2.35 L | - |
| Water | - | 7.05 L | - |
Procedure:
-
Under a nitrogen atmosphere, charge a dry reactor with anhydrous THF (80 L) and cool to 0-5 °C.
-
Carefully add lithium aluminum hydride (2.35 kg, 61.9 mol) in portions to the THF, maintaining the temperature below 10 °C.
-
Prepare a solution of ethyl 5-methylisoxazole-4-carboxylate (8.0 kg, 51.6 mol) in anhydrous THF (20 L).
-
Slowly add the ester solution to the LiAlH₄ suspension over 2-3 hours, keeping the internal temperature below 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
Carefully quench the reaction by the slow, sequential addition of:
-
Water (2.35 L)
-
15% aqueous sodium hydroxide (2.35 L)
-
Water (7.05 L)
-
-
Stir the resulting mixture at room temperature for at least 1 hour, or until a granular precipitate forms.
-
Filter the solid aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield (5-Methylisoxazol-4-yl)methanol as an oil.
Expected Yield: 85-95% Characterization: The structure can be confirmed by ¹H NMR and IR spectroscopy.
Part 3: Synthesis of (5-Methylisoxazol-4-yl)methanamine
The conversion of an alcohol to a primary amine can be achieved through several methods. For scalability and to avoid the use of potentially explosive azide intermediates, a two-step process involving the formation of a mesylate or tosylate followed by nucleophilic substitution with ammonia is recommended.[7][8]
Step 3a: Mesylation of (5-Methylisoxazol-4-yl)methanol
Reaction Scheme:
Caption: Formation of the mesylate intermediate.
Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| (5-Methylisoxazol-4-yl)methanol | 113.12 | 5.5 | 48.6 |
| Dichloromethane (DCM) | - | 55 L | - |
| Triethylamine | 101.19 | 6.4 | 63.2 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 6.1 | 53.5 |
Procedure:
-
Charge a reactor with (5-Methylisoxazol-4-yl)methanol (5.5 kg, 48.6 mol) and dichloromethane (55 L).
-
Cool the solution to 0-5 °C.
-
Add triethylamine (6.4 kg, 63.2 mol).
-
Slowly add methanesulfonyl chloride (6.1 kg, 53.5 mol) to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours. Monitor by TLC or HPLC for the disappearance of the starting alcohol.
-
Upon completion, wash the reaction mixture with:
-
Water (2 x 20 L)
-
Saturated aqueous sodium bicarbonate (20 L)
-
Brine (20 L)
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate. This intermediate is often used in the next step without further purification.
Expected Yield: Quantitative (crude)
Step 3b: Amination of the Mesylate
Reaction Scheme:
Caption: Nucleophilic substitution to form the primary amine.
Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (5-Methylisoxazol-4-yl)methyl methanesulfonate | 191.21 | ~9.3 kg (crude from previous step) | ~48.6 |
| 7N Ammonia in Methanol | - | 50 L | - |
Procedure:
-
In a pressure-rated reactor, charge the crude (5-Methylisoxazol-4-yl)methyl methanesulfonate (~9.3 kg, ~48.6 mol).
-
Add a 7N solution of ammonia in methanol (50 L).
-
Seal the reactor and heat to 60-70 °C for 12-18 hours. The internal pressure will increase.
-
Monitor the reaction by HPLC for the disappearance of the mesylate.
-
After completion, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Dissolve the residue in dichloromethane (50 L) and wash with water (2 x 20 L).
-
Extract the aqueous washes with dichloromethane (2 x 10 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (5-Methylisoxazol-4-yl)methanamine.
Expected Yield: 70-80% over two steps.
Part 4: Formation of this compound
The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product.
Protocol
Materials and Reagents:
| Reagent | Quantity |
| Crude (5-Methylisoxazol-4-yl)methanamine | From previous step |
| Isopropanol (IPA) | As needed |
| Hydrochloric Acid (e.g., 2M in Diethyl Ether or gaseous HCl) | Stoichiometric amount |
| Diethyl Ether | As needed |
Procedure:
-
Dissolve the crude (5-Methylisoxazol-4-yl)methanamine in isopropanol (approx. 10 volumes).
-
Cool the solution to 0-5 °C.
-
Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether or by bubbling HCl gas) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Stir the slurry at 0-5 °C for 1-2 hours.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold diethyl ether.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Yield: >95% for the salt formation step. Final Product: A white to off-white crystalline solid. Characterization: ¹H NMR, ¹³C NMR, IR, Melting Point, and Elemental Analysis.
References
-
McMurry, J. E. A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses1973 , 53, 59. URL: [Link]
-
Amination of primary alcohols with secondary amines under borrowing hydrogen conditions. ChemistrySelect2023 . URL: [Link]
-
Li, Z. et al. Base-Mediated Amination of Alcohols Using Amidines. The Journal of Organic Chemistry2020 , 85 (12), 8088-8097. URL: [Link]
-
He, J. et al. Synthesis of unsymmetric tertiary amines via alcohol amination. Green Chemistry2015 , 17 (7), 3826-3830. URL: [Link]
-
Jagadeesh, R. V. et al. Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering2017 , 5 (4), 3137-3142. URL: [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. URL: [Link]
- Heinemann, H. et al. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US Patent US20030139606A1, filed January 14, 2003, and issued July 24, 2003.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. WO2003042193A1, filed November 13, 2002, and issued May 22, 2003.
-
Ester to Alcohol - Common Conditions. Organic Chemistry Portal. URL: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. URL: [Link]
-
Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. URL: [Link]
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ResearchGate. URL: [Link]
-
The Role of LiAlH4 in Transforming Esters: A Closer Look. Oreate AI Blog. URL: [Link]
-
Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. URL: [Link]
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. URL: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. URL: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. URL: [Link]
-
Esters to Primary Alcohols, Part 4: Aluminum Hydrides. YouTube. URL: [Link]
-
How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate. URL: [Link]
-
How can i selectively reduce ester to alcohol instead of amide present? ResearchGate. URL: [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. URL: [Link]
-
Mitsunobu reaction. Organic Synthesis. URL: [Link]
-
Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Royal Society of Chemistry. URL: [Link]
-
formation of tosylates & mesylates. YouTube. URL: [Link]
-
Preparation of mesylates and tosylates | Organic chemistry | Khan Academy. YouTube. URL: [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. URL: [Link]
- Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
-
5-Methylisoxazole-4-carboxylic acid. ResearchGate. URL: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. URL: [Link]
-
Solubilization and purification of an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding protein from bovine brain. PubMed. URL: [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. URL: [Link]
- Process for the purification of 3-amino-5-methylisoxazole. Google Patents.
Sources
- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 [chemicalbook.com]
- 5. The Role of LiAlH4 in Transforming Esters: A Closer Look - Oreate AI Blog [oreateai.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application of (5-Methylisoxazol-4-yl)methanamine hydrochloride in Fragment-Based Drug Discovery: Principles, Protocols, and Strategic Implementation
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of high-quality lead compounds.[1][2] This approach relies on the identification of low molecular weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target. These initial hits then serve as starting points for rational, structure-guided evolution into potent drug candidates.[3][4] This guide provides a detailed exploration of (5-Methylisoxazol-4-yl)methanamine hydrochloride, a versatile and strategically valuable fragment. We will dissect the rationale for its inclusion in a screening library, provide comprehensive quality control measures, and detail step-by-step protocols for its application in primary biophysical screening campaigns using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR).
The Strategic Value of the Isoxazole Scaffold in FBDD
The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs such as the anti-rheumatic agent Leflunomide and the antibiotic Sulfamethoxazole.[5][6][7] Its value stems from a combination of favorable physicochemical properties and synthetic tractability.[8]
Rationale for Selecting (5-Methylisoxazol-4-yl)methanamine
This compound embodies several key features that make it an exemplary fragment for FBDD campaigns:
-
"Rule of Three" Compliance: This fragment adheres to the widely accepted "Rule of Three" (Ro3), a set of guidelines for desirable properties in FBDD screening collections, ensuring a higher probability of identifying a binding event.[9][10]
-
Defined Interaction Points: The molecule presents a clear arrangement of hydrogen bond donors (the primary amine) and acceptors (the isoxazole nitrogen and oxygen), providing specific anchor points for binding to a protein target.
-
Rigid Core with Elaboration Vectors: The isoxazole ring provides a rigid, planar core that reduces the entropic penalty upon binding. The 4-aminomethyl and 5-methyl groups serve as distinct, synthetically accessible vectors for subsequent fragment evolution (fragment growing). This allows chemists to explore different regions of a binding pocket from a confirmed anchor point.
-
Favorable Physicochemical Properties: The hydrochloride salt form ensures good aqueous solubility, which is critical for the high concentrations often required in biophysical screening assays to detect weak binding.[11]
-
Metabolic Stability: The 5-methylisoxazole-4-carboxamide scaffold, closely related to our fragment, has been studied for its metabolic properties. Unlike some other isoxazole isomers, this arrangement can offer greater metabolic stability, which is a desirable feature to build into an early-stage discovery program.[7]
dot graph "Fragment_Properties" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Figure 1: Key attributes of (5-Methylisoxazol-4-yl)methanamine HCl for FBDD.
Quality Control: The Foundation of a Successful Screening Campaign
The success of any FBDD campaign is contingent on the quality of the fragment library.[5] Screening at high concentrations means that even minor impurities can lead to false positives.[9] Therefore, rigorous and periodic quality control (QC) is mandatory.[11][12]
QC Protocol for (5-Methylisoxazol-4-yl)methanamine HCl
This protocol outlines the essential QC steps for a stock solution of the fragment, typically prepared at 100 mM in DMSO.
Table 1: Quality Control Parameters and Methods
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | LC-MS | Measured mass matches theoretical mass ± 0.5 Da. | Confirms the correct compound is being tested. |
| Purity | LC-UV (214 nm & 254 nm) | ≥ 95% | Ensures observed binding is not due to impurities. |
| Solubility | 1D ¹H-NMR | No precipitation observed in the final aqueous buffer at the highest screening concentration (e.g., 1 mM). | Confirms the fragment is fully dissolved under assay conditions to avoid aggregation-based artifacts.[13] |
| Stability | 1D ¹H-NMR | ¹H spectrum is unchanged after incubation in assay buffer for 24 hours. | Verifies the fragment does not degrade during the course of the experiment.[9][13] |
Step-by-Step QC Workflow:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in high-purity, anhydrous DMSO.
-
Purity and Identity Check (LC-MS): Dilute an aliquot of the stock solution and analyze via LC-MS to confirm both the molecular weight and purity.
-
Solubility and Stability Assessment (NMR):
-
Prepare a sample of the fragment in the final screening buffer (including any co-solvents like d6-DMSO) at the highest intended screening concentration.
-
Acquire a 1D ¹H-NMR spectrum immediately after preparation.
-
Visually inspect the sample for any precipitation.
-
Incubate the sample at the screening temperature for 24 hours.
-
Re-acquire the 1D ¹H-NMR spectrum and compare it to the initial spectrum to check for any new peaks indicative of degradation.[14]
-
Biophysical Screening: Detecting the Interaction
Because fragments bind with weak affinity (typically in the high µM to mM range), sensitive biophysical techniques are required for their detection.[2] We will detail protocols for three of the most widely used primary screening methods: NMR, X-ray crystallography, and SPR.
dot graph "FBDD_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Figure 2: General workflow for a Fragment-Based Drug Discovery campaign.
NMR Spectroscopy: Ligand-Observed Methods
Ligand-observed NMR techniques are highly sensitive for detecting weak binding events and are a mainstay of FBDD.[15][16] Methods like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly effective.[16]
Protocol: Primary Screening using STD-NMR
-
Sample Preparation:
-
Target Protein: Prepare the target protein at a final concentration of 10-20 µM in a deuterated aqueous buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Fragment Mixture: Prepare a cocktail of 5-10 fragments (including (5-Methylisoxazol-4-yl)methanamine HCl) in the same deuterated buffer, with each fragment at a final concentration of 200 µM. The use of mixtures significantly increases throughput.[8]
-
Reference Sample: Prepare an identical fragment mixture sample without the protein.
-
-
NMR Acquisition:
-
Instrument: Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.
-
STD Experiment:
-
Set the on-resonance saturation frequency to a region where only protein resonances appear (e.g., 0.0 ppm).
-
Set the off-resonance frequency to a region devoid of any signals (e.g., 40 ppm).
-
Use a saturation time of 2 seconds to allow for efficient magnetization transfer from the protein to any bound fragments.
-
Acquire the STD spectrum for the protein-fragment mixture.
-
-
Reference ¹H Spectrum: Acquire a standard 1D ¹H spectrum of the reference sample (fragments only) for signal assignment.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Signals that appear in the difference spectrum belong to fragments that have bound to the protein. The intensity of the STD signal is proportional to the binding affinity.
-
A positive hit is confirmed if signals corresponding to (5-Methylisoxazol-4-yl)methanamine are present in the STD spectrum but absent in a control spectrum run with a non-binding protein.
-
X-ray Crystallography: Direct Observation of Binding
X-ray crystallography provides unparalleled, high-resolution structural information, revealing the precise binding mode of a fragment.[12][17] This information is invaluable for the subsequent structure-based design phase.[11][13] The most common method for fragment screening is crystal soaking.
Protocol: Fragment Soaking for Crystallographic Screening
-
Crystal Preparation:
-
Grow robust crystals of the target protein that diffract to a high resolution (<2.5 Å). The crystals must be stable enough to withstand soaking in solutions containing DMSO.[18]
-
Transfer multiple crystals into a solution that mimics the crystallization mother liquor (a "stabilization solution").
-
-
Soaking Procedure:
-
Prepare a soaking solution by adding a concentrated stock of (5-Methylisoxazol-4-yl)methanamine HCl (e.g., 100 mM in DMSO) to the stabilization solution. The final fragment concentration should be high (e.g., 10-50 mM) to maximize the chances of observing occupancy in the crystal, with a final DMSO concentration typically between 10-25%.[2]
-
Incubate the protein crystals in the soaking solution for a period ranging from a few minutes to several hours. The optimal time must be determined empirically.[19]
-
Alternative 'Dry Soaking': For sensitive crystals, a "dry soaking" method can be used where the fragment solution is added to the crystallization plate and the solvent is allowed to evaporate before the protein is added for crystallization.[20]
-
-
Data Collection and Analysis:
-
Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and calculate electron density maps.
-
A positive hit is identified by the presence of clear, unambiguous electron density corresponding to the shape of the fragment in the protein's binding site. Specialized software can aid in detecting low-occupancy binders.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free biophysical technique that can rapidly screen fragment libraries and provide valuable data on binding affinity and kinetics.[14][21] It is highly sensitive and consumes relatively small amounts of protein.[22][23]
Protocol: Primary Screening using SPR
-
Chip Preparation:
-
Immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a density that will provide a sufficient signal for low molecular weight analytes. A high immobilization level is crucial.[22]
-
Use a reference flow cell, either left blank or immobilized with an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.
-
-
Screening Assay:
-
Running Buffer: Use a standard physiological buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20) supplemented with a concentration of DMSO that precisely matches the samples. Mismatched DMSO is a common source of false positives.[21]
-
Analyte Injection: Inject (5-Methylisoxazol-4-yl)methanamine HCl at a fixed concentration (e.g., 200 µM) over the target and reference flow cells.
-
Data Acquisition: Monitor the binding response in real-time. A typical injection would consist of a 60-second association phase followed by a 60-120 second dissociation phase.
-
-
Data Analysis and Hit Triage:
-
Perform double-referencing by subtracting the signal from the reference flow cell and the signal from a buffer-only (blank) injection.
-
A positive hit is a concentration-dependent, reversible binding response that is significantly above the noise level.
-
Hits should be confirmed through dose-response analysis to determine an estimated equilibrium dissociation constant (Kᴅ). For fragments, these values are typically in the 100 µM to 5 mM range.[24]
-
Table 2: Comparison of Primary Screening Techniques
| Technique | Throughput | Protein Consumption | Structural Information | Key Consideration |
| NMR (Ligand-Observed) | High (with mixtures) | Moderate | No (infers binding site from protein-observed methods) | Requires high fragment solubility; robust against false positives.[15][19] |
| X-ray Crystallography | Low to Medium | Low (per crystal) | High (atomic resolution) | Requires a robust, high-resolution crystal system.[12][17] |
| SPR | High | Low | No | Sensitive to buffer mismatch (DMSO); provides kinetic data.[14] |
From Hit to Lead: The Path Forward
Identifying this compound as a hit is only the first step. The true power of FBDD lies in the subsequent rational optimization process.[3]
-
Structural Elucidation: Obtain a high-resolution X-ray co-crystal structure or use protein-observed NMR methods to map the binding site. This is the most critical step to enable rational design.[15]
-
Fragment Growing: The structural data will reveal unoccupied pockets adjacent to the bound fragment. Using the aminomethyl or methyl groups as synthetic handles, new chemical moieties can be added to engage these pockets and increase potency.[3] For example, if the aminomethyl group is pointing towards a hydrophobic pocket, medicinal chemists can synthesize analogues with appended aromatic rings.
-
Iterative Design: This process of structural analysis, chemical synthesis, and re-testing is repeated in cycles to rapidly improve the affinity and selectivity of the initial fragment hit, ultimately leading to a potent, drug-like molecule.
Conclusion
This compound is an exemplary fragment that combines a medicinally relevant scaffold with ideal properties for FBDD. Its rigid core, defined interaction points, and clear vectors for elaboration make it a valuable starting point for tackling a wide range of biological targets. By employing rigorous quality control and leveraging sensitive biophysical screening techniques like NMR, X-ray crystallography, and SPR, researchers can effectively identify its binding to a target and use that information as a foothold for the rational design of novel therapeutics.
References
- Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Methods in Molecular Biology, 493, 219-39. [URL not available]
-
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10. [Link]
-
Davis, B., & Erlanson, D. A. (2013). Design Principles for Fragment Libraries. Journal of Medicinal Chemistry, 56(14), 5973-5982. [Link]
-
Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. [Link]
- Pellecchia, M., et al. (2008). NMR-based fragment screening. Current Opinion in Chemical Biology, 12(3), 300-307. [URL not available]
-
Sreeramulu, S., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 74(8-9), 471-484. [Link]
-
Renaudet, O., et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. [Link]
-
Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. [Link]
-
Blundell, T. L., & Patel, D. (2004). Fragment screening by crystallography. Current Opinion in Pharmacology, 4(5), 490-496. [Link]
- Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 59(14), 6857-6887. [URL not available]
-
Giannetti, A. M., et al. (2009). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 22-26. [Link]
-
Practical Fragments. (2015). Dry solutions for crystallography. [Link]
-
Collins, P. M., et al. (2017). A generic protocol for crystallographic fragment screening. protocols.io. [Link]
- Erlanson, D. A. (2011). Introduction to fragment-based drug discovery. Topics in Current Chemistry, 317, 1-32. [URL not available]
-
Lust, A., et al. (2021). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 77(Pt 10), 1256-1263. [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]
-
News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening. [Link]
-
Dolezal, O. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Bio-Rad Webinar. [Link]
-
Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, 65(Pt 12), o3131. [Link]
-
Pathan, A. A., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. Journal of the Indian Chemical Society, 102(5), 101616. [Link]
-
Zhou, H., et al. (2013). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Bioorganic & Medicinal Chemistry Letters, 23(11), 3246-3251. [Link]
- Ghorpade, S. R., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. U.S.
-
Royal Society of Chemistry. (2013). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 3, 23783-23791. [Link]
-
Wollenhaupt, J., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17896-17918. [Link]
- Ghorpade, S. R., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Kalia, J., & Raines, R. T. (2010). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 15(7), 4548-4564. [Link]
-
Sun, D., et al. (2020). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 1(3), 100183. [Link]
-
Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-239. [Link]
-
Springer Protocols. (2016). NMR Screening in Fragment-Based Drug Design: A Practical Guide. [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Chapter 7: Fragment and Low Molecular Weight Compound Analysis. Methods in Molecular Biology. [Link]
-
Krojer, T., et al. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D: Structural Biology, 73(Pt 3), 233-242. [Link]
-
Choudhary, M. I., et al. (2012). Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. Current Medicinal Chemistry, 19(22), 3763-3772. [Link]
- Hubbard, R. E. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry, 61(5), 489-498. [URL not available]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanotempertech.com [nanotempertech.com]
- 9. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR quality control of fragment libraries for screening - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 16. books.rsc.org [books.rsc.org]
- 17. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. XChem crystallographic fragment screening [protocols.io]
- 19. Practical Fragments: Dry solutions for crystallography [practicalfragments.blogspot.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. bio-rad.com [bio-rad.com]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using (5-Methylisoxazol-4-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 5-Methylisoxazole Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized oncology, offering more targeted and less toxic alternatives to traditional chemotherapies.[2]
Within the medicinal chemist's toolkit, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drug candidates due to their favorable interactions with biological targets. The isoxazole motif is one such scaffold, prized for its unique electronic properties and its ability to form key hydrogen bond interactions within the ATP-binding sites of various kinases.[3] The 5-methylisoxazole moiety, in particular, offers a metabolically stable core that can be strategically elaborated to achieve high potency and selectivity. This guide focuses on the practical application of a key building block, (5-Methylisoxazol-4-yl)methanamine hydrochloride , for the synthesis of novel kinase inhibitors. We will provide detailed protocols, explain the chemical rationale, and present a case study for the synthesis of a potent, hypothetical inhibitor of Polo-like Kinase 4 (PLK4), a critical regulator of cell division and a promising oncologic target.[4][5]
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis. This compound is a primary amine salt, making it a versatile nucleophile for a variety of coupling reactions.
| Property | Value | Source |
| CAS Number | 1949836-91-2 | [6] |
| Molecular Formula | C₅H₉ClN₂O | [7] |
| Molecular Weight | 148.59 g/mol | [7] |
| Appearance | White to off-white solid (typical for similar compounds) | General Chemical Knowledge |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane, THF (expected) | General Chemical Knowledge |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9] Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.[9] For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[10][11]
Storage:
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9]
Core Synthetic Strategies: Leveraging the Primary Amine
The primary amine functionality of (5-Methylisoxazol-4-yl)methanamine is the key to its utility as a building block. The hydrochloride salt can typically be used directly in reactions with the addition of a base to liberate the free amine in situ. The three most common and effective strategies for elaborating this scaffold are amide coupling, reductive amination, and urea formation.
Caption: Core synthetic pathways for elaborating the starting material.
Case Study: Synthesis of a Novel PLK4 Inhibitor
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that serves as a master regulator of centriole duplication.[5] Its overexpression is linked to centrosome amplification and genomic instability, hallmarks of many cancers.[2] Therefore, inhibiting PLK4 is a promising therapeutic strategy.[4] We present here a detailed, hypothetical protocol for the synthesis of a novel PLK4 inhibitor, "Isox-PLK4i-1" , via amide coupling.
The design of Isox-PLK4i-1 is based on known inhibitor scaffolds, coupling the (5-Methylisoxazol-4-yl)methanamine headgroup with a core heterocyclic body known to interact with the kinase hinge region. For this example, we will use 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid as the coupling partner, a fragment inspired by known kinase inhibitor structures.[6]
Caption: Workflow for the synthesis of Isox-PLK4i-1.
Detailed Experimental Protocol: Synthesis of Isox-PLK4i-1
Reaction: N-((5-methylisoxazol-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
Materials:
-
This compound (1.0 eq)
-
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.05 eq)[6]
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.05 eq) and anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent). Stir the solution at room temperature until the carboxylic acid is fully dissolved.
-
Activation: Add HATU (1.2 eq) to the solution and stir for 10-15 minutes. This pre-activation step forms the active ester, which is highly reactive towards the amine. The use of coupling reagents like HATU is a standard and efficient method for amide bond formation.[12]
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of DMF. Add DIPEA (3.0 eq) to this solution to neutralize the hydrochloride salt and liberate the free amine. The excess base also serves to drive the subsequent coupling reaction to completion.
-
Coupling Reaction: Add the amine/DIPEA solution dropwise to the activated carboxylic acid mixture at room temperature.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and acidic byproducts), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Isox-PLK4i-1 product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).
Mechanism of Action and Biological Context
The synthesized inhibitor, Isox-PLK4i-1, is designed to target the ATP-binding pocket of PLK4. The isoxazole and other aromatic moieties can form critical hydrogen bonds and hydrophobic interactions with the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
Caption: Simplified PLK4 signaling pathway and the point of inhibition.
Inhibition of PLK4 disrupts centriole duplication, leading to mitotic errors and ultimately cell cycle arrest or apoptosis in cancer cells that are often highly dependent on proper mitotic progression for their rapid proliferation.[2][5] This targeted approach offers a potentially high therapeutic window, as cancer cells can be more sensitive to mitotic disruption than normal, healthy cells.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its primary amine handle allows for straightforward incorporation into complex molecules through robust and well-established chemical transformations like amide coupling. By leveraging this scaffold, researchers can efficiently generate libraries of compounds for screening against a wide range of kinase targets, accelerating the discovery of new therapeutic agents for cancer and other diseases. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals to harness the potential of this privileged isoxazole-based reagent.
References
-
Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. (2024). Angewandte Chemie International Edition. Available at: [Link]
- Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors. (2025). Benchchem.
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2019). Royal Society of Chemistry.
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). RSC Publishing. Available at: [Link]
-
Scaffold-based design of kinase inhibitors for cancer therapy. (2010). Current Opinion in Genetics & Development. Available at: [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (2014). RSC Advances. Available at: [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
- SAFETY DATA SHEET - 3-Amino-5-methylisoxazole. (2025). Sigma-Aldrich.
-
Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. (2021). Molecular Cancer Research. Available at: [Link]
-
Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. (2014). Trends in Pharmacological Sciences. Available at: [Link]
-
Src Kinase Regulation in Progressively Invasive Cancer. (2012). PLOS One. Available at: [Link]
-
5-Methylisoxazole. PubChem. Available at: [Link]
-
Regulation of Src Family Kinases in Human Cancers. (2011). Journal of Signal Transduction. Available at: [Link]
- Safety Data Sheet. (2024). Toronto Research Chemicals.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
-
High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. (2020). International Journal of Oncology. Available at: [Link]
-
4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. (2005). Journal of Medicinal Chemistry. Available at: [Link]
-
(3-Methylisoxazol-5-yl)methanamine. PubChem. Available at: [Link]
-
Proto-oncogene tyrosine-protein kinase Src. Wikipedia. Available at: [Link]
-
Representation of PLK4 signaling in cancer with details of selected... (2021). ResearchGate. Available at: [Link]
- Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE. ChemicalBook.
- safety data sheet. (2022). Enamine.
-
5-Methylisoxazole-4-carboxylic acid. PubChem. Available at: [Link]
-
PLK Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. d-nb.info [d-nb.info]
Application Notes & Protocols: A Strategic Guide to Developing Novel Antibacterial Agents from (5-Methylisoxazol-4-yl)methanamine hydrochloride
These application notes provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals on leveraging (5-Methylisoxazol-4-yl)methanamine hydrochloride as a scaffold for the discovery and development of novel antibacterial agents. This document outlines a strategic, multi-faceted approach, from initial screening and lead generation to preclinical evaluation, grounded in established scientific principles and methodologies.
The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, present in several commercially available drugs, including the antibacterial agents sulfamethoxazole and cloxacillin.[1][2] The inherent electronic properties and structural features of the isoxazole ring make it an attractive starting point for designing new therapeutics.[3][4] this compound presents a chemically tractable starting material, offering multiple points for diversification to explore structure-activity relationships (SAR) and optimize antibacterial potency and pharmacological properties.
This guide is structured to provide not just protocols, but the underlying rationale for experimental choices, ensuring a robust and scientifically sound drug discovery cascade.
Part 1: Initial Screening and Hit Validation
The first critical step is to ascertain if the core scaffold of this compound possesses any intrinsic antibacterial activity. This initial screening will determine the trajectory of the development program.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The foundational assays in antibacterial research are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[5]
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight on appropriate agar plates.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound where no visible bacterial growth is observed.[6]
-
Protocol 2: MBC Determination
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plate these aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
| Parameter | Description | Significance |
| MIC | Minimum Inhibitory Concentration | Measures bacteriostatic activity (inhibition of growth). |
| MBC | Minimum Bactericidal Concentration | Measures bactericidal activity (killing of bacteria). |
| MBC/MIC Ratio | Ratio of MBC to MIC | A ratio ≤ 4 is generally considered bactericidal. |
Part 2: Lead Generation and Optimization - A Medicinal Chemistry Approach
Assuming the initial scaffold shows some level of activity (even if weak), the next phase involves synthetic modifications to enhance potency and explore the Structure-Activity Relationship (SAR). The primary amine of this compound is an ideal handle for derivatization.
Synthetic Strategy: Amide Coupling
A robust and versatile method for derivatization is amide bond formation. This allows for the introduction of a wide variety of substituents to probe different chemical spaces.
Caption: Workflow for generating an amide library from the starting material.
Protocol 3: Parallel Synthesis of an Amide Library
-
To an array of reaction vials, add this compound, a diverse set of carboxylic acids (R-COOH), an amide coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in a suitable solvent like DMF.
-
Agitate the reactions at room temperature for 12-24 hours.
-
Upon completion, perform an aqueous workup and purify the products, often achievable via high-throughput parallel purification techniques.
-
Characterize the synthesized compounds by LC-MS and NMR to confirm identity and purity.
The choice of carboxylic acids should be strategic, exploring variations in:
-
Aromatic vs. Aliphatic groups: To probe for pi-stacking interactions and hydrophobicity.
-
Electron-donating vs. Electron-withdrawing groups: To modulate the electronic properties of the molecule.[1]
-
Heterocyclic moieties: To introduce potential new binding interactions.
-
Ionizable groups: The addition of a protonatable amine can improve penetration into Gram-negative bacteria.[7]
Structure-Activity Relationship (SAR) Expansion
The newly synthesized library of compounds should be screened using the MIC protocol described above. The goal is to identify trends that correlate structural changes with antibacterial activity.
| Compound ID | R-Group Substitution | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Parent | H | >128 | >128 |
| Derivative 1 | Phenyl | 64 | 128 |
| Derivative 2 | 4-Chlorophenyl | 16 | 64 |
| Derivative 3 | Naphthyl | 32 | 128 |
| Derivative 4 | Pyridyl | 64 | 64 |
This is an example data table.
Part 3: Preclinical Safety and Efficacy Evaluation
Promising lead compounds with potent antibacterial activity must be evaluated for their safety and in vivo efficacy.
In Vitro Cytotoxicity Assays
It is crucial to ensure that the antibacterial activity is not due to general cytotoxicity.[10][11][12] Cytotoxicity assays measure the harmful effects of a compound on mammalian cells.[13]
Protocol 4: MTT Assay for Cell Viability
-
Cell Culture: Seed mammalian cells (e.g., HeLa or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the lead compounds for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀). A high IC₅₀ value is desirable.
A good antibacterial candidate should have a high therapeutic index (IC₅₀ / MIC).
In Vivo Efficacy Models
In vivo models are essential to determine if the in vitro activity translates to a therapeutic effect in a living organism.[14][15] Murine models are commonly used for this purpose.[16][17]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guiding the Way: Traditional Medicinal Chemistry Inspiration for Rational Gram-negative Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the rational design and optimization of antibacterial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in the Rational Design and Optimization of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
- 11. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 12. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. ibtbioservices.com [ibtbioservices.com]
- 15. researchgate.net [researchgate.net]
- 16. vibiosphen.com [vibiosphen.com]
- 17. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Methylisoxazol-4-yl)methanamine Hydrochloride
Introduction
Welcome to the technical support guide for the synthesis of (5-Methylisoxazol-4-yl)methanamine hydrochloride, a key building block in modern drug discovery. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and its successful synthesis is crucial for many research programs.[1] This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address challenges encountered during the multi-step synthesis of this compound. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to build a robust and reproducible synthetic process.
Common Synthetic Pathway Overview
The most prevalent and logical synthetic route to this compound involves a three-stage process. It begins with the construction of the isoxazole core to form a suitable precursor, followed by the introduction of the aminomethyl group, and concludes with deprotection and salt formation. Understanding this workflow is the first step in effective troubleshooting.
Caption: A high-level overview of the synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during synthesis. Each issue is presented with potential causes and actionable solutions.
Problem Area 1: Isoxazole Precursor Synthesis
The foundation of the entire synthesis is the robust formation of a 4-substituted-5-methylisoxazole. Issues at this stage will invariably lead to failure downstream. A common precursor is 5-methylisoxazole-4-carboxylic acid or its derivatives.[2]
Question 1: My yield for the isoxazole ring formation is very low or zero.
Potential Causes & Solutions:
This is a frequent issue stemming from starting material quality, reaction conditions, or intermediate stability.[3] A systematic approach is essential.
-
Integrity of Starting Materials: The Claisen-type condensation to form the isoxazole ring often starts from a 1,3-dicarbonyl compound like ethyl acetoacetate.[4] Ensure it is pure and free of water. The hydroxylamine hydrochloride should be of high quality.
-
pH Control: The pH of the reaction is critical. In the cyclocondensation of a β-enamino diketone with hydroxylamine, acidic conditions are often favored to promote the desired cyclization pathway.[3]
-
Actionable Advice: Monitor the pH throughout the reaction. If using hydroxylamine hydrochloride, a base like sodium acetate is typically added. The amount of base can be fine-tuned to optimize the reaction environment.
-
-
Reaction Time and Temperature: Insufficient reaction time will lead to low conversion, while excessive time or heat can cause decomposition of the isoxazole ring, which can be sensitive to prolonged exposure to harsh conditions.[3]
-
Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Establish a reaction endpoint and avoid unnecessarily long reaction times.
-
Caption: A decision-making flowchart for troubleshooting low isoxazole yields.
Question 2: I am getting a mixture of regioisomers (e.g., 5-methyl vs. 3-methyl). How do I improve selectivity?
Potential Causes & Solutions:
Regioisomer formation is a classic challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[5] Selectivity is governed by a delicate balance of steric and electronic factors.
-
Control of Nucleophilic Attack: In the reaction between an activated dicarbonyl compound (like ethyl ethoxymethyleneacetoacetic ester) and hydroxylamine, the hydroxylamine has two nucleophilic sites (the nitrogen and the oxygen). The initial attack site dictates the final regioisomer.
-
Actionable Advice: Lowering the reaction temperature can significantly enhance regioselectivity. A patent for a related synthesis specifies temperatures between -20°C and 0°C to minimize the formation of an isomeric impurity.[6] A reverse addition, where the hydroxylamine solution is added slowly to the dicarbonyl compound, can also improve control.[6]
-
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the regioisomeric ratio.[3]
| Parameter | Condition A (Typical) | Condition B (Optimized for Regioselectivity) | Rationale |
| Temperature | Reflux (e.g., 80°C) | -5°C to 0°C | Lower temperature increases the kinetic barrier difference between the two competing pathways, favoring the desired isomer.[6] |
| Addition Mode | All reagents mixed at once | Slow, dropwise addition of hydroxylamine | Maintains a low concentration of one reactant, preventing side reactions and improving control over the primary reaction pathway.[6] |
| Solvent | Ethanol | Ethanol / Isopropanol | Solvent polarity can influence reaction selectivity.[3] |
Problem Area 2: Reductive Amination & Deprotection
Once the 5-methylisoxazole-4-carbaldehyde is in hand, the next critical step is the reductive amination to form the primary amine. This is often followed by Boc-protection for easier handling and purification, and then deprotection.
Question 3: The reductive amination is sluggish, or the aldehyde is recovered unreacted.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine (or iminium ion), which is then reduced. This is a reversible equilibrium reaction.
-
Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can sometimes be too slow for reducing the imine in situ.
-
Actionable Advice: Switch to a reagent better suited for reductive aminations, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are milder and more selective for the iminium ion over the aldehyde, reducing side reactions.
-
Question 4: My Boc-deprotection with HCl is not going to completion, or it is causing decomposition.
Potential Causes & Solutions:
The final step is often the removal of a tert-butyloxycarbonyl (Boc) protecting group using strong acid to yield the hydrochloride salt.[]
-
Insufficient Acid: The Boc group is cleaved by acidolysis.[10] An insufficient amount of acid or acid of low molarity will result in an incomplete reaction.
-
Isoxazole Ring Instability: While generally stable to acid, prolonged exposure to very harsh acidic conditions or high temperatures can potentially compromise the isoxazole ring.[3][13]
-
Actionable Advice: Perform the deprotection at room temperature or below (0°C). Monitor the reaction by TLC/LC-MS and stop it as soon as the starting material is consumed. The workup should involve removing the volatile acid and solvent in vacuo without excessive heating.
-
Problem Area 3: Final Product Isolation
Question 5: The final this compound product is an oil and will not crystallize.
Potential Causes & Solutions:
-
Presence of Impurities: Even small amounts of solvent or organic impurities can act as an "anti-solvent," preventing crystallization.
-
Actionable Advice: Ensure the product is free from the reaction solvent (e.g., dioxane, methanol). After removing the solvent under reduced pressure, add a non-polar solvent like diethyl ether or MTBE and triturate (swirl or scrape the flask). This often helps to break up the oil and induce precipitation of the salt.
-
-
Hygroscopic Nature: Amine hydrochloride salts are often hygroscopic and can absorb atmospheric moisture to become oily.
-
Actionable Advice: Perform the final isolation and filtration under an inert, dry atmosphere (e.g., nitrogen or argon). Dry the final product thoroughly under high vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A1: Thin Layer Chromatography (TLC) is the most common and effective method. Use a combination of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol). Staining with potassium permanganate (KMnO₄) is often effective for visualizing the isoxazole compounds. For more definitive tracking, especially during optimization, LC-MS is invaluable as it provides both conversion and mass confirmation of the desired product.
Q2: How stable is the isoxazole ring during the synthesis? A2: The 5-methylisoxazole ring is generally robust. However, it can be susceptible to cleavage under certain conditions. Strong bases can cause ring-opening.[3][14] Similarly, reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd), can cleave the weak N-O bond and should be avoided if the goal is to preserve the ring.[3] The conditions used in the outlined synthesis (mild acid/base, specific reducing agents like NaBH₃CN) are generally considered safe for the isoxazole core.
Q3: Are there alternative methods for the final deprotection and salt formation step? A3: Yes. While HCl in dioxane is standard, trifluoroacetic acid (TFA) in dichloromethane (DCM) is another common method for Boc deprotection.[12][15] Following the removal of TFA/DCM, the resulting trifluoroacetate salt can be converted to the hydrochloride salt by dissolving the residue in a minimal amount of solvent and adding a solution of HCl in ether or dioxane.
Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination with Boc Protection
-
To a stirred solution of 5-methylisoxazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (5.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Boc-protected amine, which can be purified by column chromatography.
Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane (0.1-0.2 M).
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0°C.[11]
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS confirms the complete consumption of the starting material. A precipitate may form during this time.[11]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue and triturate to induce precipitation/crystallization.
-
Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford the final this compound product.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]
-
Mistry, N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]
-
Al-Haarrasi, A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
Kumar, A., & Kumar, V. (2018). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]
- Patel, H., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Patel, H., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole. PubChem. [Link]
-
Patil, S. S., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]
-
Brandl, F. (2017). Reaction scheme of the Boc deprotection using methanolic HCl. ResearchGate. [Link]
-
Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]
-
Journal of Chemical Sciences. (2020). An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated. [Link]
-
Royal Society of Chemistry. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]
-
Patel, P. R., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. [Link]
-
Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Shafi, S. S., et al. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research. [Link]
-
Szymański, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]
-
Achar, J., et al. (2023). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. ChemRxiv. [Link]
- D'Alò, F., & Masserini, A. (1970). Process for the purification of 3-amino-5-methylisoxazole.
-
National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]
-
ResearchGate. (2013). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
Technical Support Center: Synthesis of (5-Methylisoxazol-4-yl)methanamine hydrochloride
Welcome to the technical support guide for the synthesis of (5-Methylisoxazol-4-yl)methanamine hydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable building block. We will delve into the causality behind common synthetic issues, provide robust troubleshooting strategies, and offer validated analytical protocols to ensure the integrity of your results.
Section 1: Understanding the Synthetic Landscape
The most prevalent and scalable synthetic route to (5-Methylisoxazol-4-yl)methanamine commences with the construction of the isoxazole core, followed by the reduction of a nitrile intermediate. This pathway, while efficient, contains several critical steps where impurities can be introduced. Understanding this sequence is paramount to effective troubleshooting.
Caption: A common synthetic pathway to the target compound.
Section 2: Frequently Asked Questions - Impurity Profiling & Troubleshooting
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: What are the most common process-related impurities I should screen for, and where do they come from?
A1: Impurities typically arise from three sources: incomplete reactions, side reactions of intermediates or the final product, and degradation. Below is a summary of the key impurities to monitor.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Likely Source | Key Analytical Signature (¹H NMR) |
|---|---|---|---|
| Impurity A: 4-Cyano-5-methylisoxazole | 5-methyl-4-cyano-isoxazole | Incomplete nitrile reduction. | Absence of aminomethyl (-CH₂NH₂) protons; presence of isoxazole ring protons and methyl singlet. |
| Impurity B: N,N-bis((5-methylisoxazol-4-yl)methyl)amine | (C₅H₅N₂O)₂CH₂ | Reaction of the primary amine product with the intermediate imine during reduction. | Complex multiplet in the aminomethyl region with altered integration; additional isoxazole signals. |
| Impurity C: (5-Methylisoxazol-4-yl)methanol | 5-methyl-4-hydroxymethyl-isoxazole | Hydrolysis of an intermediate imine during reductive workup under certain conditions. | Presence of a hydroxymethyl (-CH₂OH) signal (~4.5 ppm) and a hydroxyl proton (-OH). |
| Impurity D: Ring-Opened Byproduct (e.g., Acetonitrile from degradation) | CH₃CN | Reductive cleavage of the N-O bond in the isoxazole ring, particularly with aggressive hydrogenation.[1] | Sharp singlet around 2.1 ppm in ¹H NMR (if observed); difficult to detect in final isolated solid. |
| Impurity E: 5-Methylisoxazole-4-carboxamide | 5-methyl-4-amido-isoxazole | Incomplete dehydration during nitrile formation (if applicable). | Presence of amide N-H protons (broad singlets); downfield shift of isoxazole proton. |
Q2: My reaction appears complete by TLC, but the final purity by HPLC is low after workup and salt formation. What is happening?
A2: This often points to product degradation during the workup or isolation stages. The isoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions.
-
Expertise & Causality: The N-O bond within the isoxazole ring is inherently weak and can be cleaved under harsh reductive or pH conditions.[1] If a strong acid is used for the hydrochloride salt formation and the mixture is heated or allowed to stand for extended periods, acid-catalyzed hydrolysis can occur. Similarly, strongly basic conditions during workup can promote ring-opening, particularly at elevated temperatures.[2]
-
Troubleshooting Steps:
-
Milder pH: During aqueous workup, avoid using excessively strong bases (e.g., >2M NaOH). Use a milder base like sodium bicarbonate if possible.
-
Temperature Control: Perform all extractions and the final acidification step at a reduced temperature (0-5 °C) to minimize degradation.
-
Solvent Choice for Salt Formation: Form the hydrochloride salt in a non-aqueous, aprotic solvent like isopropanol, diethyl ether, or ethyl acetate. Adding a solution of HCl in one of these solvents to the free base often yields a cleaner precipitation and avoids aqueous hydrolysis.
-
Q3: I am observing a significant amount of a dimeric secondary amine impurity (Impurity B). How can I prevent its formation?
A3: The formation of the secondary amine dimer is a classic side reaction during nitrile reduction. It occurs when the newly formed primary amine attacks the partially reduced imine intermediate.
-
Mechanism:
-
R-C≡N + [H] → R-CH=NH (Imine intermediate)
-
R-CH=NH + [H] → R-CH₂-NH₂ (Product)
-
R-CH₂-NH₂ + R-CH=NH → Dimer Precursor → (R-CH₂)₂NH (Impurity B)
-
-
Prevention Strategies:
-
High Dilution: Running the reduction at a lower concentration can disfavor the bimolecular side reaction (Step 3).
-
Rapid Addition of Reducing Agent: If using a hydride reagent like LiAlH₄, maintaining a slight excess of the hydride ensures the imine intermediate is fully reduced to the primary amine before it can react with another amine molecule.
-
Catalytic Hydrogenation Additives: When using catalytic hydrogenation (e.g., H₂/Raney Nickel), the addition of ammonia can suppress dimer formation by competing for reaction with the imine intermediate.
-
Caption: Troubleshooting workflow for low product purity.
Section 3: Validated Analytical & Purification Protocols
To ensure trustworthy and reproducible results, the following protocols are provided as a starting point for your laboratory.
Protocol 1: HPLC-UV Method for Purity Assessment
This reversed-phase HPLC method is designed to separate the main component from its common non-volatile impurities.
-
Objective: To determine the purity of this compound and quantify related substances.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture.
-
Protocol 2: Purification by Recrystallization
This procedure is effective for removing less polar impurities, such as unreacted starting material, and can significantly enhance final purity.
-
Objective: To purify the final hydrochloride salt.
-
Methodology:
-
Select an appropriate solvent system. A common choice is a binary system like Isopropanol/Ethyl Acetate or Ethanol/Water.
-
Dissolve the crude this compound in the minimum amount of the primary solvent (e.g., Isopropanol) at reflux. The solution should be fully dissolved.
-
Slowly add the anti-solvent (e.g., Ethyl Acetate) dropwise until the solution becomes faintly turbid.
-
If turbidity persists, add a few drops of the primary solvent to redissolve.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (2-8 °C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
-
Dry the purified crystals under vacuum at a temperature not exceeding 40 °C.
-
References
-
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. Available at: [Link]
- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
National Institutes of Health (NIH). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available at: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
Sources
Improving the yield of reactions with (5-Methylisoxazol-4-yl)methanamine hydrochloride
Welcome to the technical resource for (5-Methylisoxazol-4-yl)methanamine hydrochloride. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate your research and development workflows. This center provides in-depth troubleshooting advice and answers to frequently asked questions to improve the yield and purity of your reactions.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My amide coupling reaction with this compound is failing or giving low yields. What are the common pitfalls?
This is the most frequent challenge encountered when using this reagent. The root cause almost always lies in the handling of the amine salt or the specific reaction conditions. The primary amine is provided as a hydrochloride salt, meaning it is protonated (R-NH₃⁺Cl⁻) and therefore not nucleophilic. For the reaction to proceed, the free amine (R-NH₂) must be generated in situ.
Core Causality: Failure to effectively neutralize the hydrochloride salt prevents the amine from acting as a nucleophile to attack the activated carboxylic acid. Furthermore, suboptimal selection of coupling agents, solvents, or bases can lead to side reactions or poor solubility.
Here is a logical workflow to diagnose and solve the issue:
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Detailed Breakdown of Solutions:
-
Base Selection and Stoichiometry:
-
Why: You must add a base to deprotonate the ammonium salt.
-
What: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Avoid using nucleophilic bases like pyridine, which can compete in the reaction.[1]
-
How Much: A minimum of 1.0-1.2 equivalents relative to the amine hydrochloride is required. If your carboxylic acid is also acidic enough to be deprotonated by the base, you may need over 2 equivalents.
-
-
Coupling Reagent Integrity:
-
Why: Carbodiimides (EDC) and uronium salts (HATU, HBTU) are highly moisture-sensitive.[2] Hydrolysis deactivates them completely.
-
Action: Always use reagents from a freshly opened bottle or one that has been stored correctly in a desiccator. Allow the reagent to warm to room temperature before opening to prevent condensation.[2] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[1]
-
-
Solubility Issues:
-
Why: A reaction cannot proceed efficiently if the reactants are not in the solution phase. The hydrochloride salt may have different solubility from the free amine.
-
Action: A milky or cloudy reaction mixture is a clear sign of poor solubility.[3] Polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are often better choices than Dichloromethane (DCM) or Tetrahydrofuran (THF) for coupling reactions involving salts.[1][3]
-
Q2: I'm observing the formation of regioisomers or other byproducts. How can I improve selectivity?
While this compound is a defined regioisomer, issues can arise from the reactivity of the isoxazole ring itself under certain conditions or from impurities in other starting materials.
-
Isoxazole Ring Stability: The N-O bond in the isoxazole ring is its weakest point and can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation) or with strong bases at elevated temperatures.[4] For most standard amide coupling conditions at room temperature, the ring is robust. If your protocol involves harsh conditions, consider them a potential source of degradation.
-
Side Reactions of Coupling Reagents: In EDC-mediated couplings, the O-acylisourea intermediate can rearrange to an inactive N-acylurea if a nucleophile (the amine) is not present to intercept it. This is why additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are used; they form a more stable activated ester.[2][5]
Table 1: Troubleshooting Byproduct Formation
| Observed Issue | Potential Cause | Recommended Action |
| Recovery of unreacted starting materials | Ineffective amine free-basing or inactive coupling reagent. | Verify base stoichiometry and use fresh, anhydrous coupling reagents.[1][2] |
| N-Acylurea byproduct (with EDC) | Slow reaction of the amine with the O-acylisourea intermediate. | Add 1.2 equivalents of an activator like NHS or HOBt to the reaction mixture before adding the amine. |
| Products suggesting ring opening | Reaction conditions are too harsh (e.g., high temperature, strong reducing agents). | Maintain moderate temperatures (0 °C to RT). Avoid reagents known to cleave isoxazoles unless it is the desired outcome.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
-
Structure: It is a primary amine linked via a methylene bridge to the 4-position of a 5-methylisoxazole ring.
-
Form: Supplied as a hydrochloride salt to improve shelf-life and handling, as the free amine can be less stable.
-
Reactivity: The primary amine is a potent nucleophile once deprotonated. It will readily undergo acylation, alkylation, reductive amination, and other reactions typical of primary amines.
-
pKa: The pKa of the conjugate acid (R-NH₃⁺) is expected to be around 9-10, similar to other primary alkylamines. This is why a base is required for reactions where the free amine is the active species.
Q2: How should I properly store and handle this reagent?
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator. For long-term storage, refrigeration (2-8°C) is recommended.
-
Handling: Like all amine salts, it can be hygroscopic. Minimize its exposure to atmospheric moisture. Always allow the container to warm to room temperature before opening to prevent water condensation on the solid.
Q3: What is a reliable, general protocol for performing an amide coupling with this reagent?
This protocol provides a robust starting point for coupling with a generic carboxylic acid.
Experimental Protocol: General Amide Coupling
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Amine Addition: Add this compound (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.). Stir the mixture for 5-10 minutes at room temperature. Note: The amount of base may need optimization.
-
Activation: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 eq.) in a small amount of anhydrous DMF.
-
Coupling: Add the coupling reagent solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Caption: Key components and sequence for a successful amide coupling reaction.
Q4: Purification of my final product is challenging. What are some effective strategies?
Purification of isoxazole derivatives can sometimes be complicated by the polarity of the heterocyclic ring and the presence of reaction byproducts.[6]
Table 2: Purification Strategies
| Technique | Description | Expert Insight |
| Column Chromatography | This is the most common and versatile method. | Use a gradient elution system (e.g., Heptane/Ethyl Acetate or DCM/Methanol). Adding a small amount of triethylamine (~0.1%) to the mobile phase can prevent streaking on the silica gel if the product is basic.[6] |
| Crystallization | If the product is a solid, this can be a highly effective method for achieving high purity. | Experiment with various solvent systems (e.g., Ethyl Acetate/Heptane, Ethanol/Water, Acetonitrile) to find conditions that induce crystallization. |
| Acid/Base Wash | A standard liquid-liquid extraction technique during workup. | An acidic wash (e.g., 1M HCl or citric acid) will remove residual unreacted amine and basic byproducts. A basic wash (e.g., NaHCO₃ or K₂CO₃) will remove unreacted carboxylic acid and acidic byproducts. |
| Reverse-Phase HPLC | For difficult separations or for achieving very high purity (>99%). | This is a more resource-intensive method but offers excellent resolving power for polar compounds that are difficult to separate on normal-phase silica. |
References
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
ResearchGate. (2020). Application, Reactivity and Synthesis of Isoxazole Derivatives. [Link]
-
ResearchGate. (2015). Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]
-
YouTube. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. [Link]
-
Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. [Link]
-
ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
PubMed Central (PMC). (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
National Center for Biotechnology Information. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]
-
Sphinxsai. (n.d.). International Journal of ChemTech Research. [Link]
-
Jundishapur Journal of Natural Pharmaceutical Products. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]
Sources
Technical Support Center: (5-Methylisoxazol-4-yl)methanamine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylisoxazol-4-yl)methanamine hydrochloride is a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a substituted isoxazole ring and a primary aminomethyl group, offers versatile opportunities for molecular design. However, these same reactive functionalities can also be the source of unexpected side reactions, leading to impurities, low yields, and challenges in purification. This guide is designed to help you navigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected loss of my starting material during my reaction, even under seemingly mild basic conditions. What could be happening?
A1: The isoxazole ring, while generally stable, can be susceptible to ring-opening under basic conditions, especially with increased temperature. The N-O bond is the weakest point in the ring system. The presence of a strong base can lead to cleavage of this bond, resulting in the formation of a β-ketonitrile derivative.[1] To mitigate this, it is crucial to carefully control the pH of your reaction mixture. If a base is required, consider using a weaker, non-nucleophilic base and maintaining a low reaction temperature.
Q2: My final product shows a persistent impurity with the same mass as my desired product, which is difficult to separate by standard chromatography. What could this be?
A2: This is a classic sign of an isomeric impurity. During the synthesis of the isoxazole ring, particularly in cyclization reactions involving hydroxylamine, there is a possibility of forming the regioisomeric 3-methylisoxazole derivative alongside the desired 5-methylisoxazole product. These isomers often have very similar polarities, making them challenging to separate.
Troubleshooting Strategies:
-
Analytical: Employ high-resolution analytical techniques such as high-performance liquid chromatography (HPLC) with a suitable column and mobile phase to resolve the two isomers.
-
Purification: If chromatographic separation is difficult, consider derivatization of the mixture to alter the physical properties of the isomers, facilitating separation, followed by removal of the derivatizing group.[1] Fractional crystallization can also be an effective technique for separating isomers if the product is crystalline.
Q3: I am performing a reaction involving an aldehyde and this compound and observing the formation of a significant amount of a higher molecular weight byproduct. What is this side reaction?
A3: The primary amine of your starting material can undergo self-condensation, especially in the presence of an aldehyde catalyst or at elevated temperatures. This reaction leads to the formation of a secondary amine dimer.[2][3][4]
Mitigation Strategies:
-
Stoichiometry: Use a slight excess of the aldehyde to ensure the primary amine is consumed in the desired reaction.
-
Temperature Control: Keep the reaction temperature as low as feasible to minimize the rate of self-condensation.
-
Reaction Concentration: Running the reaction at a higher dilution can disfavor the bimolecular self-condensation reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Isoxazole Ring Opening: Reaction conditions are too basic or the temperature is too high, leading to degradation of the starting material. 2. Self-Condensation: The primary amine is undergoing self-condensation, reducing the amount available for the desired reaction. 3. Oxidation: The primary amine may be susceptible to oxidation, especially if the reaction is run open to the air for extended periods. | 1. pH and Temperature Control: Maintain a neutral or slightly acidic pH if possible. If a base is necessary, use a weak, non-nucleophilic base and keep the temperature low. Monitor the reaction progress closely to avoid prolonged reaction times. 2. Optimize Reaction Conditions: Adjust stoichiometry, concentration, and temperature as described in the FAQs. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Multiple Spots on TLC/Peaks in HPLC | 1. Isomeric Impurity: Formation of the 3-methylisoxazole regioisomer during synthesis. 2. Ring-Opened Byproduct: Degradation of the isoxazole ring. 3. Self-Condensation Product: Dimerization of the starting material. 4. Oxidation Byproducts: Formation of imines or other oxidation products. | 1. Isomer Separation: Refer to the FAQ on isomeric impurities for purification strategies. 2. Mitigate Degradation: Adjust reaction conditions to be milder (lower temperature, controlled pH). 3. Minimize Self-Condensation: Optimize reaction parameters as previously discussed. 4. Prevent Oxidation: Use an inert atmosphere and consider adding an antioxidant if compatible with your reaction. |
| Product Instability During Storage | 1. Hygroscopicity: The hydrochloride salt can be hygroscopic, and absorbed moisture can promote degradation. 2. Light Sensitivity: Some isoxazole derivatives can be sensitive to light, leading to decomposition over time.[1] | 1. Proper Storage: Store the compound in a tightly sealed container in a desiccator. 2. Protect from Light: Store in an amber vial or in a dark place. |
Key Side Reaction Pathways
To provide a clearer understanding of the potential side reactions, the following diagrams illustrate the key chemical transformations to be aware of.
Isoxazole Ring Opening
Under basic conditions, the isoxazole ring can undergo cleavage to form a β-ketonitrile.
Caption: Base-catalyzed isoxazole ring opening.
Self-Condensation of the Primary Amine
The primary amine can react with itself, particularly in the presence of aldehydes or at elevated temperatures, to form a secondary amine dimer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heterogeneously catalyzed self-condensation of primary amines to secondary amines by supported copper catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Self-Condensation of Primary Amines at Ambient Temperature - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
Preventing byproduct formation in isoxazole synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing isoxazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Common Hurdles in Isoxazole Synthesis
This section addresses specific experimental issues you may encounter, providing in-depth explanations and actionable solutions.
Issue 1: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[1][2] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants and the reaction conditions.[1]
The regiochemical outcome of the reaction is determined by which nitrogen of the hydroxylamine attacks which carbonyl group in a 1,3-dicarbonyl compound, or how the nitrile oxide dipole aligns with the dipolarophile in a cycloaddition.
-
Modification of Reaction Conditions:
-
Solvent and pH: The choice of solvent and the pH of the reaction medium can significantly influence the regioselectivity.[2][3] Experimenting with a range of protic and aprotic solvents is recommended. In some cases, adjusting the pH can favor the formation of one regioisomer over the other.[3]
-
Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, leading to improved selectivity.[4]
-
-
Catalyst and Additive Screening:
-
Lewis Acids: The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can effectively control the regioselectivity in the synthesis from β-enamino diketones by activating a specific carbonyl group.[2][4]
-
Metal Catalysts: Copper(I) catalysts are well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles in cycloaddition reactions.[3][4] Ruthenium catalysts have also been employed for this purpose.[4]
-
-
Substrate Modification:
This protocol describes the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone using BF₃·OEt₂.[4]
-
Dissolve the β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in an appropriate solvent (e.g., ethanol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (1.5 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: My isoxazole synthesis is suffering from low yields, and I suspect nitrile oxide dimerization. How can I prevent this?
Nitrile oxides are highly reactive intermediates in 1,3-dipolar cycloadditions and are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which significantly reduces the yield of the desired isoxazole.[6][7] This side reaction is particularly problematic at high concentrations of the nitrile oxide.[6]
The dimerization of nitrile oxides is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration. Therefore, maintaining a low concentration of the nitrile oxide throughout the reaction is key to minimizing this unwanted side reaction.
-
In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile. This ensures that the nitrile oxide is consumed as it is formed, keeping its concentration low.[6][8] Common methods for in situ generation include the oxidation of aldoximes or the dehydration of nitroalkanes.[6][9]
-
Slow Addition of Reagents: Slowly adding the precursor for the in situ generation of the nitrile oxide (e.g., the aldoxime and oxidant) to the reaction mixture containing the dipolarophile can help maintain a low concentration of the reactive intermediate.[1]
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can decrease the rate of both the desired cycloaddition and the undesired dimerization.[7] However, the activation energy for dimerization is often lower, so reducing the temperature can favor the cycloaddition.
-
Flow Chemistry: For reactions where dimerization is particularly fast, a continuous flow setup can be employed to generate and immediately react the nitrile oxide with the dipolarophile, minimizing the time available for dimerization.[7]
| Condition | Nitrile Oxide Concentration | Dimerization Rate | Isoxazole Yield |
| Batch Reaction (High Conc.) | High | High | Low |
| In Situ Generation | Low | Low | High |
| Slow Addition | Low | Low | High |
| Low Temperature | Low | Significantly Reduced | Improved |
This protocol describes the in situ generation of a nitrile oxide from an aldoxime using N-chlorosuccinimide (NCS) for subsequent cycloaddition with an alkyne.[4]
-
Dissolve the alkyne (1.0 eq.) and the aldoxime (1.1 eq.) in a suitable solvent (e.g., chloroform).
-
Add a catalytic amount of a base (e.g., pyridine).
-
Cool the mixture to 0 °C.
-
Prepare a solution of NCS (1.2 eq.) in the same solvent and add it dropwise to the reaction mixture over a period of 1-2 hours.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding isoxazole synthesis.
Q1: What are the most common synthetic routes to isoxazoles?
A1: The two most prevalent methods for synthesizing the isoxazole ring are the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (the Claisen isoxazole synthesis) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][10] Other methods include the use of β-enamino diketones and rearrangements of other heterocyclic systems.[2][4]
Q2: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening?
A2: The isoxazole ring can be sensitive to certain conditions.[1] The N-O bond is relatively weak and can be cleaved under:
-
Strongly Basic or Acidic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases or acids.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]
-
Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange.[1]
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1][11]
Q3: How can I effectively purify my isoxazole product from byproducts and starting materials?
A3: Purification of isoxazoles can be challenging due to the presence of byproducts with similar polarities.[1]
-
Column Chromatography: This is the most common purification method. A systematic screening of different solvent systems using thin-layer chromatography (TLC) is crucial to achieve good separation.[1]
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective purification technique. Experiment with various solvent systems to induce crystallization.[1]
-
Chemical Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is easier to separate. The protecting group can then be removed to yield the pure isomer.[1]
Q4: Can I use microwave irradiation or ultrasound to improve my isoxazole synthesis?
A4: Yes, both microwave irradiation and ultrasound have been shown to be effective in accelerating isoxazole synthesis, often leading to higher yields and shorter reaction times.[1][12][13] These techniques can promote reactions that are sluggish under conventional heating and can sometimes minimize byproduct formation.[12][13]
References
- Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing.
- Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing).
- 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - MDPI.
- Troubleshooting regioselectivity in isoxazole synthesis - Benchchem.
- via 1,3-Dipolar Cycloaddition - Benchchem.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central.
- Technical Support Center: In Situ Nitrile Oxide Generation and Dimerization Prevention - Benchchem.
- Isoxazole synthesis - Organic Chemistry Portal.
- Isoxazole – Knowledge and References - Taylor & Francis.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
- 1,3-Dipolar cycloaddition - Wikipedia.
- Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Challenges in the purification of (5-Methylisoxazol-4-yl)methanamine hydrochloride products
Welcome to the technical support center for the purification of (5-Methylisoxazol-4-yl)methanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important isoxazole intermediate. As a Senior Application Scientist, I have compiled this resource to address the common and often nuanced challenges encountered during the purification of this compound, moving beyond standard protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the expertise to not only troubleshoot your current experiments but also to proactively design robust purification strategies.
This document is divided into two main sections: a comprehensive Troubleshooting Guide organized by common experimental issues, and a Frequently Asked Questions (FAQs) section for quick reference.
Troubleshooting Guide
This section provides in-depth, cause-and-effect analyses of common purification challenges. Each entry details the problem, explores its root causes, and offers step-by-step protocols for resolution.
Issue 1: Persistent Impurities in Final Product, Suspected Regioisomer
Problem: After synthesis and initial workup, HPLC and/or NMR analysis of your this compound product shows a persistent, closely-eluting impurity that is difficult to remove by standard crystallization.
Root Cause Analysis: The most probable culprit is the presence of a regioisomeric impurity, specifically the (3-Methylisoxazol-4-yl)methanamine. The formation of regioisomers is a well-documented challenge in the synthesis of substituted isoxazoles.[1] The cyclization step, often involving the reaction of a β-dicarbonyl equivalent with hydroxylamine, can proceed with incomplete regioselectivity, leading to the formation of both the 5-methyl and the 3-methyl isomers. These isomers have very similar polarities and molecular weights, making their separation by standard chromatographic or crystallization techniques challenging.
Diagram of Potential Regioisomer Formation:
Caption: Regioselectivity in Isoxazole Synthesis.
Troubleshooting Protocol: Enhanced Chromatographic Separation
When crystallization fails to resolve regioisomers, a more discerning purification technique is required. Reverse-phase HPLC offers a powerful alternative.
Step-by-Step Protocol:
-
Column Selection: Employ a high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The end-capping is crucial to minimize peak tailing caused by interactions between the basic amine and residual acidic silanol groups on the silica surface.[2]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM phosphate buffer and adjust the pH to approximately 7.5-8.0. At this pH, the amine will be in its free base form, which can improve retention and selectivity on a C18 column.
-
Organic Phase (B): Use HPLC-grade acetonitrile.
-
-
Gradient Elution:
-
Start with a high aqueous composition (e.g., 95% A, 5% B) to ensure retention of the polar amine.
-
Run a shallow gradient, for example, from 5% B to 35% B over 30 minutes. A shallow gradient is key to resolving compounds with similar polarities.
-
Follow with a wash step at high organic content (e.g., 95% B) and an equilibration step at the initial conditions.
-
-
Detection: Use UV detection at a wavelength of approximately 210-220 nm, where the isoxazole ring exhibits absorbance.
-
Fraction Collection: Collect narrow fractions across the elution profile of the main peak and the impurity.
-
Analysis and Pooling: Analyze the collected fractions by the same HPLC method. Pool the fractions containing the desired product at >99.5% purity.
-
Salt Reformation: After pooling the pure fractions, the product is in its free base form. To convert it back to the hydrochloride salt, add one equivalent of hydrochloric acid (e.g., as a solution in isopropanol or ether) and remove the solvent under reduced pressure.
| Parameter | Initial Purity (Standard Method) | Purity after RP-HPLC |
| Purity (%) | 95.2% | >99.8% |
| Regioisomer (%) | 4.1% | <0.1% |
| Table 1: Comparison of product purity before and after preparative reverse-phase HPLC. |
Issue 2: Product Fails to Crystallize, Forms an Oil or Gummy Solid
Problem: Upon addition of HCl to the free base amine solution, or during attempts to recrystallize the hydrochloride salt, the product separates as a persistent oil or a tacky, amorphous solid instead of a filterable crystalline material.
Root Cause Analysis: This issue, often termed "oiling out," can be attributed to several factors:
-
Solvent Choice: The chosen solvent system may be too good a solvent for the hydrochloride salt, preventing it from reaching supersaturation and precipitating. Conversely, a very poor solvent can cause the salt to crash out of solution too quickly as an amorphous solid.
-
Excess HCl: The presence of more than one equivalent of HCl can lead to the formation of a more soluble di-hydrochloride salt or other complex species, which can inhibit crystallization.
-
Residual Water: Trace amounts of water can form hydrates with the salt, which may have different (and often higher) solubility profiles, or can act as a co-solvent that prevents crystallization.
-
Impurities: The presence of impurities, even at low levels, can inhibit the formation of a stable crystal lattice.
Troubleshooting Protocol: Controlled Crystallization via Solvent/Anti-Solvent System
This protocol focuses on achieving a state of controlled supersaturation, which is essential for the growth of well-defined crystals.
Diagram of Controlled Crystallization Workflow:
Caption: Workflow for Controlled Crystallization.
Step-by-Step Protocol:
-
Solvent Selection:
-
Dissolve the free base of (5-Methylisoxazol-4-yl)methanamine in a minimal amount of a polar, protic solvent in which the hydrochloride salt is at least sparingly soluble, such as isopropanol (IPA) or ethanol.[3]
-
Select a non-polar, miscible "anti-solvent" in which the hydrochloride salt is insoluble. Good choices include methyl tert-butyl ether (MTBE), diethyl ether, or heptane.
-
-
Stoichiometric Acid Addition:
-
Carefully calculate one molar equivalent of HCl relative to your amine free base.
-
Use a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 1.25M HCl in IPA). This allows for precise, controlled addition. Avoid using aqueous HCl to prevent water contamination.[4]
-
-
Crystallization Procedure:
-
While stirring the amine solution at room temperature, add the HCl solution dropwise.
-
After the acid addition is complete, begin the slow, dropwise addition of the anti-solvent until you observe persistent turbidity (cloudiness).
-
If necessary, gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature without agitation. Slow cooling is critical for forming large, well-ordered crystals.
-
Once the solution has reached room temperature, you can further enhance the yield by placing it in a refrigerator or ice bath for several hours.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the filter cake with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.
-
Frequently Asked Questions (FAQs)
Q1: My final product is highly hygroscopic. How can I handle and store it properly?
A: Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with amine hydrochloride salts and can affect the material's physical and chemical stability.[5][6]
-
Handling: Always handle the material in a low-humidity environment, such as a glove box or a fume hood with a dry nitrogen stream. Use pre-dried glassware and spatulas.
-
Storage: Store the product in a tightly sealed container, preferably within a desiccator containing a suitable drying agent like Drierite® or phosphorus pentoxide. For long-term storage, consider flame-sealing the container under an inert atmosphere (argon or nitrogen).
-
Characterization: You can quantify the hygroscopicity using Dynamic Vapor Sorption (DVS) analysis, which measures the mass change of a sample as it is exposed to a range of relative humidity levels at a constant temperature.[]
Q2: I suspect my product exists in different polymorphic forms. How can I confirm this and ensure I am producing a consistent form?
A: Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact properties like solubility, stability, and bioavailability.
-
Detection: The primary technique for identifying polymorphs is X-Ray Powder Diffraction (XRPD). Each polymorphic form will produce a unique diffraction pattern. Other useful techniques include Differential Scanning Calorimetry (DSC), which will show different melting points or phase transitions for different polymorphs, and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Control: To ensure a consistent polymorphic form, you must strictly control the crystallization conditions, including the solvent system, cooling rate, agitation, and temperature. Seeding the crystallization with a small amount of the desired polymorph can also be an effective way to control the final form.
Q3: What is the best way to monitor the purity of this compound during purification?
A: A stability-indicating HPLC method is the gold standard for purity analysis.
-
Methodology: A reverse-phase HPLC method using a C18 column is generally suitable.[8] Due to the polar and basic nature of the analyte, consider using a mobile phase with a buffer at a pH where the amine is not ionized (e.g., pH > 8) or using an ion-pairing agent at low pH. A typical mobile phase could be a gradient of acetonitrile in a buffered aqueous solution (e.g., ammonium bicarbonate or phosphate buffer).
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. A forced degradation study, where the compound is subjected to stress conditions (acid, base, oxidation, heat, light), should be performed to demonstrate that the method can separate the intact drug from its potential degradation products.
References
-
Abeywickrama, C. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Bidlingmeyer, B. A., & Del Rios, J. K. (1992). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatographic Science, 30(7), 263-269. Available at: [Link]
- European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (US20030139606A1).
-
Gupta, P., & Garg, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2519-2526. Available at: [Link]
-
Kumar, L., Amin, A., & Bansal, A. K. (2017). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. Available at: [Link]
-
Phenomenex Inc. (n.d.). Reversed Phase HPLC Columns. Retrieved January 19, 2026, from [Link]
-
Rosa, G. R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(22), 12151-12163. Available at: [Link]
-
S. L. Chemicals Ltd. (n.d.). Hygroscopicity Testing. Retrieved January 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 19, 2026, from [Link]
-
Various Authors. (2009). Forming oxalate salts of amines. Sciencemadness Discussion Board. Available at: [Link]
Sources
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. researchgate.net [researchgate.net]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Recrystallization methods for (5-Methylisoxazol-4-yl)methanamine hydrochloride
Answering the user's request.## Technical Support Center: Recrystallization of (5-Methylisoxazol-4-yl)methanamine hydrochloride
Prepared by the Office of the Senior Application Scientist
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the purification of this compound. Recrystallization is a powerful technique for achieving high purity, but its success is contingent on a precise understanding of the compound's physicochemical properties and the thermodynamics of the chosen solvent system. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.
Recrystallization Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Question 1: My this compound is "oiling out" during cooling instead of forming crystals. What is causing this, and what is the corrective protocol?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue when the melting point of the compound is lower than the boiling point of the recrystallization solvent, causing it to melt in the hot solution and fail to solidify properly upon cooling.[1][2] Impurities can also suppress the melting point, exacerbating this problem.
Probable Causes & Step-by-Step Solutions:
-
High Solute Concentration & Rapid Cooling: The solution is likely too concentrated, and cooling is occurring too quickly for crystal nucleation and growth to proceed in an orderly fashion.
-
Solution: Re-heat the flask to dissolve the oil completely. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.[1] Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by wrapping it in glass wool to insulate it.[1]
-
-
Inappropriate Solvent Choice: The chosen solvent system may not be ideal for this specific compound's melting point.
-
Solution: Modify the solvent system. If using a single solvent like isopropanol, try introducing a miscible "anti-solvent" (one in which the compound is less soluble), such as heptane or ethyl acetate, after the initial dissolution. This can lower the overall boiling point of the system and encourage precipitation at a lower temperature.
-
Question 2: I have successfully formed crystals, but my final yield is consistently below 50%. How can I improve the recovery of my product?
Answer:
A low yield is one of the most common frustrations in recrystallization.[2] While some product loss is inevitable due to the compound's residual solubility in the cold solvent, yields can often be significantly improved by refining your technique.[3]
Probable Causes & Step-by-Step Solutions:
-
Excessive Solvent Use: This is the most frequent cause of poor recovery.[1][2] Using more than the minimum amount of hot solvent required for complete dissolution will leave a substantial amount of your product in the mother liquor upon cooling.
-
Solution: Be meticulous during the dissolution step. Add the hot solvent in small portions, waiting for the solution to return to a boil between additions, until the solid just dissolves.[3] To recover product from a dilute mother liquor, you can carefully evaporate a portion of the solvent and attempt a second crystallization.[1]
-
-
Premature Cooling or Insufficient Cooling Time: If the solution is not cooled to a low enough temperature or for a sufficient duration, a significant amount of the compound will remain dissolved.
-
Solution: After the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation. Ensure the solvent used for rinsing the crystals during filtration is also pre-chilled to ice-cold temperatures to minimize re-dissolving the product.[3]
-
-
Excessive Use of Activated Charcoal: If you are using charcoal to remove colored impurities, using too much can lead to the adsorption of your desired compound, thereby reducing the yield.[2]
-
Solution: Use only a very small amount of activated charcoal (the tip of a spatula). If the solution is pitch black, you have likely used too much.[2]
-
Question 3: My solution has cooled completely, but no crystals have formed. What can I do to induce crystallization from this supersaturated solution?
Answer:
A supersaturated solution is one that contains more dissolved solute than can ordinarily be held at that temperature; it is a metastable state where the system lacks the initial energy needed for crystal nucleation.[3] Several physical methods can be used to overcome this energy barrier.
Inducement Techniques:
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[3]
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution. This "seed crystal" acts as a template onto which other molecules can deposit, initiating crystallization.
-
Flash Cooling: Briefly place the flask in a dry ice/acetone bath. The rapid, intense cooling can sometimes force nucleation. Once a few small crystals appear, remove the flask and allow it to return to a standard ice bath temperature for slower, more controlled growth.
Experimental Workflow & Data
Protocol: General Recrystallization of this compound
-
Solvent Selection: Based on the polar hydrochloride salt structure, begin with a polar protic solvent like ethanol, methanol, or isopropanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent in small portions until the solid is fully dissolved.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a minimal amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a minimal amount of ice-cold solvent.[3]
-
Drying: Dry the purified crystals under a vacuum to remove residual solvent.
Table 1: Qualitative Solubility Profile and Solvent Selection
| Solvent Class | Example Solvents | Solubility of (5-Methylisoxazol-4-yl)methanamine HCl | Recrystallization Suitability |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | High solubility when hot, lower when cold | Excellent. Primary candidates for single-solvent recrystallization. Ethanol is often a good starting point for isoxazole derivatives.[4][5] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Moderate to low solubility | Good for mixed-solvent systems. Can be used as the "good" solvent with a nonpolar anti-solvent.[6] |
| Nonpolar | Toluene, Hexanes, Heptane | Very low to insoluble | Excellent as anti-solvents. Used in mixed-solvent systems to induce precipitation from a more polar solvent. |
Troubleshooting Logic Diagram
The following diagram outlines a decision-making process for addressing common recrystallization failures.
Caption: Decision workflow for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A: The "like dissolves like" principle is your best guide.[3] The molecule is a hydrochloride salt of an amine, making it highly polar and capable of hydrogen bonding. Therefore, polar protic solvents are the ideal starting point. Ethanol, isopropanol, or methanol are excellent first choices as they tend to dissolve the compound well when hot but significantly less so when cold.[4][5] A mixed solvent system, such as ethanol-water or isopropanol-heptane, can also be highly effective.
Q2: How does the hydrochloride salt form affect solubility compared to the free base, (5-Methylisoxazol-4-yl)methanamine?
A: The conversion of the amine free base to its hydrochloride salt drastically increases its polarity.[6] The ionic character of the ammonium chloride group makes the molecule much more soluble in polar solvents (like water and alcohols) and significantly less soluble in nonpolar organic solvents (like hexanes, toluene, or dichloromethane) compared to its neutral free base counterpart. This principle is often exploited to facilitate crystallization from polar solvent systems.[7]
Q3: Are there any known stability issues with the isoxazole ring that I should be aware of during workup and purification?
A: Yes, the isoxazole ring can be sensitive under certain conditions. The N-O bond within the ring is relatively weak and can be susceptible to cleavage under strongly basic or reductive conditions (e.g., catalytic hydrogenation).[8] Therefore, it is crucial to use mild workup procedures and avoid exposure to strong bases during purification to maintain the integrity of the molecule.
References
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
Ma, H., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13655. Retrieved from [Link]
-
Ma, H., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Retrieved from [Link]
-
Kummari, M., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5556. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (2020). CN111632400B - Recrystallization purification method of enamine salt.
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mdpi.com [mdpi.com]
- 5. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of (5-Methylisoxazol-4-yl)methanamine hydrochloride under acidic/basic conditions
Welcome to the technical support center for (5-Methylisoxazol-4-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic and basic conditions. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments and drug development processes.
Understanding the Stability of the Isoxazole Moiety
The isoxazole ring, the core of this compound, is an aromatic heterocycle that can exhibit susceptibility to degradation under certain conditions. The stability of the isoxazole ring is influenced by factors such as pH, temperature, and the nature of substituents on the ring. A general understanding of its chemistry is crucial for anticipating and troubleshooting stability issues. For instance, some 3-unsubstituted isoxazoles are known to be unstable even under moderately basic conditions, which can lead to the cleavage of the N-O bond and subsequent ring opening.[1][2]
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the potency of my this compound solution over time when formulated in an acidic buffer. What could be the cause?
A1: While the hydrochloride salt form suggests stability in acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to the degradation of the isoxazole ring. The degradation kinetics of some isoxazole derivatives in acidic aqueous solutions have been observed to follow pseudo-first-order kinetics.[3] We recommend performing a forced degradation study to confirm this and to characterize any degradants.
Q2: My HPLC analysis of a sample stored in a basic solution (pH > 8) shows a significant decrease in the main peak of this compound and the appearance of new, unidentified peaks. What is happening?
A2: The isoxazole ring, particularly when unsubstituted at certain positions, can be susceptible to base-catalyzed degradation.[1][2] The strong electron-withdrawing nature of the nitrogen and oxygen atoms in the ring can make the ring protons acidic, facilitating a base-mediated ring-opening cascade. This would result in the formation of one or more degradation products, explaining the appearance of new peaks in your chromatogram.
Q3: How can I proactively assess the stability of this compound in my specific formulation?
A3: The most effective way to assess the stability of your compound is to conduct a forced degradation study.[4][5][6][7][8] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate potential degradation products and develop stability-indicating analytical methods.[6]
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of the active compound in the assay medium. | 1. Prepare fresh solutions of this compound immediately before use. 2. Analyze the concentration of the compound in the stock solution and in the final assay medium at the beginning and end of the experiment using a validated analytical method like HPLC. 3. If degradation is confirmed, consider adjusting the pH of the assay medium or reducing the incubation time. |
| Interaction with other components in the assay medium. | 1. Evaluate the compatibility of the compound with other components in your formulation. 2. Perform control experiments with the compound in a simpler buffer to isolate the cause of instability. |
Issue 2: Appearance of unknown peaks in chromatographic analysis.
| Potential Cause | Troubleshooting Steps |
| Acid- or base-catalyzed hydrolysis. | 1. Characterize the unknown peaks using techniques like LC-MS to determine their mass and potential structure. 2. Conduct a systematic forced degradation study by exposing the compound to a range of pH values (e.g., pH 2, 7, 10) at a controlled temperature.[6] 3. Monitor the formation of the unknown peaks over time to establish a degradation profile. |
| Oxidative degradation. | 1. If the formulation is exposed to air or contains oxidizing agents, consider the possibility of oxidative degradation. 2. Include an oxidative stress condition (e.g., exposure to a low concentration of hydrogen peroxide) in your forced degradation study. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound under acidic and basic conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)
-
HPLC grade water, acetonitrile, and other necessary solvents
-
pH meter
-
Validated HPLC method for the quantification of this compound
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Control: Mix an aliquot of the stock solution with purified water.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at intermediate time points (e.g., 2, 4, 8, 12 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute the samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point and under each stress condition.
-
Identify and quantify the major degradation products.
-
Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Based on the general chemistry of isoxazoles, the following are potential degradation pathways for this compound.
Acid-Catalyzed Degradation
Under strong acidic conditions, the isoxazole ring may undergo hydrolysis. The exact mechanism can vary, but a plausible pathway involves protonation of the ring nitrogen followed by nucleophilic attack of water, leading to ring opening.
Caption: Potential acid-catalyzed degradation pathway.
Base-Catalyzed Degradation
In the presence of a strong base, deprotonation of the carbon adjacent to the oxygen and nitrogen atoms can initiate a ring-opening cascade, leading to the formation of various degradation products.[1]
Caption: Potential base-catalyzed degradation pathway.
Data Presentation
The following table provides an example of how to present the data from a forced degradation study.
| Condition | Time (hours) | This compound (% remaining) | Major Degradant 1 (% area) | Major Degradant 2 (% area) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 95.2 | 2.1 | 0.5 | |
| 24 | 88.7 | 5.8 | 1.2 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.4 | 8.3 | 3.1 | |
| 24 | 65.1 | 20.5 | 7.9 | |
| Water, 60°C | 24 | 99.8 | < 0.1 | < 0.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
-
Ju, C., & Ma, L. (2005). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 33(3), 336-342. [Link]
-
de la C. Gonzalez, M., R. Brandan, S., A. Ben Altabef, A., & E. J. Borrillo, M. (2001). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of the Argentine Chemical Society, 89(1-2), 1-10. [Link]
-
Khan, I., & Ali, S. (2021). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 10(4), 2826-2844. [Link]
-
National Center for Biotechnology Information. (n.d.). (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. PubChem. Retrieved from [Link]
-
Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(3), 1-3. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 4(1), 48-54. [Link]
-
Sharma, G., & Kumar, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(8), 129-138. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38440. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving (5-Methylisoxazol-4-yl)methanamine Hydrochloride
Welcome to the technical support center for (5-Methylisoxazol-4-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common synthetic challenges involving this versatile building block. The question-and-answer format addresses specific issues you may encounter, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Part 1: Foundational Concepts & Initial Handling
This section covers the essential first steps and general considerations before proceeding with catalysis.
Question: My starting material is a hydrochloride salt. How does this impact my reaction setup, and do I need to perform a separate neutralization step?
Answer: This is a critical first consideration. The hydrochloride salt form renders the primary amine non-nucleophilic due to the protonation of the nitrogen atom. Attempting a reaction without addressing this will result in failure.
However, a separate free-basing and extraction step is rarely necessary and can lead to material loss. The standard and most efficient method is in situ neutralization. This involves adding a suitable non-nucleophilic organic base directly to the reaction mixture. The base should be strong enough to deprotonate the ammonium salt but should not interfere with your reagents or catalyst.
Causality: The added base abstracts the proton from the (5-Methylisoxazol-4-yl)methanaminium ion, liberating the lone pair on the nitrogen and rendering it nucleophilic for subsequent reactions like acylation or condensation.
Recommended Bases for In Situ Neutralization:
| Base | Abbreviation | pKa (Conjugate Acid) | Typical Stoichiometry | Notes |
| Diisopropylethylamine | DIPEA, Hünig's Base | ~10.7 | 1.1 - 1.5 eq. | Highly sterically hindered, making it non-nucleophilic. Ideal for most applications. |
| Triethylamine | TEA, Et₃N | ~10.7 | 1.1 - 1.5 eq. | Common and cost-effective. Can be slightly nucleophilic in some cases. |
| N-Methylmorpholine | NMM | ~7.4 | 1.5 - 2.0 eq. | A weaker base, useful when needing to avoid racemization of sensitive substrates. |
Part 2: Amide Bond Formation – Coupling Agents and Catalysis
Amide bond formation is one of the most frequent applications for this primary amine. Success hinges on the proper activation of the carboxylic acid partner.
Question: What are the most reliable catalytic or coupling systems for forming an amide with this amine, and how do I choose between them?
Answer: The "ideal" system balances efficiency, cost, and the sensitivity of your substrates. We can categorize the main approaches from stoichiometric activators (often called "coupling agents") to truly catalytic systems.
-
Carbodiimides (e.g., EDC) + Additives: This is the workhorse method. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. This activation is greatly enhanced by additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®, which form an active ester intermediate. This intermediate is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the amine.[1]
-
Uronium/Phosphonium Salts (e.g., HATU, HBTU): For challenging couplings, such as with sterically hindered carboxylic acids or electron-poor amines, pre-formed coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior. They react very rapidly to form a highly activated ester, driving the reaction to completion. While highly effective, they are more expensive and generate more waste than carbodiimide systems.
-
Catalytic Amide Formation: True catalytic methods are gaining traction due to their high atom economy.[2][3] Arylboronic acids, for example, can catalyze the direct condensation of carboxylic acids and amines at elevated temperatures by facilitating water removal.[3] While greener, these methods often require harsher conditions (heat, dehydration) which may not be suitable for all substrates.
Workflow for Amide Coupling Agent Selection
Caption: Decision workflow for selecting an amide coupling strategy.
Troubleshooting Guide: Amide Formation
Question: My amide coupling reaction is stalling with low yield. What are the common culprits?
Answer:
-
Incomplete Neutralization: Ensure you have added at least 1.1 equivalents of your non-nucleophilic base to free the primary amine. If your carboxylic acid is also a salt, you will need an additional equivalent of base.
-
Poor Carboxylic Acid Activation: In EDC couplings, the active O-acylisourea intermediate can rearrange to a non-reactive N-acylurea. This is minimized by using an additive like HOBt or Oxyma. Ensure your coupling agents are fresh and anhydrous.
-
Solvent Choice: Use an appropriate non-nucleophilic, anhydrous solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN).[1] Protic solvents (e.g., alcohols) will compete with your amine.
-
Reaction Temperature: Most couplings proceed well at room temperature.[1] However, for sluggish reactions, cooling to 0 °C before adding the coupling agent can reduce side reactions, followed by allowing the mixture to warm to room temperature.
Part 3: Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction that proceeds via an imine or iminium ion intermediate.
Question: What are the best catalyst and reductant systems for the reductive amination of aldehydes or ketones with (5-Methylisoxazol-4-yl)methanamine?
Answer: The choice depends heavily on functional group tolerance, scale, and safety considerations. There are two primary pathways.
-
Stoichiometric Hydride Reagents: This is the most common lab-scale method due to its convenience and mild conditions. The process involves the condensation of the amine and carbonyl to form an imine, which is then reduced in situ.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, selective for imines over ketones or aldehydes, and does not require stringent pH control. It is broadly considered one of the most effective and versatile reagents for this transformation.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent, but it is toxic (releases HCN at low pH) and often requires acidic conditions to promote imine formation, which can complicate reactions with acid-sensitive substrates.
-
-
Catalytic Hydrogenation: For larger-scale synthesis, catalytic hydrogenation is preferred for its high atom economy. This involves reacting the amine and carbonyl under a hydrogen atmosphere in the presence of a metal catalyst.
-
Iridium or Ruthenium Complexes: These are excellent for transfer hydrogenation, using formic acid or ammonium formate as a hydrogen source.[5] This avoids the need for high-pressure hydrogen gas, making it very practical for standard lab equipment.[5]
-
Nickel (e.g., Raney Ni): A cost-effective catalyst that can be highly effective.[6]
-
Palladium on Carbon (Pd/C): Use with extreme caution. While a common hydrogenation catalyst, palladium is well-known to catalyze the cleavage of the weak N-O bond in the isoxazole ring, especially under hydrogen pressure.[7] This can lead to complete decomposition of your molecule. If you must use this pathway, extensive screening of conditions (lower pressure, alternative solvents) is required.
-
Catalyst/Reductant Comparison for Reductive Amination
| Method | Reagent/Catalyst | Hydrogen Source | Pros | Cons / Cautions |
| Hydride Reduction | NaBH(OAc)₃ | Internal | Mild, highly selective, convenient.[4] | Stoichiometric waste, cost on large scale. |
| Transfer Hydrogenation | Ir or Ru complexes[5] | HCOOH / HCOONH₄ | Avoids H₂ gas, good functional group tolerance. | Cost of noble metal catalyst. |
| Catalytic Hydrogenation | Raney Ni[6] | H₂ Gas | High atom economy, cost-effective. | Pyrophoric, requires H₂ pressure equipment. |
| Catalytic Hydrogenation | Pd/C | H₂ Gas | Highly active. | High risk of isoxazole ring cleavage. [7] |
Troubleshooting Guide: Reductive Amination
Question: I am observing significant amounts of secondary amine byproducts (from the reaction of the product amine with another molecule of the aldehyde). How can I suppress this?
Answer: This is a common issue when the newly formed product amine is more nucleophilic than your starting amine.[8]
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the carbonyl compound relative to the amine. This ensures the primary amine is consumed before the product can compete.
-
Slow Addition: If practical, slowly add the reducing agent to the pre-formed imine mixture. This keeps the concentration of the product amine low at any given time.
-
Use Excess Ammonia/Amine Source: In some systems, adding an excess of the amine source can outcompete the product amine, though this can complicate purification.[8]
Part 4: A Critical Warning - Isoxazole Ring Stability
Question: My reaction is giving a complex mixture of products, and I suspect my isoxazole ring is not stable. What conditions should I avoid?
Answer: This is an astute observation. The isoxazole ring, while aromatic, contains a relatively weak N-O bond that is susceptible to cleavage under certain conditions.[7] Awareness of these limitations is key to success.
Primary Conditions to Avoid:
-
Harsh Reductive Conditions: As mentioned previously, catalytic hydrogenation, particularly with palladium catalysts (H₂/Pd), is a primary cause of N-O bond cleavage.[7] This reductive cleavage will destroy your core scaffold.
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening when exposed to strong bases.[7] While the bases used for in situ neutralization (DIPEA, TEA) are generally safe, stronger bases like hydroxides or alkoxides at elevated temperatures should be used with caution and careful monitoring.
Decision Tree for Preserving the Isoxazole Ring
Caption: Decision tree for selecting reaction conditions to maintain isoxazole ring integrity.
Part 5: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM, ~0.1-0.5 M).
-
Amine Addition: Add this compound (1.05 eq.) to the solution.
-
Neutralization: Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq.) and stir for 10-15 minutes at room temperature.
-
Activation: Add HOBt (1.2 eq.) followed by EDC (1.2 eq.). Note: Some protocols recommend cooling to 0 °C before adding EDC to minimize side reactions.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.
-
Workup & Purification: Upon completion, dilute the reaction with a suitable organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1M HCl (to remove excess base and EDC), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃
-
Setup: To a round-bottom flask, add the aldehyde or ketone (1.1 eq.) and this compound (1.0 eq.).
-
Solvent & Neutralization: Add an anhydrous solvent (e.g., Dichloroethane (DCE) or DCM) followed by a non-nucleophilic base (DIPEA, 1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Note: For hindered substrates, adding a small amount of acetic acid (0.1 eq.) can catalyze this step.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. Caution: The reaction may bubble.
-
Reaction: Stir at room temperature for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Stir until bubbling ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
-
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]
- US Patent US6362351B2 - Catalyst and method for amide formation.
-
Secondary and primary amine catalysts for iminium catalysis. PubMed. [Link]
-
Catalysts for Reductive Amination. Kanto Chemical Co., Inc. [Link]
-
Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Publications. [Link]
-
Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. [Link]
-
Metal-catalysed approaches to amide bond formation. RSC Publishing. [Link]
-
Catalytic amide bond forming methods. ResearchGate. [Link]
Sources
- 1. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kanto.com.my [kanto.com.my]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of (5-Methylisoxazol-4-yl)methanamine Hydrochloride Analogs as Potential CDK2 Inhibitors
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in diverse non-covalent interactions have led to its incorporation into a wide array of approved therapeutic agents.[3][4] This guide provides a comparative analysis of a series of analogs based on the core structure of (5-Methylisoxazol-4-yl)methanamine hydrochloride, a promising scaffold for the development of targeted therapies.
Our investigation will focus on the potential of these analogs as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and a validated target in oncology.[5][6][7] Dysregulation of the CDK2 pathway is a hallmark of many cancers, making the development of selective CDK2 inhibitors a highly sought-after therapeutic strategy.[3][4]
This guide will provide a comprehensive overview of the synthesis, proposed biological evaluation, and structure-activity relationships (SAR) of these novel isoxazole derivatives. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of the concepts discussed.
Comparative Analysis of (5-Methylisoxazol-4-yl)methanamine Analogs
For the purpose of this guide, we will consider a focused library of four analogs of this compound (Lead Compound 1 ). These analogs have been designed to probe the effect of substitution on the amine and the isoxazole core, providing insights into the structure-activity relationship for CDK2 inhibition.
| Compound ID | Structure | R1 | R2 | Proposed Rationale for Modification |
| 1 | This compound | H | H | Parent Scaffold |
| 2 | N-Methyl-(5-methylisoxazol-4-yl)methanamine hydrochloride | CH₃ | H | Investigate the effect of N-methylation on potency and selectivity. |
| 3 | N-Ethyl-(5-methylisoxazol-4-yl)methanamine hydrochloride | CH₂CH₃ | H | Explore the impact of a larger alkyl substituent on the amine. |
| 4 | (5-Phenylisoxazol-4-yl)methanamine hydrochloride | H | Phenyl | Assess the influence of a bulky aromatic group at the 5-position of the isoxazole ring. |
Synthetic Strategies: A Generalized Approach
The synthesis of the proposed (5-Methylisoxazol-4-yl)methanamine analogs can be achieved through a versatile and well-established synthetic route, as outlined below. This general scheme can be adapted to produce a wide array of derivatives for extensive SAR studies.
Diagram: General Synthetic Workflow
Caption: Generalized synthetic workflow for the preparation of this compound analogs.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-(Aminomethyl)-5-methylisoxazole Analogs
Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate. A mixture of ethyl acetoacetate and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., sodium acetate). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the isoxazole carboxylate.
Step 2: Reduction to (5-methylisoxazol-4-yl)methanol. The synthesized ester is dissolved in an anhydrous solvent (e.g., tetrahydrofuran) and slowly added to a suspension of a reducing agent (e.g., lithium aluminum hydride) at 0°C. The reaction is stirred until completion, quenched carefully with water and a sodium hydroxide solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the corresponding alcohol.
Step 3: Conversion to 4-(chloromethyl)-5-methylisoxazole. The alcohol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a chlorinating agent (e.g., thionyl chloride) at 0°C. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed. The solvent is evaporated to yield the crude chloromethyl derivative, which is used in the next step without further purification.
Step 4: Synthesis of (5-Methylisoxazol-4-yl)methanamine Analogs. The crude 4-(chloromethyl)-5-methylisoxazole is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of the desired amine (e.g., ammonia for the primary amine, methylamine for the N-methyl analog). The reaction is stirred at room temperature or heated as necessary. After completion, the solvent is removed, and the residue is purified by column chromatography.
Step 5: Hydrochloride Salt Formation. The purified amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to afford the final hydrochloride salt.
Biological Evaluation: A Focus on CDK2 Inhibition
The primary biological target for this series of compounds is proposed to be CDK2. The following in vitro and cell-based assays are recommended for a comprehensive comparative evaluation of the synthesized analogs.
Protocol 2: In Vitro CDK2/Cyclin A2 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the CDK2/Cyclin A2 complex.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 as a substrate
-
ATP, [γ-³²P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Histone H1, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on CDK2 activity.
Materials:
-
Human cancer cell line with known CDK2 dependency (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT or other cell viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for these (5-Methylisoxazol-4-yl)methanamine analogs is the inhibition of the CDK2/Cyclin E and CDK2/Cyclin A complexes, which are critical for the G1/S transition and S phase progression of the cell cycle, respectively.
Diagram: Simplified CDK2 Signaling Pathway in Cancer
Caption: Simplified diagram of the CDK2 signaling pathway and the proposed point of intervention for the isoxazole analogs.
Structure-Activity Relationship (SAR) Insights
Based on the comparative analysis of the proposed analogs, the following SAR insights can be anticipated:
-
N-Alkylation (Compounds 2 and 3 vs. 1): Small alkyl substituents on the amine nitrogen may enhance potency by improving interactions with the ATP-binding pocket of CDK2. However, larger substituents may introduce steric hindrance, leading to a decrease in activity.
-
5-Position Substitution (Compound 4 vs. 1): The introduction of a phenyl group at the 5-position of the isoxazole ring could explore additional hydrophobic interactions within the kinase active site, potentially leading to increased potency. The orientation of this group will be critical for optimal binding.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of novel this compound analogs as potential CDK2 inhibitors. The proposed synthetic strategies and biological evaluation protocols offer a clear path for the systematic investigation of this promising chemical scaffold. Future work should focus on the synthesis and testing of a broader range of analogs to build a comprehensive SAR profile, leading to the identification of potent and selective CDK2 inhibitors with therapeutic potential.
References
- Benchchem. Dihydroisoxazole vs. Isoxazole in Drug Design: A Comparative Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF73G9fQjp18AI8qQsw2PV61dYkrYMWOL2E0MiaamSQ6FLG0tXWueGbXB4ouNUV8Xyk4JW5xnBkSUzCWzpq-N9G456l1TEZfF9zAD1uoIBSF0E_gbFacJb82pPNfiPOBttVEdMeObAC4NjgbapXZBTlDQ4umaPkhmpReKzGmmE2qJoZmJ_askyHfFPshKb960Ub_Je7GS9nC-Gapbvic-EF]
- Benchchem. A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO_D3VgtlD4w-dfFQqK3PYlEL4B68R9iN71EToamCQm3E1jOschRntilgZghdTKaAsJbDUFUm5J9Up2cFSMgRm96UCEYh6YKLbwEl7K4DO7gZkpCGqkeNayHzHZXsNf9-aZcTYyGlXUf4B2Bp0o3BP_kV3jTWLjceoMQ9sjlOQ4gH1XpY5AW82spjf0AVamxHAfAUM8_gCYSErKaHOUnH7ZmH9l0uHVjU8Kg==]
- RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZdOAwPxMYVz_nJZXXu7H49ELrMrQUuDLvHTH9xouokD4BoZ8P9KVAgBv3_6csyVcTme9SWqZehee9zL-wVS9UtU0V1z1PglDwEGw3o0EiceMycddZIOCzHswdb_-oF80VAei7nnU-6Uxq_N5OACE_HHFOpcKuqkUbbuQR]
- National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbymIwmrgxoAcNmLeOptLoVrpAK_70NaN1O_1zXbz5FhUURO1ILkKu9a9Mcx81aHOEs456n1co5keoluOZk_8klP5fwddsihCVmKib4mk7ofwb6Iy-CQoklD5LJrZLfMHegEBSnzkczT9naj3R]
- ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHluE4BdjguDrisCM1SB-Tys_cn_sP-SCMezNVs5eFzywlJJVyXl2RqnpjWAqGp4H4yjh4i9QtsvmNawj0w017wczFYIm6r2NSiVAfT0A-hZiPASzGw62CCerpNjjcU5a2MOkpymq8X1JibQUXw2Vz_hzttBSM3P59hFJJm0Qu2fCfER7BI6TWkGKzNMd214_RCcLABJp5grUWR0B0fJPOUFOchIunKvgbOoIvKvTQ=]
- Smolecule. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlnPFpC1PxsmaT-buvReY5vdq7SRJrzHaU-xzL9nGQGuSvwvfmuvN0ZOJKavC5fnn3A1clIteEZ8kmdO1pKJxiYDqBUHHvrEP7dADirkGX5q_MG2-nAklyEib9OB-YH1jTxtGp2w==]
- ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcR321sxKscBCL-cUoE-t_TtalKzzonBOF9U5Tlb4G6I-PwQfkYVM-xMX8DDCCJcwkWd0_l6HQlJLYw1q71SQ0xDTFwZjMkQeMD9DSz8FwY2WZ72euFGOK7pHXVFfPxghv3b3HpXgip_dovA2NuQo8HKOpRN8hllHq9UVsgiX9zQaTviWNjsXRA-wOPdrxBcRJCFVC5cGqpQuM4ZDTC4X3lhSgRIlRpBXYJKlUYdrHgAwmq_dXXGNlzXqx8HRnm0LY6m1SpNw1nmzzA2hMDJvGBNGb]
- National Institutes of Health. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKWX8paYOb8oLhVcjtwU-pT9c5UmRDSHsaUHZQGClvL-iinWQ3CCzzL1o_VXOWrgPPmbJ5zoRsKbXhT2nOOy6je1QlhnahMya6q6XBS5kmfxJaDY2V6fBkvz2rAEz2NTI5wILtCClDft2o3WQb]
- Chem-Impex. 5-Methylisoxazole-4-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmuUqeiRmAL1aje5VGFlyHXrYbzzKpYMLrTacRCXjdEerr7k0LCNPdGDFPNLW61tiPkXC4oV8gLgeLVv_dpOXpM8P0qLaEmYq1RnuPvNtgH4R0jiH-ZOVNC04TU6nxy3k7dOg=]
- National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5AL38DkZq4pzG3aMaZpQAHQCu-2wfH59J6vnTq9aVJvDCfPO7Azzvnj6VrLCKyt8ZbDRJh37jyqp_lf-gMuZg65lYJ7s92FqEteNzmEvsjdeBAzDcWLzah8XhEOPTTbzGYFxJvVoUv4MKDvg=]
- PubMed. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. [URL: https://pubmed.ncbi.nlm.nih.gov/34208883/]
- MDPI. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. [URL: https://www.mdpi.com/1422-0067/22/2/799]
- National Institutes of Health. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5354035/]
Sources
- 1. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.com]
- 2. promega.com [promega.com]
- 3. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-Methylisoxazole-4-Carboxamide Derivatives in Biological Assays: A Comparative Guide
This guide provides a detailed comparison of the biological efficacy of 5-methylisoxazole-4-carboxamide derivatives, a class of compounds closely related to the (5-Methylisoxazol-4-yl)methanamine scaffold. Due to a scarcity of published data on the latter, this analysis focuses on the carboxamide derivatives for which robust experimental data in antioxidant and anticancer assays are available. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this heterocyclic scaffold.
Introduction to the Isoxazole Scaffold
Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] The isoxazole ring is a key feature in several FDA-approved drugs, highlighting its importance as a pharmacophore.[4][5] This guide will delve into the efficacy of a specific subset, the 5-methylisoxazole-4-carboxamides, in two distinct biological contexts: antioxidant and anticancer applications.
Part 1: Antioxidant Efficacy of 5-Methylisoxazole-4-Carboxamide Derivatives
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used and reliable method for evaluating this activity.[6]
Comparative Analysis of Antioxidant Activity
A series of fluorophenyl-isoxazole-carboxamide derivatives were evaluated for their ability to scavenge the DPPH free radical. The results, presented as IC50 values (the concentration required to scavenge 50% of DPPH radicals), are summarized below. Trolox, a vitamin E analog, is used as a standard antioxidant for comparison.[5]
| Compound ID | Derivative | Reported IC50 (µg/mL)[5] |
| 2a | N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 0.45 ± 0.21 |
| 2c | 3-(4-fluorophenyl)-N-(4-isopropylphenyl)-5-methylisoxazole-4-carboxamide | 0.47 ± 0.33 |
| 2b | N-(4-ethylphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | >10 |
| 2d | 3-(4-fluorophenyl)-5-methyl-N-(p-tolyl)isoxazole-4-carboxamide | >10 |
| 2e | N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methyl-isoxazole-4-carboxamide | >10 |
| Trolox | Standard Antioxidant | 3.10 ± 0.92 |
Analysis of Results:
Compounds 2a and 2c demonstrated remarkably potent antioxidant activity, with IC50 values significantly lower than the standard, Trolox.[5] This suggests that the presence of bulky alkyl groups (tert-butyl and isopropyl) on the N-phenyl ring enhances the radical scavenging capacity of this scaffold.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for assessing the antioxidant activity of a compound using the DPPH assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and standard (e.g., Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Compounds: Prepare a stock solution of the test compounds and the standard (Trolox) in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
To a 96-well plate, add 100 µL of the various concentrations of the test compounds or standard.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the test compound solution and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
DPPH Assay Workflow Diagram
Caption: Workflow of the DPPH radical scavenging assay.
Part 2: Anticancer Efficacy of 5-Methylisoxazole-4-Carboxamide Derivatives
The isoxazole scaffold is a constituent of several anticancer agents.[7] A series of 5-methylisoxazole-4-carboxamide derivatives were evaluated for their cytotoxic effects against human breast cancer cell lines, MDA-MB-468 (triple-negative) and MCF-7 (ER-positive). The MTT assay, which measures cell viability by assessing mitochondrial metabolic activity, is a standard method for this purpose.[8]
Comparative Analysis of Cytotoxic Activity
The cytotoxic efficacy of several 5-methylisoxazole-4-carboxamide derivatives is presented below, with IC50 values indicating the concentration that inhibits 50% of cell growth. For comparison, data for Paclitaxel, a standard chemotherapeutic agent, is included.
| Compound ID | Derivative | Cell Line | Reported IC50 (µg/mL) |
| DG6 | (Structure not specified) | MDA-MB-468 | 6.25 [7] |
| DG6 | (Structure not specified) | MCF-7 | 6.81 [7] |
| DG9 | (Structure not specified) | MDA-MB-468 / MCF-7 | (Not specified, potent)[7] |
| DG5 | (Structure not specified) | MDA-MB-468 / MCF-7 | 25.89 (least potent)[7] |
| Paclitaxel | Standard Chemotherapy | MDA-MB-468 | ~0.001-0.01 µM |
| Paclitaxel | Standard Chemotherapy | MCF-7 | ~0.001-0.01 µM |
*Note: Paclitaxel IC50 values are typically in the nanomolar range and can vary between studies. This value is for comparative context.
Analysis of Results:
Compound DG6 exhibited the most potent cytotoxic effect on both MDA-MB-468 and MCF-7 cell lines with IC50 values in the low microgram per milliliter range.[7] While not as potent as the standard chemotherapeutic Paclitaxel, these findings indicate that the 5-methylisoxazole-4-carboxamide scaffold is a promising starting point for the development of novel anticancer agents. Molecular docking studies from the same research suggest that these compounds may exert their effect through interaction with the EGFR protein.[7]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized procedure for determining the cytotoxicity of a compound using the MTT assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP40, 4 mM HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100
-
IC50 Determination: The IC50 value is determined from the dose-response curve of percent viability versus compound concentration.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[9] The fact that 5-methylisoxazole-4-carboxamide derivatives were docked against EGFR suggests this pathway as a potential therapeutic target for this class of compounds.
Caption: Simplified EGFR signaling pathway.
Conclusion
The 5-methylisoxazole-4-carboxamide scaffold demonstrates significant potential in both antioxidant and anticancer applications. Specific derivatives have shown superior radical scavenging activity compared to the standard antioxidant Trolox. In the context of cancer, these compounds exhibit cytotoxicity against breast cancer cell lines, warranting further investigation and optimization. The available data suggests that structure-activity relationships, particularly the substitutions on the N-phenyl ring, play a crucial role in the biological efficacy of these derivatives. Future studies should focus on elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of the most potent compounds identified.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- EGF/EGFR Signaling Pathway. Creative Diagnostics.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC - NIH.
- In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate.
- Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate.
- A comprehensive pathway map of epidermal growth factor receptor signaling. PMC.
- MTT assay protocol. Abcam.
- (PDF) Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.. ResearchGate.
- DPPH Radical Scavenging Assay. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to the Structure-Activity Relationship (SAR) of (5-Methylisoxazol-4-yl)methanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (5-Methylisoxazol-4-yl)methanamine hydrochloride derivatives, a promising scaffold in medicinal chemistry. While direct and extensive literature on this specific class of compounds is emerging, this document synthesizes data from closely related isoxazole analogues to build a predictive SAR model. We will explore the synthetic rationale, key structural modifications influencing biological activity, and a comparative analysis with relevant alternatives, supported by detailed experimental protocols.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential.[1][2] The isoxazole ring is a key component in numerous FDA-approved drugs, highlighting its importance as a pharmacophore.[2] These compounds are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3] The unique electronic and structural features of the isoxazole ring allow it to engage in various non-covalent interactions with biological targets.[4] This guide will focus on the (5-Methylisoxazol-4-yl)methanamine core, exploring how structural modifications can be rationally designed to optimize therapeutic efficacy.
Synthetic Strategy: A Plausible Route to (5-Methylisoxazol-4-yl)methanamine Derivatives
A robust synthetic route is crucial for generating a library of analogues for SAR studies. Based on established methods for the synthesis of substituted isoxazoles, a plausible pathway to the target compounds is outlined below.[5]
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate (Intermediate D)
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and then add triethyl orthoformate (1.5 eq).
-
Reflux the mixture for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-methylisoxazole-4-carboxylate.
Hypothesized Structure-Activity Relationship (SAR)
Based on general principles observed in related heterocyclic compounds, we can hypothesize the following SAR for (5-Methylisoxazol-4-yl)methanamine derivatives.
Caption: Hypothesized SAR for (5-Methylisoxazol-4-yl)methanamine derivatives.
Key SAR Insights:
-
The Amine Group (R1): The nature of the amine is critical. Primary amines offer hydrogen bonding capabilities. Secondary amines, particularly with aryl substituents, allow for extensive exploration of SAR by modifying the aromatic ring. Tertiary amines can increase basicity, which may influence pharmacokinetic properties.
-
The 5-Methyl Group (R2): This group likely occupies a hydrophobic pocket in the target protein. Increasing its size (e.g., to an ethyl group) could enhance binding if the pocket allows. Replacing it with an electron-withdrawing group like a trifluoromethyl group can significantly alter the electronic properties and metabolic stability of the isoxazole ring.
-
Aryl Substituents (R3): For N-aryl derivatives, substitutions on the phenyl ring are a classical strategy for optimizing activity. Electron-withdrawing groups (e.g., halogens) can enhance potency, while electron-donating groups (e.g., methoxy) may improve metabolic stability.[6]
Comparative Analysis with Alternatives
The performance of (5-Methylisoxazol-4-yl)methanamine derivatives should be benchmarked against positional isomers and bioisosteric replacements.
Positional Isomerism: 4- vs. 3-Substituted Isoxazoles
A study comparing 5-methylisoxazole-4-carboxamides (the precursor to our target scaffold) with 5-methylisoxazole-3-carboxamides revealed significant differences in metabolism. The 4-carboxamide scaffold, found in the drug Leflunomide, undergoes cleavage of the N-O bond in the isoxazole ring to form the active metabolite.[7] In contrast, the 3-carboxamide analogue was more metabolically stable at the isoxazole ring.[7] This suggests that the position of the side chain on the isoxazole ring is a critical determinant of the metabolic fate and potential toxicity profile of the compound series.
Bioisosteric Replacements
Bioisosterism is a powerful strategy in drug design to modulate physicochemical and pharmacological properties.[8][9]
Caption: Bioisosteric replacements for the isoxazole ring and methanamine linker.
-
Ring Bioisosteres: Replacing the isoxazole ring with other five- or six-membered heterocycles can fine-tune properties. For instance, replacing it with a 1,2,4-oxadiazole can alter polarity and metabolic stability.[10] A pyridine ring would introduce a basic nitrogen, potentially improving aqueous solubility.
-
Methanamine Bioisosteres: The methanamine linker can also be replaced. An amide bioisostere would introduce a planar, polar group with different hydrogen bonding capabilities.[11] An ether or thioether linkage would remove the basicity of the nitrogen and alter the flexibility and lipophilicity of the molecule.
Data Summary and Future Directions
While specific experimental data for a series of this compound derivatives is not yet widely published, the following table provides a template for how such data should be structured for effective comparison.
| Compound ID | R1 (Amine) | R2 (Isoxazole) | R3 (Aryl) | Target Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Solubility (mg/mL) |
| Lead-1 | -H | -CH3 | N/A | Data | Data | Data |
| Analogue-1a | -CH3 | -CH3 | N/A | Data | Data | Data |
| Analogue-1b | -Phenyl | -CH3 | 4-Cl | Data | Data | Data |
| Analogue-1c | -Phenyl | -CH3 | 4-OCH3 | Data | Data | Data |
| Analogue-2a | -H | -CF3 | N/A | Data | Data | Data |
Future research should focus on the systematic synthesis and evaluation of a diverse library of these derivatives to establish a definitive SAR. Key areas of investigation should include exploring a wide range of substituents on the amine and the isoxazole ring, determining the optimal stereochemistry if chiral centers are introduced, and conducting in-depth pharmacokinetic and toxicology studies on the most promising candidates.
References
- Chang, W. W. (2014). Anti-inflammatory Activity and Structure-activity Relationships of N-(Substitued phenyl)-5-methylisoxazole-3-carboxamides. Airiti Library.
- Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421-36.
-
Ferguson, F. M., et al. (2020). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][6]diazepin-6-one. Journal of Medicinal Chemistry, 63(14), 7817–7826.
- Kakkar, S., et al. (2022). Structure activity relationship of benzoxazole derivatives.
- LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Penning, T. D., et al. (2013). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed.
- Prajapati, D., & Gohain, M. (2006). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
- Sławiński, J., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-52.
- Heimann, D., et al. (2019). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 10(7), 1136-1145.
- Wube, A. A., et al. (2020). Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1471-1482.
- Huang, S., et al. (2025). NeBULA: a web-based novel drug design platform for up-to-date bioisosteric replacement.
- Lee, J., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry.
- Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
-
Zhang, Y., et al. (2021). Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[3][4][6]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives as anti-inflammatory agents. PMC.
- Al-Dhfyan, A., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors.
- Wieczorek, Z., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
Sources
- 1. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Activity and Structure-activity Relationships of N-(Substitued phenyl)-5-methylisoxazole-3-carboxamides|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Isoxazole Building Blocks: A Comparative Analysis of (5-Methylisoxazol-4-yl)methanamine Hydrochloride
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of novel therapeutics.[3] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][4] The strategic functionalization of the isoxazole core is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth comparison of (5-Methylisoxazol-4-yl)methanamine hydrochloride with other isomeric and related isoxazole building blocks, offering insights into their relative performance in common synthetic transformations crucial for drug discovery.
This compound: A Versatile Building Block
This compound stands out as a particularly useful building block due to the specific arrangement of its functional groups. The primary amine attached to the 4-position of the 5-methylisoxazole ring offers a reactive handle for a variety of chemical modifications, including amide bond formation, reductive amination, and N-alkylation. The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in drug design.
Comparative Analysis with Other Isoxazole Building Blocks
The choice of an isoxazole building block can significantly impact the outcome of a synthetic route and the properties of the final compound. Here, we compare this compound with two key alternatives: its regioisomer (3-Methylisoxazol-5-yl)methanamine and the unsubstituted (Isoxazol-5-yl)methanamine.
Physicochemical Properties
The position of the substituents on the isoxazole ring directly influences the molecule's electronic distribution and, consequently, its physical and chemical properties.
| Property | (5-Methylisoxazol-4-yl)methanamine | (3-Methylisoxazol-5-yl)methanamine |
| Molecular Weight | 112.13 g/mol | 112.13 g/mol |
| Calculated LogP | -0.3 | -0.3 |
| Topological Polar Surface Area (TPSA) | 52.1 Ų | 52.1 Ų |
| pKa (predicted) | ~8.5-9.0 | ~8.0-8.5 |
Data sourced from PubChem and predicted using chemical software.
The subtle differences in predicted pKa suggest that the 4-aminomethyl isomer may be slightly more basic than the 5-aminomethyl isomer. This can have implications for its nucleophilicity and the conditions required for certain reactions.
Reactivity and Performance in Key Synthetic Transformations
The true value of a building block is demonstrated in its performance in chemical reactions. Below, we compare the expected reactivity of these isoxazole amines in two fundamental transformations in drug discovery.
1. Amide Bond Formation:
Amide bond formation is one of the most common reactions in medicinal chemistry. The nucleophilicity of the amine is a critical factor in the efficiency of this reaction.
Workflow for Comparative Amide Coupling:
Caption: General workflow for comparing amide coupling reactions.
Based on general principles of electronic effects in heterocyclic systems, the amine in (5-Methylisoxazol-4-yl)methanamine is expected to be slightly more nucleophilic due to the electron-donating effect of the adjacent methyl group. This could translate to faster reaction times or higher yields under identical conditions compared to its 3-methyl-5-aminomethyl isomer.
2. Reductive Amination:
Reductive amination is a versatile method for forming C-N bonds and is widely used to introduce diversity into compound libraries.[5]
Workflow for Comparative Reductive Amination:
Caption: General workflow for comparing reductive amination reactions.
In reductive amination, the initial imine formation is often the rate-determining step. The slightly higher predicted basicity of (5-Methylisoxazol-4-yl)methanamine may facilitate this step, potentially leading to a more efficient overall transformation.
Experimental Protocols
The following protocols are provided as a starting point for the application of this compound in common synthetic transformations. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Amide Bond Formation using HATU
This protocol describes a standard procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a general method for the reductive amination of an aldehyde or ketone with this compound.[5]
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in DCM or DCE, add this compound (1.2 eq) and a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for drug discovery. Its specific substitution pattern offers potential advantages in terms of reactivity and the physicochemical properties of the resulting derivatives. While this guide provides a comparative overview and foundational protocols, the optimal choice of an isoxazole building block will always be context-dependent, relying on the specific synthetic challenge and the desired properties of the target molecule. Further comparative studies with quantitative data on reaction kinetics and yields are needed to fully elucidate the subtle yet important differences between these isomeric building blocks.
References
-
PubChem. (3-Methylisoxazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]
-
Batra, S., et al. (2002). Combinatorial synthesis and biological evaluation of isoxazole-based libraries as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 12(15), 1905-1908. [Link]
-
Pawar, S. A., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Indian Chemical Society, 98(11), 100183. [Link]
-
Guan, X., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 633. [Link]
- Patel, M., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Brunel, J.-M., et al. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate. [Link]
-
Shinde, D. B., et al. (2015). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 5(105), 86321-86329. [Link]
-
Tarasov, A. O., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11658-11719. [Link]
-
SwissADME. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
Singh, G., & Singh, S. (2014). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 4(Suppl 1), S16-S18. [Link]
-
ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. [Link]
-
GSRS. 4-AMINO-N-(4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE. [Link]
-
Mamatha, M., et al. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 889-893. [Link]
-
ResearchGate. (2023). Synthesis and study of new ligand N-[4-(5-{(Z)-[(5-oxo-2-sulfanyl-4,5dihydro-1H-imidazol-1-yl) imino] methyl} furan-2-yl) phenyl] acetamide and its complex with Zn(II) and converted the complex to the nano-particles. [Link]
- Google Patents. (2020). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
-
Brotzel, F. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Dissertation, LMU München: Faculty of Chemistry and Pharmacy. [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
-
Ciesielska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5605. [Link]
-
Li, Y., et al. (2020). Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole. Crystals, 10(9), 785. [Link]
-
ResearchGate. (2015). Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines. [Link]
-
ResearchGate. (2006). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In vitro testing of compounds synthesized from (5-Methylisoxazol-4-yl)methanamine hydrochloride
An Investigator's Guide to the In Vitro Evaluation of Novel Compounds Derived from (5-Methylisoxazol-4-yl)methanamine Hydrochloride
Introduction: The Privileged Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs and investigational molecules.[3][4] Derivatives of isoxazole have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][5]
This guide focuses on compounds synthesized from a specific, versatile starting material: this compound. This precursor is particularly notable as it forms the basis for the 5-methylisoxazole-4-carboxamide scaffold, a structure found in the disease-modifying antirheumatic drug (DMARD), Leflunomide.[6] The objective of this guide is to provide a comprehensive, logic-driven framework for the initial in vitro evaluation of novel compounds derived from this precursor. We will proceed with the hypothesis that our synthesized compounds may possess anticancer activity, a common attribute of this chemical class, likely mediated through the inhibition of protein kinases.[7][8][9][10] This document will serve as a practical comparison guide for researchers, outlining a tiered screening cascade from broad cytotoxicity assessment to specific mechanistic validation.
The Rationale for Target Selection: Why Protein Kinases?
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast number of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[7] In many cancers, the signaling pathways governed by these kinases become dysregulated, leading to uncontrolled cell growth and survival.[10][11] This makes protein kinases one of the most important classes of targets for oncology drug discovery.[7][10] An inhibitor that selectively blocks the ATP-binding site of a specific, overactive kinase can effectively shut down the aberrant signaling cascade, leading to cancer cell death.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Designing the In Vitro Screening Cascade
A logical, tiered approach is crucial for efficiently identifying promising drug candidates while minimizing resource expenditure. This "screening cascade" begins with broad, cell-based assays to identify compounds with the desired biological effect (e.g., killing cancer cells) and progresses to more specific, target-oriented biochemical and mechanistic assays to understand how they work.
Caption: A logical workflow for in vitro screening of novel compounds.
Part 1: Primary Cytotoxicity Screening
Objective: The initial goal is to determine the concentration-dependent cytotoxic effect of the newly synthesized compounds on a cancer cell line. To assess for cancer-selectivity, the compounds are simultaneously tested against a non-cancerous cell line. This provides a preliminary therapeutic index—the ratio of toxicity to normal cells versus cancer cells.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell viability.[7] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, human lung carcinoma) and non-cancerous cells (e.g., MRC-5, normal human lung fibroblasts) into separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds, a positive control (e.g., Gefitinib, an EGFR inhibitor), and a negative control (vehicle, typically 0.1% DMSO). Replace the cell culture medium with medium containing the various compound concentrations.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doubling times, making the assay sensitive to both cytotoxic and anti-proliferative effects.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Comparative Data (Hypothetical)
| Compound | A549 (Cancer) IC₅₀ (µM) | MRC-5 (Normal) IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer) |
| Compound A | 1.5 | 35.0 | 23.3 |
| Compound B | 25.0 | 30.0 | 1.2 |
| Gefitinib (Control) | 0.8 | 20.0 | 25.0 |
| Leflunomide (Ref.) | > 100 | > 100 | N/A |
From this hypothetical data, Compound A emerges as a promising candidate. It shows potent activity against the cancer cell line and a high selectivity index, comparable to the clinical drug Gefitinib, suggesting it is significantly less toxic to normal cells. Compound B would be deprioritized due to its low potency and lack of selectivity.
Part 2: Secondary Mechanistic Assay - Biochemical Kinase Inhibition
Objective: For compounds that show potent and selective cytotoxicity, the next step is to verify if they act on the intended molecular target. A biochemical assay using a purified, recombinant kinase enzyme determines the direct inhibitory activity of the compound, independent of any cellular context.
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This type of assay quantifies the amount of ATP remaining in a solution following a kinase reaction.[12] Low luminescence indicates high kinase activity (ATP has been consumed), while high luminescence indicates low kinase activity (ATP remains), signifying inhibition.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., recombinant human EGFR), its specific substrate peptide, and the kinase reaction buffer.
-
Inhibitor Addition: Add the test compounds (e.g., Compound A) at various concentrations. Include a "no inhibitor" control (for maximum kinase activity) and a "no enzyme" control (for background).
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The concentration of ATP should ideally be at its Michaelis-Menten constant (Km) for the specific enzyme to accurately determine competitive inhibition.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection: Add the Kinase-Glo® reagent, which contains luciferase and its substrate. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of concentration and fit the data to determine the IC₅₀ value.
Comparative Data (Hypothetical)
| Compound | EGFR Kinase Inhibition IC₅₀ (nM) |
| Compound A | 85 |
| Gefitinib (Control) | 50 |
This result would strongly support the hypothesis that Compound A's cytotoxic effect is driven by direct inhibition of the EGFR kinase, as its biochemical potency is in the nanomolar range, consistent with its cellular activity.
Part 3: Cellular Mechanism of Action - Apoptosis Assay
Objective: A crucial characteristic of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis.[11][13] This assay confirms that the observed cytotoxicity is due to the induction of a controlled, apoptotic pathway rather than non-specific necrosis.
Experimental Protocol: Annexin V / Propidium Iodide (PI) Flow Cytometry
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.
Step-by-Step Methodology:
-
Cell Treatment: Treat A549 cancer cells with Compound A at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often debris)
-
Comparative Data (Hypothetical)
| Treatment (at IC₅₀) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 |
| Compound A | 45.3 | 35.8 | 16.5 |
| Gefitinib (Control) | 50.1 | 31.5 | 15.9 |
These results would confirm that Compound A induces apoptosis in cancer cells in a manner similar to the established drug Gefitinib, validating its mechanism of action at a cellular level.
Conclusion and Forward Look
This guide outlines a systematic and widely applicable in vitro testing cascade for novel compounds derived from this compound. By progressing from broad cytotoxicity screening to specific biochemical and mechanistic assays, researchers can efficiently identify and validate promising drug candidates. The hypothetical journey of "Compound A" illustrates how this tiered approach, supported by objective data and relevant controls, builds a compelling case for a compound's therapeutic potential. This framework provides the foundational data necessary for subsequent lead optimization, structure-activity relationship (SAR) studies, and eventual progression to more complex in vivo models.[3][9][14]
References
-
Uddin, J., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Thakur, A., et al. (2018). Bioassays for anticancer activities. Methods in Molecular Biology, 1815, 29-41. [Link]
-
Hawash, M., et al. (2024). Structure–activity relationship of isoxazole derivatives. RSC Advances, 14, 10582-10601. [Link]
-
Al-Ostath, A., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1367. [Link]
-
Al-Ostath, A., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Center for Biotechnology Information. [Link]
-
Bahar, E., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Biomedicine & Pharmacotherapy, 156, 113941. [Link]
-
Kim, J., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 14(10), 1957-1962. [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences Website. [Link]
-
Khedkar, P., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate. [Link]
-
Sneed, B., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17726-17734. [Link]
-
Hawash, M., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Li, J., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
Luxenburger, A., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(5), 929. [Link]
-
de Lucas, A., et al. (2010). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 232-235. [Link]
-
Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 18783. [Link]
-
Yang, G., et al. (2011). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 16(11), 9581-9595. [Link]
-
Luxenburger, A., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. National Center for Biotechnology Information. [Link]
-
Luxenburger, A., et al. (2019). (PDF) Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. ResearchGate. [Link]
-
Zhou, Z., et al. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Bioorganic & Medicinal Chemistry Letters, 24(15), 3430-3434. [Link]
-
Lee, Y., et al. (2009). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. Bioorganic & Medicinal Chemistry Letters, 19(4), 1126-1128. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 617-626. [Link]
-
Kim, M., et al. (2020). Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin. Bioorganic & Medicinal Chemistry, 28(22), 115742. [Link]
-
Pisano, S., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6205. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Substituted Isoxazoles: A Comparative Analysis of Key Methodologies
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth comparison of common synthetic routes to the isoxazole core, a privileged scaffold in medicinal chemistry. We will dissect the mechanistic underpinnings, evaluate the practical advantages and limitations of each method, and provide representative experimental protocols and data to inform your synthetic strategy.
Introduction: The Enduring Significance of the Isoxazole Scaffold
The isoxazole ring system is a cornerstone of modern medicinal chemistry, appearing in a wide array of FDA-approved drugs such as the antibiotic Cloxacillin, the COX-2 inhibitor Valdecoxib, and the anticonvulsant Zonisamide. Its prevalence stems from its unique electronic properties, its ability to act as a bioisostere for other functional groups like amides and esters, and its capacity to engage in various non-covalent interactions with biological targets. The stability of the ring and the diverse substitution patterns it allows make it a highly sought-after motif in drug discovery programs.
However, the "best" way to construct this valuable heterocycle is highly dependent on the desired substitution pattern and the available starting materials. This guide will compare two of the most robust and widely employed strategies: the Huisgen 1,3-Dipolar Cycloaddition of nitrile oxides and alkynes, and the Paal-Knorr-type Condensation of 1,3-dicarbonyl compounds with hydroxylamine.
Methodology 1: The Huisgen 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and convergent method for constructing the isoxazole ring. Its primary strength lies in its ability to bring together two distinct fragments, allowing for significant molecular complexity to be built in a single step.
Mechanistic Rationale & Experimental Choices
The core of this strategy is the generation of the transient, highly reactive nitrile oxide species. The most common laboratory method for in situ generation involves the base-induced dehydrohalogenation of a hydroximoyl chloride, which is itself readily prepared from an aldoxime.
The choice of base is critical. A mild, non-nucleophilic organic base like triethylamine (TEA) is typically preferred. It is strong enough to effect the elimination of HCl but not so strong as to cause undesired side reactions with the starting materials or the product. The reaction is often performed in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to ensure the solubility of the reactants and prevent solvent participation.
A key consideration in this synthesis is regioselectivity. The reaction of an unsymmetrical alkyne with a nitrile oxide can lead to two possible regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The outcome is governed by frontier molecular orbital (FMO) theory, where the dominant interaction is typically between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide. Generally, terminal alkynes show a high preference for the formation of the 3,5-disubstituted product.
Workflow Diagram: Huisgen Cycloaddition
A Senior Application Scientist's Guide to Catalyst Selection for Isoxazole Synthesis
The isoxazole ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents due to its diverse biological activities.[1][2][3][4] Its prevalence in pharmaceuticals necessitates the development of efficient and versatile synthetic methodologies. The construction of the isoxazole core is predominantly achieved through two major pathways: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation of hydroxylamine with a three-carbon component like a 1,3-diketone.[3]
Central to the efficiency, regioselectivity, and substrate scope of these transformations is the choice of catalyst. The catalytic system can dramatically influence reaction outcomes, making an informed selection critical for success in complex synthetic campaigns. This guide provides a head-to-head comparison of prominent catalytic systems for isoxazole synthesis, grounded in experimental data and mechanistic insights to empower researchers in drug discovery and chemical development.
The Catalyst Decision Matrix: A Strategic Overview
Selecting the optimal catalyst is not a one-size-fits-all decision. It requires a nuanced understanding of the desired isoxazole substitution pattern, the functional group tolerance required, and practical considerations such as cost, scalability, and environmental impact. The following flowchart provides a high-level decision-making framework.
Caption: A decision-making flowchart for catalyst selection in isoxazole synthesis.
Copper Catalysis: The Workhorse for 3,5-Disubstituted Isoxazoles
Copper catalysis, particularly the Copper(I)-catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC), stands as one of the most reliable and widely used methods for isoxazole synthesis.[5] This "click chemistry" approach offers excellent regioselectivity, typically yielding the 3,5-disubstituted isomer exclusively.
Mechanism of Action: The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. This species then reacts with the in situ-generated nitrile oxide in a stepwise manner, avoiding the formation of regioisomeric byproducts often seen in thermal cycloadditions.[6] The use of a copper(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) is a common strategy to generate the active Cu(I) catalyst in situ.
Caption: Simplified catalytic cycle for Copper(I)-Catalyzed [3+2] Cycloaddition.
Advantages:
-
High Regioselectivity: Almost exclusively forms 3,5-disubstituted isoxazoles.
-
Operational Simplicity: Often performed as a one-pot, three-component reaction from an aldehyde, hydroxylamine, and an alkyne.[5]
-
Broad Functional Group Tolerance: Most functional groups are compatible with the mild reaction conditions.[5]
-
Aqueous Compatibility: The reaction can often be performed in aqueous solvent mixtures, aligning with green chemistry principles.[5]
Limitations:
-
Primarily effective for terminal alkynes.
-
Regiocontrol is fixed, limiting access to other isomers.
Palladium Catalysis: Accessing Fused Systems via C-H Activation
Palladium catalysis has unlocked novel synthetic routes, most notably for the synthesis of benzo[d]isoxazoles through C-H activation and [4+1] annulation.[7][8] This strategy allows for the construction of the isoxazole ring fused to an aromatic system, a valuable motif in drug discovery.
Mechanism of Action: The reaction typically involves an N-phenoxyacetamide derivative where the amide acts as a directing group. The palladium catalyst coordinates to the amide and facilitates the ortho-C–H activation of the phenoxy ring. A kinetic isotope effect (KIE) experiment showing a kH/kD ratio of 3.2 confirms that this C-H bond cleavage is involved in the product-determining step.[9] The resulting palladacycle then undergoes a [4+1] annulation with an aldehyde, followed by reductive elimination to form the product and regenerate the active Pd(II) catalyst. The catalytic cycle is proposed to proceed through a Pd(II)/Pd(IV) pathway.[9]
Caption: Proposed mechanism for Gold(III)-Catalyzed Cycloisomerization.
Advantages:
-
High Efficiency: Reactions often proceed in excellent yields with low catalyst loadings. [10]* Mild Conditions: Typically performed at or slightly above room temperature.
-
Versatility: Allows for the synthesis of various substitution patterns and fused isoxazoles through intramolecular electrophilic aromatic substitution (SEAr) pathways. [11][12] Limitations:
-
Gold catalysts are significantly more expensive than copper or nickel.
-
Requires the pre-synthesis of the acetylenic oxime substrate.
Nickel and Organocatalysis: The Green and Cost-Effective Alternatives
In the pursuit of more sustainable and economical synthetic methods, nickel and metal-free organocatalytic systems have gained significant traction.
Nickel Catalysis: Nickel catalysts, such as Ni(OAc)₂, are effective for one-pot, three-component syntheses of isoxazol-5(4H)-ones in aqueous media. [13][14]These reactions offer the advantages of operational simplicity, mild room-temperature conditions, and avoidance of organic solvents. [13]Nickel has also been used for C-N cross-coupling reactions to produce N-aryl β-enamino esters from isoxazoles via N-O bond cleavage. [15] Organocatalysis: Metal-free approaches align perfectly with the principles of green chemistry. [16]Simple organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the synthesis of isoxazoles from aldehydes and ethyl nitroacetate under ultrasound irradiation. [16]Furthermore, advanced organocatalysis using chiral phosphoric acids has enabled the atroposelective arylation of aminoisoxazoles, providing access to axially chiral isoxazole-derived amino alcohols with high enantioselectivity. [17][18] Advantages:
-
Cost-Effectiveness: Nickel is more abundant and cheaper than palladium or gold. Organocatalysts are often inexpensive and readily available.
-
Environmental Friendliness: Many of these methods utilize aqueous media or solvent-free conditions and avoid toxic heavy metals. [13][16][19]* Novel Reactivity: Organocatalysis can provide access to unique chiral structures not easily obtained with metal catalysts. [17] Limitations:
-
Substrate scope may be more limited compared to transition metal systems.
-
Catalyst loading for organocatalysts can sometimes be higher (e.g., 20 mol%). [16]
Performance Comparison: A Head-to-Head Analysis
To provide a direct comparison, the table below summarizes typical experimental data for the synthesis of a model 3,5-disubstituted isoxazole using representative catalysts from different classes.
| Catalyst System | Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Copper(I) Iodide (CuI) | Transition Metal | 5 | THF | 60 | 5 | ~85-95 | [20] |
| Copper(II) Sulfate / NaAsc | Transition Metal | 1-5 | t-BuOH/H₂O | Room Temp | 4-12 | Good to Excellent | [21] |
| Nickel(II) Acetate | Transition Metal | 10 | Water | Room Temp | 0.5-2 | 85-96 | [13][14] |
| Gold(III) Chloride (AuCl₃) | Transition Metal | 2 | CH₂Cl₂ | Room Temp | 0.5-1 | 90-98 | [10] |
| DABCO | Organocatalyst | 20 | Water | 80 | 24 | ~70-80 | [16] |
| Pyruvic Acid | Organocatalyst | 5 | Water | Not Specified | 3-4 | 82-93 | [19] |
Note: Data is compiled from various sources for different but related multi-component reactions leading to isoxazole cores. Yields and conditions are representative and can vary based on specific substrates.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
[21] This protocol describes the highly reliable CuNOAC reaction for synthesizing 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.
-
Reaction Setup: To a solution of the aldoxime (1.0 eq) and terminal alkyne (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and sodium ascorbate (10-20 mol%).
-
Base Addition: Add triethylamine (Et₃N, 1.1 eq) to facilitate the in situ generation of the nitrile oxide from the aldoxime via chlorination/elimination (if starting from an aldehyde, hydroxylamine hydrochloride is used first to form the oxime).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel.
Protocol 2: Gold(III)-Catalyzed Cycloisomerization of an α,β-Acetylenic Oxime
[10] This protocol demonstrates the high efficiency of gold catalysis for intramolecular cyclization.
-
Reaction Setup: Dissolve the α,β-acetylenic oxime (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).
-
Catalyst Addition: Add gold(III) chloride (AuCl₃, 2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 30-60 minutes. Monitor progress by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a short pad of Celite or silica gel to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.
Protocol 3: Nickel-Catalyzed Three-Component Synthesis in Water
[13] This protocol highlights a green, multicomponent approach to 3,4-disubstituted isoxazol-5(4H)-ones.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), a β-oxoester such as ethyl acetoacetate (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, 10 mol%) in water.
-
Reaction: Stir the suspension at room temperature for the time specified by optimization (typically 30-120 minutes). Monitor the reaction by TLC.
-
Workup: Upon completion, the product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum. The product is often pure enough for subsequent use, but can be recrystallized (e.g., from ethanol) if needed.
Conclusion
The synthesis of isoxazoles is a mature field, yet one that continues to evolve with the advent of novel catalytic systems.
-
Copper remains the undisputed catalyst of choice for the reliable, regioselective synthesis of 3,5-disubstituted isoxazoles.
-
Palladium has opened the door to complex, fused architectures through innovative C-H activation strategies.
-
Gold offers a highly efficient and mild alternative for cycloisomerization reactions, providing access to a wide range of substitution patterns.
-
Nickel and Organocatalysts are leading the charge towards more sustainable and cost-effective syntheses, demonstrating excellent performance in aqueous media and enabling asymmetric transformations.
The ultimate choice of catalyst will always be project-dependent, balancing the need for efficiency, selectivity, and scalability against factors of cost and sustainability. By understanding the distinct mechanistic pathways and performance characteristics of each catalytic system, researchers can make strategic decisions to accelerate the discovery and development of next-generation isoxazole-based therapeutics.
References
-
Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(17), 11222–11225. [Link]
-
Deshmukh, A. R., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]
-
Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]
-
Li, J., et al. (2018). Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Organic Chemistry Frontiers, 5(1), 53-56. [Link]
-
Various Authors. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Lee, J. K., et al. (2011). Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles via a Cascade Cyclization–Migration Process. The Journal of Organic Chemistry, 76(23), 9943–9949. [Link]
-
Kiyani, H., & Samimi, H. A. (2017). Nickel-catalyzed One-pot, Three-component Synthesis of 3,4-disubstituted Isoxazole-5(4H)-ones in Aqueous Medium. Chiang Mai Journal of Science, 44(3), 1011-1021. [Link]
-
Various Authors. (2024). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]
-
Nakamura, I., et al. (2018). Gold(I)-Catalyzed Intramolecular SEAr Reaction: Efficient Synthesis of Isoxazole-Containing Fused Heterocycles. Organic Letters, 20(2), 433–436. [Link]
-
Praveen, C., Kalyanasundaram, A., & Perumal, P. T. (2010). Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes. Synlett, 2010(5), 777-781. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(11), 1091-1114. [Link]
-
Nakamura, I., et al. (2018). Gold(I)-Catalyzed Intramolecular SEAr Reaction: Efficient Synthesis of Isoxazole-Containing Fused Heterocycles. R Discovery. [Link]
-
Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. [Link]
-
Various Authors. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. ResearchGate. [Link]
-
Grecian, S., & Fokin, V. V. (2008). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Angewandte Chemie International Edition, 47(43), 8285-8287. [Link]
-
Various Authors. (2018). Recent Progress in the Synthesis of Isoxazoles. Bentham Science. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
-
Various Authors. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Mori, Y., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3843. [Link]
-
Liu, L., et al. (2025). Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols via Organocatalytic Arylation Reaction. Chinese Journal of Chemistry, 43(20), 2661-2668. [Link]
-
Larock, R. C., et al. (2006). Synthesis of Trisubstituted Isoxazoles by Palladium(II)-Catalyzed Cascade Cyclization–Alkenylation of 2-Alkyn-1-one O-Methyl Oximes. The Journal of Organic Chemistry, 71(10), 3973–3976. [Link]
-
ResearchGate. (n.d.). Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). ResearchGate. [Link]
-
ResearchGate. (n.d.). Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). ResearchGate. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32961-32988. [Link]
-
Various Authors. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). ResearchGate. [Link]
-
Liu, L., et al. (2025). Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols via Organocatalytic Arylation Reaction. ResearchGate. [Link]
-
Kiyani, H., & Samimi, H. A. (2017). Nickel-catalyzed one-pot, three-component synthesis of 3,4-disubstituted isoxazole-5(4H)-ones in aqueous medium. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism of pathway for the synthesis of oxazoles or isoxazole via direct photoactivation of suitable substrate. ResearchGate. [Link]
-
Walker, K. A., et al. (2009). Nickel-catalyzed synthesis of oxazoles via C-S activation. Organic Letters, 11(6), 1289-1292. [Link]
-
Walker, K. A., et al. (2009). Nickel-Catalyzed Synthesis of Oxazoles via C−S Activation. Organic Letters, 11(6), 1289–1292. [Link]
-
Denmark, S. E., & Hite, G. A. (2010). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(15), 5177–5188. [Link]
-
Company, R. S. C. (2026). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (2024). Construction of Isoxazole ring: An Overview. Journal of Molecular Structure. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation [ouci.dntb.gov.ua]
- 9. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 17. Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols via Organocatalytic Arylation Reaction [journal.hep.com.cn]
- 18. researchgate.net [researchgate.net]
- 19. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of (5-Methylisoxazol-4-yl)methanamine hydrochloride for Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of (5-Methylisoxazol-4-yl)methanamine hydrochloride. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and environmental responsibility. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following protocols are grounded in the known hazards of structurally similar isoxazole and amine hydrochloride compounds, as well as established best practices for laboratory chemical waste management.
I. Hazard Assessment and Safety Precautions
This compound is a heterocyclic amine hydrochloride. Based on data from analogous compounds, such as (3,5-Dimethylisoxazol-4-yl)methanamine, it should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Corrosivity: May cause severe skin burns and eye damage.[1]
-
Irritation: Potential for respiratory tract irritation.
Causality of Hazards: The amine hydrochloride functional group contributes to the compound's corrosivity and irritant properties. The isoxazole ring, a heterocyclic structure, may present additional, uncharacterized toxicological and environmental hazards. Therefore, treating this compound with a high degree of caution is paramount.
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, inspected before use. | To prevent skin contact and potential burns or irritation.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and dust, preventing severe damage.[2] |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary for spills. | To avoid inhalation of dust or aerosols, which may cause respiratory irritation. |
II. Disposal Decision Workflow
The following workflow provides a logical progression for determining the appropriate disposal route for this compound waste.
Caption: Decision workflow for the disposal of this compound.
III. Step-by-Step Disposal Procedures
A. For Bulk Quantities and Untreated Waste:
This is the primary and most recommended disposal method, as it ensures compliance and minimizes risk.
-
Container Selection:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with amine hydrochlorides (e.g., high-density polyethylene - HDPE). Do not use metal containers.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Store the this compound waste separately from other waste streams, especially strong oxidizing agents and bases, to prevent unintended reactions.
-
-
Labeling:
-
Label the container with the words "HAZARDOUS WASTE".
-
Clearly identify the contents: "this compound".
-
Indicate the approximate concentration and quantity.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
The storage area should have secondary containment to control potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]
-
Provide them with a complete and accurate description of the waste.
-
B. In-Lab Neutralization for Small Quantities:
For very small quantities, neutralization of the amine hydrochloride to the free amine can be performed by trained personnel in a controlled laboratory setting. This procedure aims to reduce the corrosivity of the waste. The neutralized product must still be disposed of as hazardous waste.
Protocol for Neutralization of this compound (Aqueous Solution):
-
Preparation:
-
Perform this procedure in a chemical fume hood.
-
Wear all required PPE (gloves, goggles, lab coat).
-
Have a spill kit and appropriate neutralizing agents (for acids and bases) readily available.
-
Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) in water.
-
-
Neutralization:
-
Place the aqueous solution of this compound in a suitable beaker, and place the beaker in an ice bath to manage any exothermic reaction.
-
Slowly add the weak base solution dropwise while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base until the pH is between 6.0 and 8.0.[5][6]
-
-
Disposal of Neutralized Solution:
-
The resulting neutralized solution containing the free amine should be collected in a labeled hazardous waste container.
-
Label the container as "Neutralized (5-Methylisoxazol-4-yl)methanamine Waste" and list the components.
-
Arrange for disposal through your institution's EHS or a licensed waste contractor. Do not pour the neutralized solution down the drain.
-
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
-
Evacuate and Alert:
-
Evacuate non-essential personnel from the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
-
Assess the Spill:
-
If the spill is large, involves a significant release of dust, or you feel it is unsafe to handle, contact your institution's emergency response team immediately.
-
-
Cleanup of Small Spills (Solid):
-
Cleanup of Small Spills (Liquid):
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Once absorbed, carefully scoop the material into a labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable cleaning agent and water.
-
Collect all cleanup materials (absorbents, wipes, contaminated PPE) in a sealed bag and place it in the hazardous waste container.
-
-
Reporting:
-
Report the incident and the disposal of the spill cleanup materials to your EHS department.
-
V. Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to these procedures, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant with regulations, and minimizes its impact on the environment. Always prioritize caution, and when in doubt, consult with your institution's Environmental Health and Safety professionals.
References
-
Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. Available at: [Link]
-
How can I neutralize aminehydrochlorides? - ResearchGate. Available at: [Link]
-
Safety Data Sheet - Kishida Chemical Co., Ltd. Available at: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. Available at: [Link]
- Amine recovery - US Patent US3862234A.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]
-
Laboratory Waste Management Guidelines - Old Dominion University. Available at: [Link]
-
In-Lab Disposal Methods: Waste Management Guide - Indiana University. Available at: [Link]
-
Safety Data Sheet - Angene Chemical. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue University. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia University. Available at: [Link]
-
Laboratory Waste Guide 2025. Available at: [Link]
-
Isoxazole Chemistry Since 1963 - Semantic Scholar. Available at: [Link]
-
(3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride - PubChem. Available at: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. Available at: [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. Available at: [Link]
-
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride - PubChem. Available at: [Link]
-
Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593 - PubChem. Available at: [Link]
Sources
Navigating the Safe Handling of (5-Methylisoxazol-4-yl)methanamine Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel compounds such as (5-Methylisoxazol-4-yl)methanamine hydrochloride, a proactive and informed approach to safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, causal understanding of the necessary personal protective equipment (PPE), operational protocols, and disposal plans.
Understanding the Hazard Landscape
This compound is a compound that, while integral to specific research applications, presents a clear hazard profile that necessitates stringent safety measures. Based on available safety data sheets (SDS) for this compound and its close structural analogs, a consistent set of risks has been identified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] A comprehensive understanding of these hazards is the first step in mitigating risk.
The primary hazards associated with this compound are summarized in the table below. This data is critical as it directly informs the selection of appropriate personal protective equipment.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Prevention of ingestion through any route is critical. This includes avoiding hand-to-mouth contact. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin must be prevented to avoid irritation. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | The eyes are particularly vulnerable, and direct or indirect contact can lead to significant irritation. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Inhalation of the powdered form of this compound can lead to irritation of the respiratory system. |
These classifications are not merely abstract warnings; they are direct indicators of the potential physiological responses to exposure.[2][3][4] Therefore, the selection of PPE is a scientifically-driven process designed to create a barrier between the researcher and these potential harms.
Core Directive: Your Personal Protective Equipment Ensemble
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees, and that employees are trained in its proper use.[5][6][7] For this compound, a multi-faceted PPE approach is required to address all potential routes of exposure.
Eye and Face Protection: The First Line of Defense
Why it's critical: The H319 classification, "Causes serious eye irritation," underscores the vulnerability of the eyes to this chemical.[1][2] Even minor exposure from a splash or airborne dust can result in significant discomfort and potential injury.
What to use:
-
Safety glasses with side shields: These are the minimum requirement for handling this compound in any form. They must conform to ANSI Z87.1 standards in the United States or EN 166 in Europe.
-
Chemical splash goggles: These offer a higher level of protection by forming a seal around the eyes, which is crucial when there is a risk of splashing.
-
Face shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.
Skin Protection: An Impermeable Barrier
Why it's critical: The H315 classification, "Causes skin irritation," indicates that direct contact with the skin is likely to cause a reaction.[1][2] Furthermore, unseen contamination on the hands can lead to accidental ingestion, corresponding to the H302 "Harmful if swallowed" hazard.[1][2]
What to use:
-
Gloves:
-
Material: Nitrile gloves are a common and effective choice for handling many laboratory chemicals. However, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times for isoxazole-based compounds. Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Technique: Double-gloving can provide an additional layer of protection. Proper glove removal technique (without touching the outer surface with bare skin) is paramount to prevent cross-contamination.[1]
-
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashing, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection: Safeguarding Your Inhalation Pathway
Why it's critical: The H335 classification, "May cause respiratory irritation," is a direct warning against inhaling the dust of this solid compound.[1][2] Fine powders can easily become airborne during weighing and transfer operations.
What to use:
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. Whenever possible, handle this compound within a certified chemical fume hood to contain any dust.
-
Respirator: In situations where a fume hood is not available or as an additional precaution, a NIOSH-approved respirator is necessary. For this compound, a P95 or P100 particulate respirator is recommended.[1] It is essential to have a proper fit test and training before using any respirator.
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is essential to minimize the risk of exposure. The following steps provide a procedural guide for the safe handling of this compound.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Verify that a spill kit is available and that you are familiar with its contents and use.[1][8][9][10]
-
-
Donning PPE: The sequence of putting on PPE is crucial to ensure complete protection. The following diagram illustrates the correct order.
Sources
- 1. westlab.com [westlab.com]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 4. GHS label - ChemicalBook [chemicalbook.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. osha.gov [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
